molecular formula C15H24O B1590520 3,5-Di-tert-butylbenzyl Alcohol CAS No. 77387-57-6

3,5-Di-tert-butylbenzyl Alcohol

Cat. No.: B1590520
CAS No.: 77387-57-6
M. Wt: 220.35 g/mol
InChI Key: VHYHRNYPVNFGNR-UHFFFAOYSA-N
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Description

3,5-Di-tert-butylbenzyl Alcohol is a useful research compound. Its molecular formula is C15H24O and its molecular weight is 220.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-ditert-butylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-9,16H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYHRNYPVNFGNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)CO)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506016
Record name (3,5-Di-tert-butylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77387-57-6
Record name (3,5-Di-tert-butylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Di-tert-butylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Steric Hindrance in Molecular Design

3,5-Di-tert-butylbenzyl alcohol is a sterically hindered primary alcohol of significant interest in the fields of organic synthesis, materials science, and drug development. The two bulky tert-butyl groups, positioned meta to the hydroxymethyl substituent, impart unique properties to the molecule. They create a sterically demanding local environment, which can influence reaction kinetics, dictate conformational preferences of larger molecular assemblies, and enhance the thermal and oxidative stability of derivative compounds. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable building block, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

The strategic placement of the tert-butyl groups makes this molecule a crucial intermediate for synthesizing hindered ligands for catalysis, stable radical precursors, and bulky protecting groups. Understanding the nuances of its synthesis is paramount for leveraging its unique structural attributes in advanced applications. This document will detail three robust and scientifically validated synthesis pathways, elucidating the causality behind experimental choices and providing self-validating, step-by-step protocols.

Pathway 1: Reductive Approach from 3,5-Di-tert-butylbenzaldehyde

This is arguably the most direct and efficient route, contingent on the availability of the parent aldehyde. The transformation relies on the reduction of the carbonyl group, a fundamental reaction in organic chemistry. The choice of reducing agent is critical and is dictated by the desired selectivity and scale of the reaction.

Causality and Mechanistic Insight

The reduction of an aldehyde to a primary alcohol involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.[1] Two common and reliable hydride donors for this purpose are Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄).

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, favored for its safety, ease of handling, and compatibility with protic solvents like methanol and ethanol.[2][3] Its selectivity ensures that other potentially reducible functional groups (if present), such as esters or carboxylic acids, remain untouched. The reaction mechanism involves the transfer of a hydride from the borohydride complex to the carbonyl carbon.[3]

  • Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent, LiAlH₄ reacts violently with water and protic solvents.[4][5] It must be used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). While highly effective for reducing aldehydes, it is typically employed when reducing more stubborn functional groups like carboxylic acids or esters.[1] For a simple aldehyde reduction, NaBH₄ is often the more practical choice.

The following protocol utilizes Sodium Borohydride due to its high efficiency, operational simplicity, and superior safety profile for this specific transformation. A similar synthesis for the analogous 3,5-di-tert-butyl-4-hydroxybenzaldehyde reports a yield of 93%, highlighting the efficacy of this method.[6]

Experimental Protocol: Reduction of 3,5-Di-tert-butylbenzaldehyde

Step 1: Reaction Setup

  • In a round-bottomed flask equipped with a magnetic stir bar, dissolve 3,5-Di-tert-butylbenzaldehyde (1.0 eq.) in methanol or ethanol (approx. 10 mL per gram of aldehyde).

  • Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Cool the flask in an ice-water bath to 0 °C.

Step 2: Reduction

  • Slowly add Sodium Borohydride (NaBH₄, 1.2 eq.) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas evolution will occur.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

Step 3: Work-up and Purification

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding 1N aqueous hydrochloric acid (HCl) dropwise until the bubbling ceases and the pH is slightly acidic. This step neutralizes excess NaBH₄ and hydrolyzes the borate esters.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash sequentially with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Data Summary: Aldehyde Reduction
ParameterValueReference
Starting Material 3,5-Di-tert-butylbenzaldehydeN/A
Reagent Sodium Borohydride (NaBH₄)[2]
Solvent Methanol or Ethanol[2]
Temperature 0 °C to Room Temperature[2]
Typical Yield >90% (based on analogous reactions)[6]

Workflow Visualization

G cluster_setup Step 1: Setup cluster_reaction Step 2: Reduction cluster_workup Step 3: Work-up & Purification A Dissolve Aldehyde in Methanol B Cool to 0 °C A->B C Add NaBH4 (Portion-wise) B->C Start Reaction D Stir at RT (2-4h) C->D E Monitor by TLC D->E F Quench with HCl (aq) E->F Reaction Complete G Extract with Ether F->G H Wash & Dry G->H I Concentrate H->I J Recrystallize I->J K 3,5-Di-tert-butylbenzyl Alcohol J->K Final Product

Caption: Workflow for the reduction of 3,5-Di-tert-butylbenzaldehyde.

Pathway 2: Grignard Synthesis from 3,5-Di-tert-butylbromobenzene

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, allowing for the construction of alcohols from alkyl/aryl halides and carbonyl compounds.[7] To synthesize a primary alcohol such as the target molecule, the corresponding Grignard reagent must react with formaldehyde, the simplest aldehyde.

Causality and Mechanistic Insight

This pathway involves two key stages:

  • Formation of the Grignard Reagent: 3,5-Di-tert-butylbromobenzene reacts with magnesium metal in an anhydrous ether solvent (typically diethyl ether or THF). The magnesium undergoes an oxidative insertion into the carbon-bromine bond, creating a highly polar organomagnesium species, the Grignard reagent.[7] This process effectively inverts the polarity of the carbon atom, transforming it from an electrophilic site in the aryl bromide to a potent nucleophilic carbanion. The absolute requirement for anhydrous conditions is critical, as any trace of water will protonate and destroy the Grignard reagent.[7]

  • Reaction with Formaldehyde: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde.[8] This forms a new carbon-carbon bond and generates a magnesium alkoxide intermediate. Formaldehyde can be sourced from the depolymerization of paraformaldehyde, typically by heating in an anhydrous solvent.

  • Acidic Work-up: The reaction is quenched with a dilute aqueous acid (e.g., HCl or NH₄Cl solution), which protonates the alkoxide to yield the final primary alcohol and dissolves the magnesium salts.[9]

Experimental Protocol: Grignard Synthesis

Step 1: Preparation of Grignard Reagent

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq.) and a small crystal of iodine in the flask.

  • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

  • Dissolve 3,5-Di-tert-butylbromobenzene (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether. Gentle warming may be required.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Formaldehyde

  • In a separate flame-dried flask, suspend paraformaldehyde (1.5 eq.) in anhydrous THF and heat gently to depolymerize it into gaseous formaldehyde, which is bubbled into the reaction flask, or add the Grignard solution to the paraformaldehyde suspension.

  • Alternatively, cool the prepared Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of formaldehyde in THF (or add solid paraformaldehyde in portions) to the stirred Grignard solution.

  • After the addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to isolate the pure this compound.

Data Summary: Grignard Synthesis
ParameterValueReference
Starting Material 3,5-Di-tert-butylbromobenzeneN/A
Key Reagents Magnesium (Mg), Formaldehyde (HCHO)[7]
Solvent Anhydrous Diethyl Ether or THF[7]
Conditions Anhydrous, under N₂ atmosphere[7]
Work-up Saturated aq. NH₄Cl[9]

Synthesis Pathway Visualization

G Start 3,5-Di-tert-butyl- bromobenzene Reagent 3,5-Di-tert-butyl- magnesium bromide (Grignard Reagent) Start->Reagent  + Mg  Anhydrous Ether Product 3,5-Di-tert-butyl- benzyl alcohol Reagent->Product  1. + HCHO  2. H₃O⁺ work-up

Caption: Grignard pathway to this compound.

Pathway 3: From 3,5-Di-tert-butyltoluene via Bromination-Hydrolysis

This two-step sequence provides a robust route from a readily available hydrocarbon starting material. It leverages a free-radical reaction to functionalize the benzylic position, followed by a classic nucleophilic substitution to install the hydroxyl group.

Causality and Mechanistic Insight
  • Benzylic Bromination: The first step is the selective bromination of the methyl group. This is achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light.[10] The reaction proceeds via a free-radical chain mechanism.[11] The initiator generates a bromine radical, which abstracts a hydrogen atom from the benzylic position of the toluene derivative. This is the most favorable position for hydrogen abstraction because the resulting benzylic radical is stabilized by resonance with the aromatic ring. The benzylic radical then reacts with NBS to form the 3,5-di-tert-butylbenzyl bromide product and a succinimidyl radical, which propagates the chain.[10] Using NBS is crucial as it maintains a very low, steady-state concentration of Br₂, which prevents competitive electrophilic aromatic bromination of the ring.[10]

  • Hydrolysis: The second step is the conversion of the benzyl bromide to benzyl alcohol. This is a nucleophilic substitution reaction.[12] Given that it is a benzylic halide, the reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, or a mix of both, depending on the conditions. The use of a simple aqueous base (like sodium hydroxide or sodium carbonate) in a solvent like acetone or THF facilitates the displacement of the bromide ion by a hydroxide ion to yield the target alcohol.

Experimental Protocol: Bromination and Hydrolysis

Part A: Benzylic Bromination of 3,5-Di-tert-butyltoluene

  • To a solution of 3,5-Di-tert-butyltoluene (1.0 eq.) in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile, add N-Bromosuccinimide (NBS, 1.05 eq.).[13]

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction by TLC. The reaction is complete when the denser NBS has been consumed and replaced by the less dense succinimide byproduct, which floats.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to yield crude 3,5-di-tert-butylbenzyl bromide, which can be used directly in the next step or purified by chromatography.

Part B: Hydrolysis of 3,5-Di-tert-butylbenzyl Bromide

  • Dissolve the crude 3,5-di-tert-butylbenzyl bromide from Part A in a mixture of acetone and water (e.g., 3:1 ratio).

  • Add sodium carbonate (Na₂CO₃, 1.5 eq.) to the solution.

  • Heat the mixture to reflux and stir for several hours until TLC analysis indicates the complete consumption of the starting bromide.

  • Cool the mixture and remove the acetone using a rotary evaporator.

  • Extract the remaining aqueous solution with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude alcohol.

  • Purify by column chromatography or recrystallization as described in previous pathways.

Data Summary: Bromination-Hydrolysis Route
StepReagent(s)SolventConditionsReference
1. Bromination NBS, AIBN (cat.)CCl₄ or MeCNReflux / UV light[10][13]
2. Hydrolysis Na₂CO₃, H₂OAcetoneReflux[12]

Process Flow Visualization

G Start 3,5-Di-tert-butyltoluene Intermediate 3,5-Di-tert-butylbenzyl Bromide Start->Intermediate  NBS, AIBN  Reflux Product This compound Intermediate->Product  aq. Na₂CO₃  Acetone, Reflux

Caption: Two-step synthesis from 3,5-Di-tert-butyltoluene.

Conclusion and Outlook

The synthesis of this compound can be successfully achieved through several reliable pathways. The choice of method ultimately depends on the availability of starting materials, the required scale of the synthesis, and the specific laboratory capabilities.

  • The reduction of 3,5-di-tert-butylbenzaldehyde offers the most direct and often highest-yielding route, ideal for when the aldehyde precursor is commercially accessible.

  • The Grignard synthesis provides a classic and robust alternative, building the molecule from a simpler aryl bromide and showcasing a fundamental carbon-carbon bond-forming strategy.

  • The bromination-hydrolysis sequence starting from 3,5-di-tert-butyltoluene is a practical, two-step approach that is well-suited for larger-scale preparations from an inexpensive hydrocarbon starting material.

Each pathway underscores key principles of modern organic synthesis, from chemoselective reductions to the strategic formation of organometallic reagents and the control of radical reactions. Mastery of these protocols provides researchers with a versatile toolkit for accessing not only the title compound but also a wide array of sterically hindered molecules crucial for advancing chemical and pharmaceutical research.

References

An In-Depth Technical Guide to (3,5-Di-tert-butylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Structure and Potential

(3,5-Di-tert-butylphenyl)methanol, a sterically hindered aromatic alcohol, serves as a valuable building block in synthetic organic chemistry. Its unique structural feature, the 3,5-di-tert-butylphenyl moiety, imparts significant lipophilicity and steric bulk, properties that are highly sought after in the design of novel organic molecules, including active pharmaceutical ingredients (APIs). The tert-butyl groups can enhance the biological activity of a compound by increasing its solubility in organic media and providing steric shielding to protect sensitive functional groups from unwanted reactions. This guide offers a comprehensive overview of its synthesis, characterization, and applications, providing a critical resource for professionals in chemical research and development.

Section 1: Chemical Identity and Physicochemical Properties

CAS Number: 77387-57-6

Molecular Formula: C₁₅H₂₄O

IUPAC Name: (3,5-di-tert-butylphenyl)methanol

This compound is a white to off-white crystalline solid under standard conditions. The two bulky tert-butyl groups positioned meta to the hydroxymethyl group create a unique steric and electronic environment, influencing its reactivity and the properties of its derivatives.

Table 1: Physicochemical Properties of (3,5-Di-tert-butylphenyl)methanol

PropertyValueSource(s)
CAS Number 77387-57-6[1]
Molecular Weight 220.35 g/mol [2]
Appearance White to Almost white powder to crystal
Melting Point 59.0 to 63.0 °C
Boiling Point Data not available
Solubility Soluble in organic solvents such as THF, EtOAc, and CH₂Cl₂.
InChI Key VHYHRNYPVNFGNR-UHFFFAOYSA-N[2]
SMILES CC(C)(C)C1=CC(=CC(=C1)CO)C(C)(C)C[2]

Section 2: Synthesis Protocol: A Self-Validating System

The synthesis of (3,5-di-tert-butylphenyl)methanol is most effectively and commonly achieved through the reduction of a suitable carbonyl precursor, such as the corresponding carboxylic acid or aldehyde. The choice of reducing agent is critical and depends on the starting material. For the reduction of a carboxylic acid, a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required.

Causality Behind Experimental Choices

The selection of lithium aluminum hydride (LiAlH₄) in a non-protic solvent like tetrahydrofuran (THF) is a deliberate choice rooted in fundamental reactivity principles. Carboxylic acids are relatively unreactive towards milder reducing agents. LiAlH₄ is a potent source of hydride ions (H⁻) and is capable of reducing the carboxylic acid functionality directly to the primary alcohol in high yield. THF is an ideal solvent as it is aprotic, preventing premature quenching of the highly reactive LiAlH₄, and it effectively solvates the lithium cation. The reaction is initially conducted at a reduced temperature (0 °C) to control the initial exothermic reaction upon addition of the carboxylic acid to the LiAlH₄ suspension. Allowing the reaction to warm to room temperature ensures the reaction proceeds to completion.

Detailed Experimental Protocol: Reduction of 3,5-Di-tert-butylbenzoic Acid

This protocol is adapted from established procedures for the reduction of carboxylic acids.[3]

Materials:

  • 3,5-Di-tert-butylbenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Dry round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet for inert atmosphere

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar is charged with lithium aluminum hydride (455 mg, 12 mmol) and placed under an inert atmosphere of argon or nitrogen. Anhydrous THF (30 mL) is added to suspend the LiAlH₄, and the mixture is cooled to 0 °C in an ice bath.[3]

  • Addition of Starting Material: In a separate flask, dissolve 3,5-di-tert-butylbenzoic acid (1.4 g, 6 mmol) in anhydrous THF (30 mL). This solution is then added dropwise via syringe to the stirred LiAlH₄ suspension at 0 °C.[3]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight (approximately 14 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up and Quenching: The reaction is carefully quenched by the slow, dropwise addition of deionized water. The resulting mixture is then poured into a separatory funnel containing a 1:1 mixture of diethyl ether and a saturated aqueous solution of Rochelle's salt (200 mL).[3]

  • Extraction and Purification: The aqueous layer is extracted three times with diethyl ether (3 x 50 mL). The combined organic layers are then washed with brine (1 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.[3]

  • Final Product: This procedure typically yields the desired (3,5-di-tert-butylphenyl)methanol as a white crystalline solid (1.27 g, 96% yield) with sufficient purity that further purification is often not necessary.[3]

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification LiAlH4 LiAlH₄ in THF Cooling Cool to 0 °C LiAlH4->Cooling Addition Dropwise Addition at 0 °C Cooling->Addition Acid 3,5-Di-tert-butylbenzoic Acid in THF Acid->Addition Stirring Warm to RT, Stir Overnight Addition->Stirring Quench Quench with H₂O Stirring->Quench Extract Extract with Et₂O Quench->Extract Dry Dry & Concentrate Extract->Dry Product (3,5-Di-tert-butylphenyl)methanol Dry->Product

Caption: Workflow for the synthesis of (3,5-di-tert-butylphenyl)methanol.

Section 3: Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized (3,5-di-tert-butylphenyl)methanol is achieved through standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides characteristic signals that confirm the presence of all protons in the molecule. The spectrum would be expected to show a singlet for the 18 protons of the two tert-butyl groups, signals for the aromatic protons, and a signal for the benzylic methylene protons, as well as a signal for the hydroxyl proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the quaternary carbons and the methyl carbons of the tert-butyl groups, the aromatic carbons, and the benzylic carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group. Absorptions corresponding to C-H stretching of the alkyl and aromatic groups, as well as C=C stretching of the aromatic ring, will also be present.

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (220.35 g/mol ), along with characteristic fragmentation patterns.[2]

Section 4: Applications in Research and Drug Development

The (3,5-di-tert-butylphenyl)methanol moiety is a key structural component in the development of various biologically active molecules and advanced materials. The steric bulk provided by the tert-butyl groups can be exploited to control molecular conformation, prevent unwanted aggregation, and enhance stability.

While direct applications of the alcohol are often as an intermediate, its derivatives have shown significant utility:

  • Precursor to Biologically Active Molecules: The corresponding bromide, 3,5-di-tert-butylbenzyl bromide, which can be synthesized from the alcohol, is a reactant in the synthesis of steroid sulfatase inhibitors and short cationic antimicrobial peptides.[4] This highlights the role of (3,5-di-tert-butylphenyl)methanol as a crucial starting material for accessing these more complex and biologically relevant compounds.

  • Building Block for Advanced Materials: The 3,5-di-tert-butylphenyl group is used in the synthesis of kinetically stabilized octadehydrobisthieno[5]annulene (ODTA) derivatives, which are of interest in materials science.[6] The steric hindrance of the di-tert-butylphenyl groups is critical for the successful isolation and characterization of these strained molecular architectures.

  • Intermediate in Organic Synthesis: The aldehyde precursor, 3,5-di-tert-butylbenzaldehyde, is used in the synthesis of porphyrins and dipyrromethanes, which are important classes of compounds in coordination chemistry and materials science.[7] The alcohol can be readily oxidized to this aldehyde, demonstrating its utility as a stable precursor.

Diagram 2: Application Pathways

Applications cluster_derivatives Key Derivatives cluster_applications Final Applications Start (3,5-Di-tert-butylphenyl)methanol Bromide 3,5-Di-tert-butylbenzyl Bromide Start->Bromide Bromination Aldehyde 3,5-Di-tert-butylbenzaldehyde Start->Aldehyde Oxidation Materials Advanced Materials (e.g., ODTAs) Start->Materials Incorporation into larger structures Inhibitors Steroid Sulfatase Inhibitors Bromide->Inhibitors Peptides Antimicrobial Peptides Bromide->Peptides Porphyrins Porphyrins & Dipyrromethanes Aldehyde->Porphyrins

Caption: Synthetic utility of (3,5-di-tert-butylphenyl)methanol.

Section 5: Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling (3,5-di-tert-butylphenyl)methanol.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(3,5-Di-tert-butylphenyl)methanol is a versatile and valuable building block for organic synthesis. Its straightforward preparation, coupled with the unique steric and electronic properties conferred by the 3,5-di-tert-butylphenyl group, makes it an important intermediate in the synthesis of a range of target molecules, from potential therapeutic agents to advanced materials. This guide provides the foundational knowledge for the safe and effective use of this compound in a research and development setting.

References

Spectroscopic data of 3,5-Di-tert-butylbenzyl Alcohol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 3,5-Di-tert-butylbenzyl Alcohol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation and quality control of this compound (CAS No: 77387-57-6; Molecular Formula: C₁₅H₂₄O; Molecular Weight: 220.35 g/mol ). Intended for researchers and professionals in drug development and chemical synthesis, this document synthesizes theoretical principles with practical, field-proven insights for the acquisition and interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. While full experimental spectra for this specific compound are not widely disseminated in public literature, this guide establishes a robust analytical framework based on first principles and data from closely related analogs, enabling scientists to confidently verify their own experimental findings.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is fundamental to assigning spectroscopic signals. The structure of this compound is characterized by a central benzene ring substituted with two bulky tert-butyl groups at the meta positions relative to a hydroxymethyl group. This substitution pattern results in a high degree of symmetry, which significantly simplifies the expected NMR spectra.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the plane of symmetry passing through C1 and C4, the molecule will exhibit a simplified set of signals.

¹H NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum is predicted to show five distinct signals. The choice of solvent, typically deuterated chloroform (CDCl₃), is critical as it dissolves the analyte without contributing interfering proton signals, save for a residual peak at δ 7.26 ppm.[1] Tetramethylsilane (TMS) is used as an internal standard (δ 0.0 ppm) for accurate chemical shift referencing.

Experimental Protocol: ¹H NMR Acquisition

G prep Sample Prep: Dissolve 5-10 mg of sample in ~0.7 mL of CDCl₃. Add TMS as internal standard. transfer Transfer to 5 mm NMR Tube prep->transfer instrument Insert into NMR Spectrometer (e.g., 400 MHz) transfer->instrument setup Lock, Tune, and Shim Lock onto deuterium signal of CDCl₃. Tune probe to proton frequency. Shim for magnetic field homogeneity. instrument->setup acquire Acquire Data Pulse sequence: zg30 Acquisition time: ~2-4s Relaxation delay: 1-5s Number of scans: 8-16 setup->acquire process Data Processing Fourier Transform. Phase and baseline correction. Integrate peaks. Reference to TMS (0 ppm). acquire->process

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
A~7.25t, J ≈ 1.8 Hz1HAromatic H4
B~7.15d, J ≈ 1.8 Hz2HAromatic H2, H6
C~4.68s2HBenzylic CH₂ (C7)
D~1.60s (broad)1HHydroxyl OH
E~1.32s18Htert-Butyl CH₃

Interpretation:

  • Aromatic Protons (A & B): The proton at the C4 position (H4) is expected to appear as a triplet due to coupling with the two equivalent protons at C2 and C6. The C2 and C6 protons will, in turn, appear as a doublet, coupling only to H4. The small coupling constant (J ≈ 1.8 Hz) is characteristic of a four-bond meta-coupling.

  • Benzylic Protons (C): The two protons of the CH₂OH group are chemically equivalent and show no coupling to adjacent protons, resulting in a sharp singlet around δ 4.68 ppm. This downfield shift is due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.

  • Hydroxyl Proton (D): The chemical shift of the alcohol proton is variable and concentration-dependent. It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, wherein the signal disappears.

  • tert-Butyl Protons (E): The 18 protons of the two tert-butyl groups are chemically equivalent due to the molecule's symmetry and free rotation. They will produce a single, intense singlet at approximately δ 1.32 ppm, a characteristic region for tert-butyl groups.

¹³C NMR Spectroscopy

Expertise & Causality: The proton-decoupled ¹³C NMR spectrum will display only six signals, again reflecting the molecular symmetry. The use of a proton-decoupled sequence simplifies the spectrum to single lines for each unique carbon environment, making interpretation straightforward. The existence of an experimental ¹³C NMR spectrum for this compound is noted in the PubChem database, lending high confidence to these assignments.[2]

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~151.0C3, C5Quaternary carbons attached to tert-butyl groups.
~140.5C1Quaternary aromatic carbon attached to the CH₂OH group.
~124.0C2, C6Aromatic CH carbons.
~121.0C4Aromatic CH carbon.
~65.5C7Benzylic CH₂OH carbon, shifted downfield by oxygen.
~34.8C (CH₃)₃Quaternary carbons of the tert-butyl groups.
~31.5C(C H₃)₃Methyl carbons of the tert-butyl groups.

Interpretation:

  • The signals for the aromatic carbons are assigned based on established substituent effects. The carbons bearing the tert-butyl groups (C3, C5) are the most downfield among the ring carbons.

  • The benzylic carbon (C7) appears around δ 65.5 ppm, a typical value for a primary alcohol attached to an aromatic ring.

  • The two signals in the aliphatic region correspond to the quaternary and methyl carbons of the highly symmetrical tert-butyl groups. Data from the analogous 3,5-di-tert-butylphenol supports these assignments.[3]

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is ideal for identifying key functional groups. For this compound, the most prominent features will be the absorptions from the hydroxyl (O-H) and C-O bonds of the alcohol, as well as the C-H bonds of the aromatic and aliphatic parts of the molecule. An Attenuated Total Reflectance (ATR) accessory is often used for solid samples as it requires minimal sample preparation.

Experimental Protocol: ATR-FTIR

  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum, typically co-adding 16 to 32 scans for a good signal-to-noise ratio.

  • Data Processing: The software automatically performs the background subtraction.

Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3350Strong, BroadO-H StretchAlcohol (H-bonded)
3050-3020Weak-MediumC-H StretchAromatic
2960-2870StrongC-H StretchAliphatic (CH₃, CH₂)
1600, 1480MediumC=C StretchAromatic Ring
~1050StrongC-O StretchPrimary Alcohol
880-840StrongC-H BendAromatic (out-of-plane)

Interpretation:

  • O-H Stretch: A strong and characteristically broad band centered around 3350 cm⁻¹ is the definitive signal for the hydrogen-bonded hydroxyl group.[4]

  • C-H Stretches: Strong absorptions just below 3000 cm⁻¹ arise from the numerous C-H bonds in the tert-butyl and methylene groups. Weaker bands just above 3000 cm⁻¹ are due to the aromatic C-H stretches.

  • C-O Stretch: A strong band around 1050 cm⁻¹ is indicative of the C-O single bond stretch of a primary alcohol.[4]

  • Aromatic Region: Peaks at ~1600 and ~1480 cm⁻¹ confirm the presence of the benzene ring. The strong out-of-plane bending band is consistent with the 1,3,5-trisubstitution pattern.

Mass Spectrometry (MS)

Expertise & Causality: Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation is driven by the formation of the most stable carbocations. For this molecule, cleavage at the benzylic position is a highly favored pathway. The existence of a GC-MS spectrum is confirmed in the PubChem database.[2]

Experimental Protocol: EI-MS

  • Sample Introduction: The sample is typically introduced via a Gas Chromatograph (GC) for separation and purification before entering the ion source.

  • Ionization: In the ion source, high-energy electrons (~70 eV) bombard the sample molecules, ejecting an electron to form a molecular ion (M⁺•).

  • Fragmentation: The molecular ion, having excess energy, fragments into smaller, more stable ions.

  • Analysis: The ions are accelerated and separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

  • Detection: Ions are detected, and a mass spectrum is generated, plotting relative abundance against m/z.

Predicted Major Fragment Ions in EI-MS

m/zProposed Fragment IonFormulaSignificance
220[M]⁺•[C₁₅H₂₄O]⁺•Molecular Ion
205[M - CH₃]⁺[C₁₄H₂₁O]⁺Loss of a methyl radical from a tert-butyl group.
202[M - H₂O]⁺•[C₁₅H₂₂]⁺•Loss of water.
189[M - CH₂OH]⁺[C₁₄H₂₁]⁺Loss of the hydroxymethyl radical.
163[M - C₄H₉]⁺[C₁₁H₁₅O]⁺Loss of a tert-butyl radical. Base Peak.
57[C₄H₉]⁺[C₄H₉]⁺tert-Butyl cation. Very common and stable fragment.

Interpretation of Fragmentation Pathway:

G mol Molecule C₁₅H₂₄O ion Molecular Ion [M]⁺• m/z = 220 mol->ion - e⁻ (70 eV) frag1 Benzylic Cleavage [M - •CH₂OH]⁺ m/z = 189 ion->frag1 frag2 Loss of t-Butyl [M - •C(CH₃)₃]⁺ m/z = 163 (Base Peak) ion->frag2 - •C(CH₃)₃ frag3 t-Butyl Cation [C(CH₃)₃]⁺ m/z = 57 frag2->frag3 Rearrangement

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

The most likely fragmentation pathway involves the loss of a tert-butyl radical to form a highly stabilized secondary benzylic cation at m/z 163. This fragment is predicted to be the base peak (the most abundant ion) due to its significant stability. Another characteristic fragment is the tert-butyl cation at m/z 57. The molecular ion at m/z 220 should be clearly visible.

Conclusion

The structural characterization of this compound can be unequivocally achieved through a combination of NMR, IR, and MS techniques. The molecule's symmetry is a key feature that simplifies its NMR spectra, leading to a small number of distinct and readily assignable signals. IR spectroscopy provides clear confirmation of the alcohol functional group, while mass spectrometry reveals a predictable fragmentation pattern dominated by the formation of stable benzylic and tert-butyl cations. This guide provides a robust, scientifically grounded framework for the acquisition, interpretation, and verification of these critical spectroscopic data sets.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3,5-Di-tert-butylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Di-tert-butylbenzyl alcohol, a sterically hindered aromatic alcohol, serves as a crucial building block in various fields of chemical synthesis, including the development of specialized ligands, antioxidants, and as a precursor for novel pharmaceutical scaffolds. Its molecular architecture, characterized by two bulky tert-butyl groups positioned meta to a hydroxymethyl substituent on a benzene ring, imparts unique physicochemical properties and dictates its reactivity and conformational behavior. Understanding the nuanced interplay between its structural features is paramount for its effective utilization in complex molecular design and synthesis. This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, integrating spectroscopic data, synthesis protocols, and an exploration of its conformational preferences.

Molecular Identity and Physicochemical Properties

Identifier Value
IUPAC Name (3,5-di-tert-butylphenyl)methanol
CAS Number 77387-57-6[1]
Molecular Formula C₁₅H₂₄O[1]
Molecular Weight 220.35 g/mol [1]
Appearance White to almost white powder or crystal

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of its corresponding aldehyde, 3,5-di-tert-butylbenzaldehyde. This transformation is a standard procedure in organic synthesis, often employing mild reducing agents to ensure high yields and purity.

Experimental Protocol: Reduction of 3,5-Di-tert-butylbenzaldehyde

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 3,5-di-tert-butylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3,5-di-tert-butylbenzaldehyde (1.0 eq) in methanol.

  • Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains low.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes in the presence of other functional groups. Its ease of handling makes it a preferred choice over more reactive hydrides like lithium aluminum hydride for this transformation.

  • Solvent: Methanol is a suitable solvent as it readily dissolves the starting aldehyde and the reducing agent. It also serves as a proton source during the workup.

  • Temperature Control: The reaction is carried out at 0 °C to control the rate of reduction and minimize potential side reactions, ensuring a cleaner product profile.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reduction cluster_workup Workup & Purification cluster_product Final Product 3_5_di_tert_butylbenzaldehyde 3,5-Di-tert-butylbenzaldehyde Reaction_Vessel Dissolve in MeOH Cool to 0 °C 3_5_di_tert_butylbenzaldehyde->Reaction_Vessel Addition Add NaBH₄ Reaction_Vessel->Addition Quench Quench with NH₄Cl(aq) Addition->Quench Extract Extract with CH₂Cl₂ Quench->Extract Dry_Concentrate Dry (MgSO₄) & Concentrate Extract->Dry_Concentrate Product This compound Dry_Concentrate->Product

Workflow for the synthesis of this compound.

Molecular Structure and Spectroscopic Characterization

The molecular structure of this compound has been elucidated through various spectroscopic techniques.

Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides distinct signals for the different types of protons in the molecule.

  • tert-Butyl Protons: A sharp singlet is observed around δ 1.3 ppm, integrating to 18 protons, corresponding to the two equivalent tert-butyl groups.

  • Methylene Protons: A singlet appears around δ 4.6 ppm, integrating to 2 protons, which is characteristic of the benzylic methylene group (Ar-CH₂-OH).

  • Aromatic Protons: The aromatic region displays two signals. A singlet (or a very finely split triplet) for the proton at the C4 position (para to the CH₂OH group) and a doublet for the two equivalent protons at the C2 and C6 positions (ortho to the CH₂OH group).

  • Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration and solvent dependent, corresponds to the hydroxyl proton.

¹³C NMR: The carbon NMR spectrum confirms the symmetry of the molecule.

  • tert-Butyl Carbons: Two signals are expected for the tert-butyl groups: one for the quaternary carbon and another for the methyl carbons.

  • Aromatic Carbons: Due to symmetry, four signals are anticipated in the aromatic region: one for the carbon bearing the hydroxymethyl group, one for the carbons attached to the tert-butyl groups, one for the carbons ortho to the hydroxymethyl group, and one for the carbon para to the hydroxymethyl group.

  • Methylene Carbon: A signal corresponding to the benzylic carbon (Ar-CH₂-OH) is observed in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its functional groups.

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

  • C-H Stretch (aliphatic): Absorptions in the 2850-3000 cm⁻¹ range are attributed to the C-H stretching vibrations of the tert-butyl and methylene groups.

  • C-H Stretch (aromatic): Weaker absorptions just above 3000 cm⁻¹ correspond to the aromatic C-H stretching vibrations.

  • C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

  • C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region corresponds to the C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 220. The fragmentation pattern would likely involve the loss of a methyl group from a tert-butyl substituent and cleavage of the benzylic C-C bond.

Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the rotation around the C(aryl)-C(methylene) and C(methylene)-O bonds. The presence of the two bulky tert-butyl groups in the meta positions significantly influences the rotational energy landscape.

Rotational Isomers and Steric Hindrance

The rotation of the hydroxymethyl group relative to the phenyl ring is a key conformational feature. The large steric bulk of the tert-butyl groups restricts the free rotation of the hydroxymethyl group. Computational studies on sterically hindered benzyl alcohols suggest that the preferred conformations are those that minimize steric clash between the substituents.

It is hypothesized that the lowest energy conformation will involve the hydroxymethyl group oriented to minimize interactions with the bulky tert-butyl groups. This would likely involve the C-O bond being in a staggered conformation relative to the C-C bonds of the aromatic ring.

Conformational_Logic Bulky_tBu Two Bulky meta-tert-Butyl Groups Steric_Hindrance Significant Steric Hindrance Bulky_tBu->Steric_Hindrance Restricted_Rotation Restricted Rotation of -CH₂OH Group Steric_Hindrance->Restricted_Rotation Preferred_Conformation Adoption of a Preferred Low-Energy Conformation Restricted_Rotation->Preferred_Conformation Minimized_Repulsion Minimized Steric Repulsion Preferred_Conformation->Minimized_Repulsion

Influence of tert-Butyl Groups on Conformation.

Applications in Drug Development and Research

The unique structural features of this compound make it a valuable synthon in several areas of research and development:

  • Ligand Synthesis: The sterically demanding framework can be incorporated into ligands for catalysis, influencing the coordination geometry and reactivity of metal centers.

  • Antioxidant Research: As a hindered phenol derivative (after modification to include a hydroxyl group ortho or para to an alkyl group), it can serve as a scaffold for the development of novel antioxidants with tailored properties.

  • Pharmaceutical Scaffolds: The lipophilic nature and defined three-dimensional shape provided by the tert-butyl groups can be exploited in the design of drug candidates to enhance binding affinity and selectivity for biological targets.

Conclusion

This compound is a molecule whose properties are dominated by the steric influence of its two meta-positioned tert-butyl groups. This guide has provided a detailed overview of its molecular structure, a reliable synthetic protocol, and a comprehensive analysis of its spectroscopic characterization. While direct experimental or computational data on its specific conformational preferences is limited, the principles of steric hindrance in substituted benzyl systems strongly suggest a conformationally restricted structure. For professionals in drug development and scientific research, a thorough understanding of these fundamental characteristics is essential for leveraging the unique attributes of this versatile chemical building block in the design and synthesis of new functional molecules.

References

Physical properties of 3,5-Di-tert-butylbenzyl Alcohol (melting point, boiling point, solubility)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3,5-Di-tert-butylbenzyl Alcohol

Introduction

This compound, with the CAS number 77387-57-6, is a sterically hindered aromatic alcohol.[1][2] Its molecular structure, characterized by a benzyl alcohol core flanked by two bulky tert-butyl groups at the 3 and 5 positions, imparts unique physical and chemical properties. This distinct architecture makes it a valuable intermediate in the synthesis of specialized polymers, antioxidants, and as a building block in drug discovery and development. An understanding of its fundamental physical properties—melting point, boiling point, and solubility—is paramount for its effective handling, purification, and application in research and industrial settings. This guide provides a comprehensive overview of these properties, grounded in established experimental methodologies and theoretical principles.

Core Physical Properties

A summary of the key physical properties of this compound is presented below.

Physical PropertyValueSource(s)
Melting Point 62 °C[2]
59.0 to 63.0 °C[3]
Boiling Point 251.1 °C at 760 mmHg[2]
Molecular Formula C15H24O[1]
Molecular Weight 220.35 g/mol [1]
Appearance White to almost white powder or crystal[3]
Solubility Inferred to have low solubility in water and higher solubility in non-polar organic solvents.Inferred from chemical structure

In-Depth Analysis of Physical Properties

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the reported melting point is in the range of 59-63°C.[2][3] This relatively low melting point is consistent with a moderately sized organic molecule with some degree of intermolecular hydrogen bonding afforded by the hydroxyl group. The bulky tert-butyl groups, however, can disrupt efficient crystal packing, preventing a higher melting point.

Boiling Point

The boiling point of this compound is reported to be 251.1°C at atmospheric pressure (760 mmHg).[2] This elevated boiling point is a direct consequence of its significant molecular weight and the presence of the polar hydroxyl group, which allows for intermolecular hydrogen bonding. These forces must be overcome for the substance to transition into the gaseous phase.

Solubility Profile
  • Polar Solvents (e.g., Water): The dominance of the large, non-polar hydrocarbon portion of the molecule suggests that its solubility in water will be very low. The hydrophobic nature of the di-tert-butylphenyl group is the primary determinant of its aqueous solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): It is expected to exhibit moderate to good solubility in these solvents. The dipole-dipole interactions between the solvent and the hydroxyl group of the alcohol, coupled with the ability of the solvent to accommodate the non-polar regions, would facilitate dissolution.

  • Non-Polar Solvents (e.g., Toluene, Hexanes): Due to the "like dissolves like" principle, this compound is anticipated to be readily soluble in non-polar aromatic and aliphatic hydrocarbon solvents. The van der Waals forces between the non-polar parts of the solute and solvent will be the primary driving force for solubility.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The presence of the hydroxyl group should allow for good solubility in lower-chain alcohols through hydrogen bonding.

Experimental Protocols for Physical Property Determination

The following section details the standard experimental procedures for determining the melting point, boiling point, and solubility of a compound like this compound.

Determination of Melting Point

The melting point can be accurately determined using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating Rate: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. A narrow melting range (0.5-2°C) is indicative of a pure compound.

Determination of Boiling Point

The boiling point can be determined by distillation.

Methodology:

  • Apparatus Setup: A small-scale distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection flask.

  • Sample and Boiling Chips: The round-bottom flask is charged with a few milliliters of this compound and a few boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated.

  • Observation: The temperature is recorded when the liquid is boiling, and a constant temperature is observed on the thermometer as the vapor condenses and is collected in the receiving flask. This constant temperature is the boiling point.

Assessment of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed as follows.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexanes).

  • Qualitative Assessment: To approximately 1 mL of each solvent in a separate test tube, add a small, accurately weighed amount (e.g., 10 mg) of this compound.

  • Observation: The tubes are agitated and observed for dissolution at room temperature. The solubility is noted as "soluble," "partially soluble," or "insoluble."

  • Semi-Quantitative Assessment: For solvents in which the compound is soluble, further weighed portions of the solute are added incrementally until saturation is reached (i.e., solid material remains undissolved after vigorous mixing). The total mass of solute dissolved in the known volume of solvent provides a semi-quantitative measure of solubility (e.g., in mg/mL).

Workflow for Physical Property Characterization

The following diagram illustrates a typical workflow for the physical characterization of a novel chemical compound.

G cluster_0 Compound Synthesis & Purification cluster_1 Physical Property Determination cluster_2 Data Analysis & Reporting synthesis Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point Purity Check boiling_point Boiling Point Determination purification->boiling_point solubility Solubility Profiling purification->solubility analysis Data Analysis and Comparison to Literature melting_point->analysis boiling_point->analysis solubility->analysis report Technical Report Generation analysis->report

Caption: A conceptual workflow for the physical characterization of a chemical compound.

Conclusion

The physical properties of this compound, particularly its melting point, boiling point, and solubility, are fundamental to its application in scientific research and chemical synthesis. Its distinct molecular structure, featuring both polar and non-polar moieties, dictates its behavior in various physical states and solvent systems. The experimental protocols outlined in this guide provide a robust framework for the accurate and reliable determination of these essential characteristics, ensuring the consistent and effective use of this versatile compound in the development of new materials and pharmaceuticals.

References

A Comprehensive Technical Guide to the Safe Handling of 3,5-Di-tert-butylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the safety data and handling precautions for 3,5-Di-tert-butylbenzyl alcohol (CAS No. 77387-57-6), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from available safety data sheets and scientific literature on related compounds to ensure a thorough understanding of the material's properties and the rationale behind the recommended safety protocols.

Understanding the Compound: Physicochemical Properties and Hazard Profile

This compound is a solid, non-classified substance under the Globally Harmonized System (GHS), meaning it does not meet the criteria for classification as a hazardous substance for physical, health, or environmental hazards.[1] This lack of classification, however, does not imply an absence of risk. A comprehensive understanding of its properties is the foundation of safe laboratory practice.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is critical for assessing its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₁₅H₂₄O[1]
Molecular Weight 220.35 g/mol [1]
Appearance White to almost white powder/crystal
Melting Point 62 °C[1]
Boiling Point 251.1 °C at 760 mmHg[1]
Flash Point 109 °C[1]
Density 0.931 g/cm³[1]

The relatively high flash point suggests that the compound is not highly flammable at ambient temperatures. However, it is still a combustible solid and appropriate precautions should be taken when heating the substance.

Toxicological Assessment: A Structure-Activity Relationship Perspective

log BR = 0.8395(log Kow) + 1.4322(σ) - 1.6823[2]

where BR is the biological response (50% population growth inhibition). This model suggests that the toxicity of benzyl alcohols is influenced by both their lipophilicity (log Kow) and the electronic effects of the substituents (σ).[2] Given the presence of two bulky, electron-donating tert-butyl groups on the aromatic ring, it is plausible that this compound exhibits low to moderate toxicity, acting via a polar narcosis mechanism.[2] However, in the absence of specific data, a cautious approach is warranted.

Prudent Laboratory Practices: A Step-by-Step Guide to Safe Handling

The following protocols are designed to minimize exposure and mitigate risks during the handling and use of this compound.

Personal Protective Equipment (PPE): The First Line of Defense

The selection of appropriate PPE is paramount. The causality behind these choices is to prevent the primary routes of exposure: dermal contact, inhalation of dust, and eye contact.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) that have been tested according to relevant standards such as EN 374.[3] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.

  • Eye Protection: Use safety goggles with side shields to protect against dust particles and potential splashes.[4]

  • Skin and Body Protection: A laboratory coat is mandatory. For operations with a higher risk of dust generation, additional protective clothing may be necessary.

  • Respiratory Protection: Handling should be performed in a well-ventilated area.[1] If dust or aerosols are likely to be generated, use a local exhaust ventilation system (fume hood) or wear a suitable respirator.[5][6]

Workflow for Safe Handling

The following diagram illustrates the key stages and associated precautions for handling this compound in a research setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_receiving Store in a cool, dry, well-ventilated area. Keep container tightly closed. cluster_preparation Handle in a fume hood to minimize dust inhalation. Use appropriate PPE. cluster_reaction Monitor reaction conditions. Avoid contact with strong oxidizing agents. cluster_cleanup Decontaminate glassware and surfaces. Wash hands thoroughly. cluster_disposal Dispose of in accordance with local regulations. Do not mix with other waste streams. Receiving Receiving and Storage Preparation Preparation and Weighing Receiving->Preparation Transfer to Lab Reaction Use in Experiment/Reaction Preparation->Reaction Introduce to Apparatus Cleanup Post-Experiment Cleanup Reaction->Cleanup Quenching and Work-up Disposal Waste Disposal Cleanup->Disposal Segregate Waste

Caption: A flowchart illustrating the key stages and safety precautions for handling this compound.

Storage and Incompatibilities

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[4][7] Keep the container tightly closed to prevent contamination.[1][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[7] While tertiary alcohols are generally resistant to oxidation, benzylic alcohols can be oxidized to aldehydes and carboxylic acids.[8] Reactions with strong oxidizing agents could be exothermic and potentially hazardous.

Emergency Preparedness: Responding to Incidents

Even with meticulous planning, accidents can occur. The following procedures outline the appropriate response to common laboratory incidents.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid ProcedureSource
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, seek medical advice/attention.[1]
Skin Contact Remove all contaminated clothing immediately. Rinse the skin with plenty of water. If skin irritation occurs, get medical advice/attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Rinse mouth. If the person feels unwell, seek medical advice/attention.[1]
Spill and Leak Management

In the case of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

  • Evacuate and Ventilate: Keep unnecessary personnel away from the spill area. Ensure adequate ventilation.

  • Control Ignition Sources: Eliminate all potential ignition sources in the immediate vicinity.[1]

  • Containment and Cleanup:

    • Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a suitable, labeled container for disposal.[1] Clean the spill area thoroughly.

    • Large Spills: Dike the spilled material if possible. Use a non-combustible absorbent material like sand or earth to soak up any dissolved product and place it into a container for later disposal.[1]

  • Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.[1]

End-of-Life Management: Waste Disposal

Proper disposal of this compound and its containers is an essential part of the laboratory workflow and environmental responsibility.

  • General Guidance: Dispose of the substance and its container in accordance with all applicable federal, state, and local regulations.[1]

  • Disposal Method: One option for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not dispose of the material down the drain or into the environment.

  • Container Disposal: Handle uncleaned containers as you would the product itself.

Conclusion

While this compound is not classified as a hazardous substance under GHS, a responsible and informed approach to its handling is imperative. By understanding its physicochemical properties, inferring its potential toxicological profile from structure-activity relationships, and adhering to rigorous safe handling protocols, researchers can effectively mitigate risks. This guide provides a framework for the safe utilization of this compound in a laboratory setting, emphasizing the importance of a proactive safety culture.

References

An In-depth Technical Guide to 3,5-Di-tert-butylbenzyl Alcohol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Di-tert-butylbenzyl alcohol (CAS No. 77387-57-6), a sterically hindered aromatic alcohol. While its hydroxylated analog, 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol, is a well-documented antioxidant, this guide focuses on the non-phenolic title compound. The historical context of this molecule appears to be that of a bespoke synthetic intermediate rather than a compound of major independent discovery. This guide details a robust, field-proven protocol for its synthesis via the reduction of 3,5-Di-tert-butylbenzoic acid, including mechanistic considerations and characterization data. Furthermore, it explores its potential applications as a versatile building block in medicinal chemistry and materials science.

Introduction and Historical Context

This compound, systematically named (3,5-di-tert-butylphenyl)methanol, is an organic compound characterized by a benzyl alcohol core flanked by two bulky tert-butyl groups at the meta positions. This substitution pattern imparts significant steric hindrance around the aromatic ring and the benzylic position, influencing its reactivity and physical properties.

Unlike its close relative, 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol (a well-known antioxidant), the history of this compound is not marked by a singular discovery event. Instead, its emergence in the scientific literature is linked to its utility as a custom-synthesized intermediate for more complex molecular architectures. Its structural rigidity and lipophilic nature make it a valuable synthon in various fields, including the development of specialized ligands, molecular probes, and as a fragment in drug discovery programs. The lack of a prominent, independent research history underscores its role as a tool for chemists to achieve specific synthetic goals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 77387-57-6[1]
Molecular Formula C₁₅H₂₄O[2]
Molecular Weight 220.36 g/mol [2]
Appearance White to Almost white powder/crystal[3]
Melting Point 59.0 to 63.0 °C[3]
IUPAC Name (3,5-di-tert-butylphenyl)methanol[2]

Synthesis of this compound

The most direct and reliable synthesis of this compound is achieved through the reduction of a corresponding carbonyl compound, either 3,5-di-tert-butylbenzoic acid or 3,5-di-tert-butylbenzaldehyde. The following protocol details the reduction of the carboxylic acid using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting carboxylic acids to primary alcohols.

Synthetic Pathway Overview

The synthesis is a two-step process starting from commercially available 3,5-di-tert-butylbenzoic acid. The carboxylic acid is reduced to the corresponding primary alcohol using a strong hydride reducing agent.

Synthesis of this compound benzoic_acid 3,5-Di-tert-butylbenzoic Acid benzyl_alcohol This compound benzoic_acid->benzyl_alcohol 1. LiAlH₄, THF 2. H₂O work-up

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is adapted from a verified synthetic procedure.[4]

Materials:

  • 3,5-Di-tert-butylbenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous Rochelle's salt solution (potassium sodium tartrate)

  • Brine (saturated aqueous NaCl)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen inert atmosphere setup

  • Syringes

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry 100 mL round bottom flask equipped with a magnetic stir bar is charged with lithium aluminum hydride (455 mg, 12 mmol) under an argon atmosphere. Anhydrous THF (30 mL) is added, and the resulting suspension is cooled to 0 °C in an ice bath.

  • Addition of Carboxylic Acid: 3,5-Di-tert-butylbenzoic acid (1.4 g, 6 mmol) is dissolved in anhydrous THF (30 mL). This solution is added dropwise via syringe to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight (approximately 14 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of deionized water. The mixture is then poured into a separatory funnel containing a 1:1 mixture of diethyl ether and saturated Rochelle's salt solution (200 mL). The mixture is shaken, and the layers are separated.

  • Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Washing and Drying: The combined organic layers are washed with brine (1 x 50 mL), dried over anhydrous magnesium sulfate, and filtered.

  • Isolation: The solvent is removed in vacuo to yield the product as a white crystalline solid (1.27 g, 96% yield).[4]

Expert Insights: The use of Rochelle's salt in the work-up is crucial for chelating aluminum salts, which helps to break up emulsions and facilitate a clean separation of the aqueous and organic layers. The reaction is highly exothermic, especially during the quenching step, and should be performed with caution.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.

  • ¹H NMR (500 MHz, CDCl₃): δ 7.38 (m, 1H), 7.23 (m, 2H), and 1.34 (s, 18H).[4]

Potential Applications in Research and Drug Development

While not as extensively studied as its phenolic analog, the structural features of this compound make it a valuable building block in several areas:

  • Medicinal Chemistry: The bulky di-tert-butylphenyl motif can be incorporated into drug candidates to probe steric pockets of target proteins, enhance metabolic stability by shielding reactive sites, and increase lipophilicity to improve membrane permeability. The primary alcohol provides a convenient handle for further functionalization, allowing for its attachment to other pharmacophores.

  • Materials Science: As a precursor to dendrimers and other macromolecules, the rigid and well-defined structure of this compound can be exploited to create materials with tailored properties. Its derivatives can be used in the synthesis of specialized polymers and liquid crystals.

  • Ligand Synthesis: The benzyl alcohol can be converted to a variety of functional groups (e.g., halides, amines, ethers) to serve as a precursor for the synthesis of bulky ligands for organometallic catalysis. The steric hindrance provided by the tert-butyl groups can influence the coordination geometry and reactivity of the resulting metal complexes.

Applications cluster_apps Potential Applications core This compound med_chem Medicinal Chemistry (Scaffold, Linker) core->med_chem mat_sci Materials Science (Dendrimer Precursor) core->mat_sci ligand Ligand Synthesis (Organometallics) core->ligand

References

An In-Depth Technical Guide to the Potential Derivatives of 3,5-Di-tert-butylbenzyl Alcohol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the potential derivatives of 3,5-Di-tert-butylbenzyl alcohol, a sterically hindered aromatic alcohol with significant utility in specialized chemical synthesis. We delve into the core principles governing its reactivity, focusing on the influence of the bulky tert-butyl groups which dictate reaction pathways and product stability. This document serves as a vital resource for researchers, scientists, and professionals in drug development and materials science, offering detailed synthetic protocols, mechanistic insights, and an overview of current and potential applications for its key derivatives, including halides, ethers, esters, and the corresponding aldehyde.

Introduction: The Unique Steric and Electronic Landscape of this compound

This compound is an aromatic primary alcohol characterized by the presence of two bulky tert-butyl groups positioned meta to the hydroxymethyl substituent. This unique substitution pattern imparts a combination of steric hindrance and electronic effects that are central to its chemical behavior and the properties of its derivatives. The tert-butyl groups, acting as large, non-polar domains, sterically shield the benzylic position, influencing the approach of reagents and favoring specific reaction pathways. Electronically, these alkyl groups are weakly electron-donating, which can influence the reactivity of the aromatic ring and the stability of benzylic intermediates.

This guide will systematically explore the transformation of the benzylic hydroxyl group into other key functional groups, providing a foundational understanding for the synthesis of novel molecules with tailored properties for applications ranging from polymer science to organic electronics.

Key Derivatives and Their Synthesis

The primary reactive center of this compound is the hydroxyl group, which can be readily converted into a variety of other functional groups. The following sections detail the synthesis of its most significant derivatives.

Halogenation: Gateway to Nucleophilic Substitution

The conversion of the alcohol to the corresponding benzyl halide is a critical first step for many subsequent derivatizations, particularly for the synthesis of ethers and other compounds via nucleophilic substitution.

2.1.1. Synthesis of 3,5-Di-tert-butylbenzyl Bromide

The bromination of this compound can be effectively achieved using phosphorus tribromide (PBr₃). This reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction.

Experimental Protocol: Synthesis of 3,5-Di-tert-butylbenzyl Bromide

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) dissolved in a dry, non-polar solvent such as anhydrous benzene or diethyl ether.

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add phosphorus tribromide (0.5 eq) dropwise with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it over ice water. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-Di-tert-butylbenzyl bromide, which can be further purified by column chromatography or recrystallization.

Etherification: Crafting Sterically Encumbered Ethers

The synthesis of 3,5-Di-tert-butylbenzyl ethers can be accomplished through several methods, with the Williamson ether synthesis being a prominent and versatile choice, utilizing the previously synthesized benzyl bromide.

2.2.1. Williamson Ether Synthesis

This classic Sₙ2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace the bromide from 3,5-Di-tert-butylbenzyl bromide. The steric hindrance around the benzylic carbon makes this reaction most effective with primary alkyl halides.

Experimental Protocol: Synthesis of 3,5-Di-tert-butylbenzyl Methyl Ether

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq) to anhydrous methanol. Stir the mixture at 0 °C until the evolution of hydrogen gas ceases, indicating the formation of sodium methoxide.

  • Nucleophilic Substitution: To the freshly prepared sodium methoxide solution, add a solution of 3,5-Di-tert-butylbenzyl bromide (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with diethyl ether. Wash the combined organic layers with brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude ether by column chromatography on silica gel.

Esterification: Introducing Carboxylate Functionality

The formation of esters from this compound can be achieved through various methods, including the Fischer esterification. Due to the steric hindrance of the alcohol, more forcing conditions or specialized reagents may be necessary to achieve high yields.

2.3.1. Fischer Esterification

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the reaction towards the ester product, an excess of the carboxylic acid or the removal of water is typically employed.[1][2]

Experimental Protocol: Synthesis of 3,5-Di-tert-butylbenzyl Acetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a large excess of glacial acetic acid (e.g., 5-10 eq).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.05 eq).

  • Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC or GC.

  • Work-up: After cooling, pour the reaction mixture into a separatory funnel containing water. Extract the ester with a suitable organic solvent like diethyl ether.

  • Purification: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the excess acetic and sulfuric acids, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The final product can be purified by vacuum distillation.

Oxidation: Accessing the Benzaldehyde Derivative

The oxidation of this compound to 3,5-Di-tert-butylbenzaldehyde provides a valuable synthetic intermediate for the construction of more complex molecules, such as ligands and pharmaceuticals.

2.4.1. Oxidation with Ferric Nitrate

A selective and efficient method for the oxidation of benzyl alcohols to their corresponding aldehydes involves the use of ferric nitrate.[3] This method offers a milder alternative to traditional chromium-based oxidants.

Experimental Protocol: Synthesis of 3,5-Di-tert-butylbenzaldehyde

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, add this compound (1.0 eq) and a suitable solvent such as 1,4-dioxane.

  • Reagent Addition: Heat the solution to the desired temperature (e.g., 80 °C) under a nitrogen atmosphere. Add ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (e.g., 0.67 eq) to the heated solution.

  • Reaction: Maintain the reaction at temperature for several hours, monitoring for the disappearance of the starting material by TLC.

  • Work-up: Upon completion, cool the reaction mixture and dilute with water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography or recrystallization.

Mechanistic Considerations and the Role of Steric Hindrance

The two tert-butyl groups in this compound exert a profound influence on its reactivity. This steric hindrance can:

  • Slow Reaction Rates: The bulky groups can impede the approach of nucleophiles or oxidizing agents to the benzylic center, necessitating more forcing reaction conditions or the use of less sterically demanding reagents.

  • Influence Reaction Pathways: In reactions where multiple pathways are possible, such as Sₙ1 versus Sₙ2, the steric bulk can favor one over the other. For instance, in the Williamson ether synthesis, the use of a primary alkyl halide is crucial to avoid elimination reactions that would be favored with secondary or tertiary halides.[4][5]

  • Enhance Product Stability: The steric shielding provided by the tert-butyl groups can protect the newly formed functional group from further reactions or degradation, leading to higher product stability.

Applications of this compound Derivatives

The derivatives of this compound are valuable intermediates in the synthesis of a wide range of functional materials and molecules.

Polymer Additives and Antioxidants

The sterically hindered phenolic moiety is a well-known structural motif in antioxidants used to protect polymers from degradation.[6] While this compound itself lacks the phenolic hydroxyl group, its derivatives can be incorporated into larger molecules that act as stabilizers. For example, ester derivatives can be designed to have long alkyl chains, improving their compatibility with polyolefin matrices.

Building Blocks for Organic Electronics

The 3,5-di-tert-butylphenyl group is a common substituent used in the design of organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs). The bulky tert-butyl groups help to prevent π-stacking in the solid state, which can improve the solubility and film-forming properties of the materials, as well as enhance their thermal stability and device lifetime.[7] The derivatives of this compound, such as the aldehyde, serve as key building blocks for the synthesis of these advanced materials.

Data Summary

DerivativeSynthetic MethodKey ReagentsTypical Reaction Conditions
3,5-Di-tert-butylbenzyl Bromide BrominationPBr₃0 °C to rt, 2-4 h
3,5-Di-tert-butylbenzyl Methyl Ether Williamson Ether SynthesisNaH, CH₃OH, 3,5-Di-tert-butylbenzyl Bromide0 °C to rt, 12-24 h
3,5-Di-tert-butylbenzyl Acetate Fischer EsterificationCH₃COOH, H₂SO₄ (cat.)Reflux, several hours
3,5-Di-tert-butylbenzaldehyde OxidationFe(NO₃)₃·9H₂O80 °C, several hours

Conclusion

This compound is a versatile and sterically hindered building block that provides access to a range of valuable derivatives. The synthetic pathways to its corresponding halides, ethers, esters, and aldehyde are well-established, though often require careful consideration of the steric factors at play. The resulting derivatives are of significant interest for applications in polymer stabilization and the development of advanced organic electronic materials. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their synthetic endeavors.

Visualizations

G cluster_synthesis Synthetic Pathways from this compound cluster_applications Applications of Derivatives A This compound B 3,5-Di-tert-butylbenzyl Bromide A->B PBr₃ D 3,5-Di-tert-butylbenzyl Esters A->D R-COOH, H⁺ (Fischer Esterification) E 3,5-Di-tert-butylbenzaldehyde A->E [O] (e.g., Fe(NO₃)₃) C 3,5-Di-tert-butylbenzyl Ethers B->C R-O⁻Na⁺ (Williamson Ether Synthesis) H Pharmaceutical Intermediates B->H F Polymer Additives (Antioxidants) C->F G Organic Electronics (OLEDs) C->G D->F E->G

Figure 1: Synthetic pathways from this compound and applications of its derivatives.

G cluster_williamson Williamson Ether Synthesis Workflow start Start alkoxide Alkoxide Formation (e.g., NaH in ROH) start->alkoxide reaction Nucleophilic Attack on 3,5-Di-tert-butylbenzyl Bromide alkoxide->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product 3,5-Di-tert-butylbenzyl Ether purification->product

Figure 2: A typical experimental workflow for the Williamson ether synthesis of a 3,5-Di-tert-butylbenzyl ether.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3,5-Di-tert-butylbenzyl Alcohol from 3,5-di-tert-butylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3,5-Di-tert-butylbenzyl alcohol is a sterically hindered aromatic alcohol with potential applications in the synthesis of specialized polymers, antioxidants, and as a bulky ligand in organometallic chemistry. Its robust chemical structure, characterized by the two bulky tert-butyl groups, imparts unique solubility and stability properties to its derivatives. This document provides a comprehensive guide to the synthesis of this compound via the reduction of 3,5-di-tert-butylbenzoic acid using lithium aluminum hydride (LiAlH₄). The protocol herein is designed to be a self-validating system, emphasizing safety, mechanistic understanding, and reproducibility.

Reaction Overview and Mechanism

The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of effecting this transformation efficiently.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydride ion (H⁻) from the aluminohydride complex attacks the electrophilic carbonyl carbon of the carboxylic acid.

The initial step involves an acid-base reaction between the acidic proton of the carboxylic acid and a hydride ion, leading to the formation of a lithium carboxylate salt and hydrogen gas.[1] Subsequently, the carboxylate is reduced to a primary alcohol. The overall stoichiometry requires one mole of LiAlH₄ to reduce four moles of a carboxylic acid. However, in practice, a molar excess of LiAlH₄ is often used to ensure complete conversion.

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), in which LiAlH₄ is soluble. The reaction is highly exothermic and liberates flammable hydrogen gas, necessitating strict safety precautions.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
3,5-di-tert-butylbenzoic acid≥98%Sigma-Aldrich
Lithium aluminum hydride (LiAlH₄)95%Sigma-Aldrich
Diethyl ether (anhydrous)≥99.7%Sigma-Aldrich
Hydrochloric acid (HCl)2 M aqueous solutionFisher Scientific
Sodium sulfate (anhydrous)ACS gradeFisher Scientific
Round-bottom flask (three-necked)250 mLVWR
Reflux condenser-VWR
Dropping funnel100 mLVWR
Magnetic stirrer and stir bar-IKA
Nitrogen gas supplyHigh purityAirgas
Ice bath--
Rotary evaporator-Büchi
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄Merck
Safety Precautions
  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas which can ignite spontaneously.[2] All manipulations involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[3]

  • Personal Protective Equipment (PPE) is mandatory. This includes a flame-retardant lab coat, safety goggles, and nitrile gloves.[4]

  • Anhydrous conditions are critical. All glassware must be thoroughly dried in an oven prior to use, and anhydrous solvents must be employed.

  • Quenching of LiAlH₄ must be performed with extreme caution. The quenching procedure should be carried out at low temperatures (e.g., 0 °C).

  • Diethyl ether is extremely flammable and can form explosive peroxides. [5][6][7] It should be handled in a fume hood away from ignition sources.

Experimental Protocol

This protocol is adapted from general procedures for the reduction of carboxylic acids with LiAlH₄.

1. Reaction Setup:

  • A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel, is assembled and flame-dried under a stream of nitrogen.

  • The apparatus is allowed to cool to room temperature under a positive pressure of nitrogen.

  • In a separate, dry flask, 1.0 g (26.3 mmol) of lithium aluminum hydride is carefully weighed and suspended in 50 mL of anhydrous diethyl ether under a nitrogen atmosphere. This suspension is then transferred to the dropping funnel via a cannula.

2. Reaction Execution:

  • 5.0 g (21.3 mmol) of 3,5-di-tert-butylbenzoic acid is dissolved in 100 mL of anhydrous diethyl ether and added to the three-necked flask.

  • The flask is cooled to 0 °C in an ice bath.

  • The LiAlH₄ suspension is added dropwise to the stirred solution of the carboxylic acid over a period of 30-45 minutes, maintaining the internal temperature below 10 °C. Vigorous gas evolution (H₂) will be observed.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2 hours to ensure complete reduction.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it carefully with water and ethyl acetate, and spotting it on a silica gel plate.

3. Work-up and Purification:

  • The reaction flask is cooled to 0 °C in an ice bath.

  • The excess LiAlH₄ is quenched by the slow, dropwise addition of 1 mL of water, followed by 1 mL of 15% aqueous sodium hydroxide solution, and finally 3 mL of water. This procedure, known as the Fieser work-up, is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • The mixture is stirred at room temperature for 30 minutes until a white, granular precipitate is formed.

  • The solid is removed by vacuum filtration and washed with two 20 mL portions of diethyl ether.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes) to yield this compound as a white solid.

Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - 3,5-di-tert-butylbenzoic acid - LiAlH₄ dissolve Dissolve Acid in Anhydrous Et₂O reagents->dissolve glassware Assemble & Flame-Dry Glassware glassware->dissolve cool_react Cool to 0 °C dissolve->cool_react add_lah Add LiAlH₄ Suspension (dropwise) cool_react->add_lah reflux Reflux for 2h add_lah->reflux quench Quench at 0 °C (H₂O, NaOH, H₂O) reflux->quench filter Filter Aluminum Salts quench->filter dry Dry Organic Phase filter->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize evaporate->purify product This compound purify->product

References

Grignard reaction to produce 3,5-Di-tert-butylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3,5-Di-tert-butylbenzyl Alcohol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a sterically hindered primary alcohol valuable in the development of antioxidants, ligands, and other complex organic structures. The protocol leverages the classic Grignard reaction, a robust method for carbon-carbon bond formation.[1] We detail a two-step process beginning with the formation of the Grignard reagent from 1-bromo-3,5-di-tert-butylbenzene, followed by its nucleophilic addition to formaldehyde. This application note offers a step-by-step experimental protocol, an in-depth discussion of the reaction mechanism, critical safety considerations, and a troubleshooting guide to ensure procedural success and reproducibility.

Introduction and Significance

This compound is a key building block in synthetic chemistry. The bulky tert-butyl groups provide significant steric hindrance, which can impart unique properties such as increased stability, modified reactivity, and specific conformational preferences in larger molecules. The Grignard reaction is an exemplary method for its synthesis, involving the reaction of an organomagnesium halide with a carbonyl compound.[2] Specifically, the reaction of 3,5-di-tert-butylbenzylmagnesium bromide with formaldehyde provides a direct and efficient route to the desired primary alcohol.[1][3] Understanding and mastering this protocol provides researchers with reliable access to this important synthetic intermediate.

Overall Reaction Scheme:

(Starting Material: 1-bromo-3,5-di-tert-butylbenzene; Reagents: Mg, Formaldehyde; Product: this compound)

Reaction Mechanism

The synthesis proceeds through two primary stages: the formation of the Grignard reagent and the subsequent nucleophilic attack on formaldehyde.

  • Formation of the Grignard Reagent: Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 1-bromo-3,5-di-tert-butylbenzene. This reaction is typically performed in an anhydrous ethereal solvent, like tetrahydrofuran (THF), which coordinates to the magnesium center, stabilizing the resulting organomagnesium species.[4] This step is heterogeneous and its initiation is critical for success.

  • Nucleophilic Addition: The Grignard reagent is a potent nucleophile and a strong base.[5] The nucleophilic carbon of the 3,5-di-tert-butylbenzyl group attacks the electrophilic carbonyl carbon of formaldehyde.[6][7] This addition breaks the C=O pi bond, forming a tetrahedral magnesium alkoxide intermediate.

  • Aqueous Work-up: The reaction is quenched with a mild acid (e.g., aqueous ammonium chloride or dilute HCl). This step protonates the alkoxide intermediate to yield the final this compound and converts any unreacted Grignard reagent into the corresponding alkane.[6]

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Nucleophilic Addition & Work-up A 1-bromo-3,5-di-tert-butylbenzene C 3,5-di-tert-butylbenzyl magnesium bromide (Grignard Reagent) A->C Oxidative Insertion (Anhydrous THF) B Magnesium (Mg) B->C E Magnesium Alkoxide Intermediate C->E Nucleophilic Attack D Formaldehyde (HCHO) D->E F This compound (Final Product) E->F Protonation (Aqueous Work-up)

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations must be conducted in a certified chemical fume hood.

Reagents and Equipment
Reagent/MaterialFormulaCAS No.M.W.AmountMolesNotes
1-bromo-3,5-di-tert-butylbenzeneC₁₄H₂₁Br22385-63-9269.2210.0 g37.1 mmolStarting material.
Magnesium TurningsMg7439-95-424.311.08 g44.4 mmol1.2 equivalents. Must be fresh and shiny.
IodineI₂7553-56-2253.811 small crystalCatalyticTo activate Mg surface.[8]
Tetrahydrofuran (THF)C₄H₈O109-99-972.11~100 mL-Anhydrous, inhibitor-free.
Paraformaldehyde(CH₂O)n30525-89-4-1.34 g44.6 mmol1.2 equivalents. Source of formaldehyde.
Ammonium Chloride (sat. aq.)NH₄Cl12125-02-953.49~50 mL-For quenching the reaction.
Diethyl Ether(C₂H₅)₂O60-29-774.12~150 mL-For extraction.
Magnesium Sulfate (anhydrous)MgSO₄7487-88-9120.37As needed-For drying organic layer.

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon) with bubbler

  • Glass stoppers

  • Syringes and needles

  • Separatory funnel (500 mL)

  • Standard laboratory glassware (beakers, Erlenmeyer flasks)

  • Rotary evaporator

Step-by-Step Procedure

Part A: Preparation of the Grignard Reagent

  • Apparatus Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and a gas inlet adapter. Flame-dry all glassware under vacuum or oven-dry at 120°C for several hours and assemble while hot, allowing it to cool under a stream of inert gas.[8][9] This step is critical to ensure strictly anhydrous conditions.

  • Magnesium Activation: Place the magnesium turnings and a magnetic stir bar in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed and deposit on the magnesium. The disappearance of the purple color indicates activation.[10] Allow the flask to cool to room temperature.

  • Initiation: Add 20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1-bromo-3,5-di-tert-butylbenzene (10.0 g) in 50 mL of anhydrous THF.

  • Reagent Formation: Add approximately 5-10 mL of the bromide solution from the dropping funnel to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and a slight increase in temperature. If the reaction does not start, gentle warming may be required. Once initiated, the reaction is exothermic.[11]

  • Addition: Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice-water bath.[9]

  • Completion: After the addition is complete, continue stirring the resulting gray-to-brown solution for an additional 60 minutes to ensure all the magnesium has reacted. Gentle heating may be applied if necessary.

Part B: Reaction with Formaldehyde and Work-up

  • Preparation: While the Grignard reagent forms, place the paraformaldehyde in a separate, dry flask and gently heat it under a stream of inert gas to depolymerize it into gaseous formaldehyde, which can be bubbled into the reaction mixture, or add the solid paraformaldehyde directly to the Grignard solution. Caution: Gaseous formaldehyde is toxic. A simpler and often effective method is to cool the Grignard solution and add the solid paraformaldehyde portion-wise.

  • Reaction: Cool the Grignard solution to 0°C using an ice bath. Slowly add the paraformaldehyde in small portions to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 20°C.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Quenching: Cool the reaction mixture again to 0°C. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. This will hydrolyze the magnesium alkoxide and neutralize any remaining Grignard reagent.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake well. Separate the organic layer. Wash the aqueous layer with an additional 50 mL of diethyl ether.

  • Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product, a white to off-white solid, can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography.

Experimental Workflow

Workflow cluster_prep Preparation cluster_synth Synthesis cluster_purify Purification & Analysis A 1. Assemble & Flame-Dry Glassware B 2. Activate Mg Turnings with Iodine A->B C 3. Form Grignard Reagent (Dropwise addition of Aryl Bromide) B->C D 4. React with Paraformaldehyde at 0°C C->D E 5. Quench with sat. NH4Cl D->E F 6. Liquid-Liquid Extraction (Ether/Water) E->F G 7. Dry Organic Layer (MgSO4) F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Recrystallization or Chromatography H->I J 10. Characterize Product (NMR, MP) I->J

Caption: Overall experimental workflow for the synthesis and purification.

Safety Precautions

The Grignard reaction presents significant hazards that require careful management.

  • Fire Hazard: Diethyl ether and THF are extremely flammable and volatile. Ensure there are no open flames or spark sources in the laboratory.[11] The reaction itself is exothermic and can lead to a runaway reaction if addition is too fast, potentially causing the solvent to boil over.[9][12] Always have an ice bath ready to control the reaction temperature.

  • Reactivity: Grignard reagents are highly reactive with water, alcohols, and other protic sources, producing flammable alkanes.[13][14] Strict anhydrous conditions are mandatory.

  • Chemical Hazards: 1-bromo-3,5-di-tert-butylbenzene is an irritant. Formaldehyde is a known carcinogen and sensitizer. Handle all chemicals in a fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves.[9][12]

  • Magnesium: Magnesium metal is a flammable solid.[15] Keep away from water and acids.

Troubleshooting

SymptomPossible Cause(s)Suggested Solution(s)
Reaction Fails to Initiate 1. Wet glassware or solvent.[8]2. Passivated magnesium surface (oxide layer).[8]3. Impure alkyl halide.1. Rigorously dry all glassware and use freshly opened anhydrous solvent.2. Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings.[8][10]3. Purify the starting halide if necessary.
Low Yield of Product 1. Incomplete Grignard formation.2. Wurtz coupling side reaction (R-MgX + R-X → R-R).[4][13]3. Grignard reagent was quenched by moisture or acidic impurities.1. Ensure sufficient reaction time for Grignard formation.2. Add the alkyl halide slowly and maintain a moderate temperature to minimize dimerization.[8]3. Re-verify anhydrous conditions.
Dark Brown/Black Reaction Mixture Formation of finely divided metal from side reactions or decomposition, possibly due to overheating.[13]A gray to brown color is normal. If it turns very dark, it may indicate decomposition. Ensure the reaction is not overheating.
Starting Material Recovered Grignard reagent did not form or was completely quenched before addition to the carbonyl.Review the "Reaction Fails to Initiate" section. Titrate a small aliquot of the Grignard reagent to confirm its formation and concentration before proceeding.[13]

References

Application Note: High-Yield Synthesis of 3,5-Di-tert-butylbenzyl Alcohol via Chemoselective Aldehyde Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the efficient and chemoselective reduction of 3,5-di-tert-butylbenzaldehyde to its corresponding primary alcohol, 3,5-di-tert-butylbenzyl alcohol. The protocol detailed herein utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring high yields and purity of the final product. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation.

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and materials science industries. This compound, in particular, serves as a valuable building block due to the sterically hindering tert-butyl groups that can impart unique solubility and stability properties to target molecules. The selection of the reducing agent is paramount to a successful synthesis, requiring a balance of reactivity and selectivity. Sodium borohydride (NaBH₄) is an exemplary choice for this transformation as it selectively reduces aldehydes and ketones without affecting less reactive functional groups like esters or amides.[1][2] This inherent chemoselectivity simplifies purification and enhances the overall efficiency of the synthetic route.

Reaction Mechanism and Rationale

The reduction of an aldehyde with sodium borohydride proceeds via a two-step nucleophilic addition mechanism.[1][3]

  • Nucleophilic Attack: The borohydride anion ([BH₄]⁻) from NaBH₄ acts as a source of hydride ions (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the 3,5-di-tert-butylbenzaldehyde. This results in the formation of a new carbon-hydrogen bond and the breaking of the carbon-oxygen π bond, leading to a tetracoordinate alkoxide intermediate.[2]

  • Protonation: The resulting alkoxide is then protonated during an aqueous or acidic workup step to yield the final primary alcohol, this compound.[1]

The choice of an alcoholic solvent, such as methanol or ethanol, is common for these reductions. The solvent not only dissolves the reactants but can also participate in the protonation step.

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Reactant 3,5-Di-tert-butylbenzaldehyde Intermediate Alkoxide Intermediate Reactant->Intermediate H⁻ attack on C=O Intermediate_p Alkoxide Intermediate NaBH4 NaBH₄ Product This compound Intermediate_p->Product Protonation of O⁻ H3O H₃O⁺ (Workup)

Caption: Mechanism of Aldehyde Reduction by NaBH₄.

Physicochemical Properties and Safety Data

A thorough understanding of the properties and hazards of all chemicals is essential for safe and effective experimentation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Hazards
3,5-Di-tert-butylbenzaldehydeC₁₅H₂₂O218.3385-89[4][5]Skin, eye, and respiratory irritant
Sodium BorohydrideNaBH₄37.83[6]400 (decomposes)[6]Water-reactive, toxic, corrosive[6][7]
MethanolCH₄O32.04-97.6Flammable, toxic
This compoundC₁₅H₂₄O220.35[4]62[3](Assumed) Skin and eye irritant

Safety Precautions:

  • Sodium Borohydride (NaBH₄): This reagent is water-reactive and releases flammable hydrogen gas upon contact with water or acidic solutions.[6] It should be handled in a well-ventilated fume hood, away from sources of ignition. Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves, is mandatory.[6][7]

  • Methanol: Methanol is a flammable and toxic solvent. All handling should be performed in a fume hood to avoid inhalation of vapors.

  • Quenching: The reaction quenching should be performed slowly and carefully, preferably in an ice bath, to control the exothermic reaction and hydrogen gas evolution.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Equipment:

  • 3,5-Di-tert-butylbenzaldehyde (1.0 eq)

  • Sodium borohydride (1.2 eq)

  • Methanol (10 volumes)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-di-tert-butylbenzaldehyde (1.0 eq) in methanol (10 volumes). Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.2 eq) portion-wise over 10-15 minutes. A slight effervescence may be observed.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the reaction mixture. Continue adding acid until the effervescence ceases.

  • Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane) or by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification dissolve Dissolve Aldehyde in Methanol cool_0C Cool to 0 °C dissolve->cool_0C add_nabh4 Add NaBH₄ Portion-wise cool_0C->add_nabh4 stir Stir and Monitor by TLC add_nabh4->stir quench Quench with 1M HCl at 0 °C stir->quench evaporate Evaporate Methanol quench->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify

References

The Strategic Utility of 3,5-Di-tert-butylbenzyl Alcohol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the judicious selection of reagents and intermediates is paramount to achieving efficiency, selectivity, and high yields. Among the vast arsenal of available building blocks, 3,5-di-tert-butylbenzyl alcohol emerges as a molecule of significant strategic value. Its unique structural features, characterized by the sterically demanding tert-butyl groups flanking the benzylic hydroxyl moiety, impart distinct properties that can be leveraged to overcome specific synthetic challenges. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its use as a specialized protecting group and a versatile synthetic precursor.

The Physicochemical Rationale: Why this compound?

The two bulky tert-butyl groups at the 3 and 5 positions of the benzene ring are not mere spectators in the reactivity of the benzylic alcohol. They exert a profound influence on the molecule's conformation and electronic properties. This steric hindrance can be strategically employed to:

  • Enhance Solubility: The lipophilic nature of the tert-butyl groups can significantly improve the solubility of polar molecules, such as carbohydrates, in organic solvents. This is a critical consideration in complex multi-step syntheses where solubility issues can hamper reaction efficiency and purification.

  • Modulate Reactivity: The steric bulk around the benzylic position can influence the rates of reactions, sometimes allowing for selective transformations at other sites within a molecule.

  • Impart Stability: The tert-butyl groups can provide kinetic stability to adjacent functional groups, preventing undesired side reactions.

Application I: The 3,5-Di-tert-butylbenzyl (DTBBn) Group as a Sterically Hindered Protecting Group for Alcohols

The protection of hydroxyl groups is a fundamental operation in multi-step organic synthesis. While a plethora of alcohol protecting groups exist, the 3,5-di-tert-butylbenzyl group offers a unique combination of stability and specific cleavage conditions, making it a valuable tool for advanced synthetic strategies.

Key Advantages of the DTBBn Protecting Group:
  • Robustness: DTBBn ethers exhibit high stability towards a wide range of reagents and reaction conditions, including acidic and basic media, oxidation, and reduction.

  • Orthogonality: The cleavage of the DTBBn group can often be achieved under conditions that leave other common protecting groups, such as silyl ethers and standard benzyl ethers, intact.

  • Improved Solubility: As previously mentioned, the incorporation of the DTBBn group can enhance the solubility of complex substrates in organic solvents, facilitating their manipulation and purification.

Protocol for the Introduction of the 3,5-Di-tert-butylbenzyl (DTBBn) Protecting Group

This protocol describes the etherification of a primary alcohol with 3,5-di-tert-butylbenzyl bromide, which is readily prepared from this compound.

Reaction Scheme:

protection reactants R-OH + reagent 3,5-di-tert-butylbenzyl-Br conditions NaH, DMF 0 °C to rt product -> R-O-DTBBn

Caption: General scheme for the protection of an alcohol as a DTBBn ether.

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Equivalents
Substrate Alcohol (R-OH)-1.01.0
3,5-Di-tert-butylbenzyl Bromide283.251.21.2
Sodium Hydride (60% dispersion in oil)24.001.51.5
Anhydrous Dimethylformamide (DMF)73.09--

Procedure:

  • To a stirred suspension of sodium hydride (1.5 mmol) in anhydrous DMF (5 mL) under an argon atmosphere at 0 °C, add a solution of the substrate alcohol (1.0 mmol) in anhydrous DMF (2 mL) dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 3,5-di-tert-butylbenzyl bromide (1.2 mmol) in anhydrous DMF (2 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-di-tert-butylbenzyl ether.

Protocol for the Cleavage of the 3,5-Di-tert-butylbenzyl (DTBBn) Protecting Group

The steric hindrance of the DTBBn group makes it more resistant to standard hydrogenolysis conditions compared to a simple benzyl ether. Oxidative cleavage is often a more effective method for its removal.

Reaction Scheme:

deprotection reactant R-O-DTBBn reagent DDQ conditions CH2Cl2/H2O rt product -> R-OH

Caption: Oxidative cleavage of a DTBBn ether using DDQ.

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Equivalents
DTBBn-protected Alcohol (R-O-DTBBn)-1.01.0
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)227.011.51.5
Dichloromethane (DCM)84.93--
Water18.02--

Procedure:

  • To a solution of the DTBBn-protected alcohol (1.0 mmol) in a mixture of dichloromethane (18 mL) and water (2 mL), add DDQ (1.5 mmol) in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction typically goes to completion within 1-4 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Application II: this compound as a Synthetic Precursor

Beyond its role in protecting groups, this compound serves as a valuable starting material for the synthesis of more complex molecules, including ligands for catalysis and functional materials.

Synthesis of 3,5-Di-tert-butylbenzyl Bromide

The conversion of the alcohol to the corresponding bromide provides a versatile electrophile for a variety of coupling reactions.

Reaction Scheme:

bromination reactant This compound reagent PBr3 conditions Et2O 0 °C to rt product -> 3,5-di-tert-butylbenzyl bromide

Caption: Synthesis of 3,5-di-tert-butylbenzyl bromide.

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Equivalents
This compound220.3510.01.0
Phosphorus Tribromide (PBr₃)270.694.00.4
Anhydrous Diethyl Ether (Et₂O)74.12--

Procedure:

  • Dissolve this compound (10.0 mmol) in anhydrous diethyl ether (50 mL) in a round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add phosphorus tribromide (4.0 mmol) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (50 g).

  • Separate the organic layer and wash it sequentially with water (20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-di-tert-butylbenzyl bromide, which can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from hexanes.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its sterically encumbered nature provides unique advantages in the design of protecting group strategies, particularly when enhanced solubility and orthogonal cleavage are required. Furthermore, its role as a precursor to other important synthetic intermediates underscores its utility in the construction of complex molecular architectures. The protocols detailed herein provide a practical guide for researchers and drug development professionals to effectively incorporate this strategic building block into their synthetic endeavors.

Application Note: 3,5-Di-tert-butylbenzyl Alcohol as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,5-di-tert-butylbenzyl moiety is a privileged scaffold in medicinal chemistry, prized for its ability to confer metabolic stability and modulate physicochemical properties. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 3,5-di-tert-butylbenzyl alcohol as a key starting material. We present validated, step-by-step protocols for its conversion into essential pharmaceutical intermediates, including the corresponding aldehyde and bromide derivatives. The rationale behind experimental choices, mechanistic considerations, and characterization data are discussed to ensure scientific integrity and reproducibility.

Introduction: The Strategic Role of Steric Hindrance in Drug Design

In the intricate process of drug design, controlling a molecule's metabolic fate is as crucial as optimizing its pharmacodynamic activity. The inclusion of sterically bulky groups is a well-established strategy to shield susceptible functionalities from enzymatic degradation by cytochrome P450 (CYP) enzymes.[1] The tert-butyl group, in particular, is a common motif used to enhance metabolic stability and modulate properties like lipophilicity.[2][3]

The 3,5-di-tert-butylbenzyl framework offers a unique combination of features. The two bulky tert-butyl groups flank the benzylic position, creating a sterically hindered environment that can protect adjacent chemical bonds or the entire molecular fragment from enzymatic attack. This steric shielding can significantly prolong a drug's half-life in vivo.[1] Furthermore, these lipophilic groups can enhance membrane permeability and influence how a drug candidate interacts with its biological target. This compound, a commercially available and stable solid, serves as an ideal entry point for introducing this valuable structural motif into complex pharmaceutical molecules.[4] This guide details its transformation into more reactive intermediates, paving the way for its incorporation into a diverse range of drug scaffolds.

Key Synthetic Transformations and Workflows

This compound is a versatile precursor that can be readily converted into several key intermediates. The primary reactive site is the benzylic hydroxyl group, which can undergo oxidation to an aldehyde, conversion to a good leaving group like a halide, or etherification. These transformations unlock a wide array of subsequent chemical modifications essential for pharmaceutical synthesis.

The following diagram illustrates the central role of this compound and its conversion to two pivotal intermediates: the aldehyde and the bromide, which serve as gateways to a multitude of further synthetic applications.

G cluster_0 Core Precursor cluster_1 Primary Intermediates cluster_2 Downstream Applications A 3,5-Di-tert-butylbenzyl Alcohol B 3,5-Di-tert-butylbenzaldehyde A->B Oxidation (e.g., TCCA/TEMPO) C 3,5-Di-tert-butylbenzyl Bromide A->C Bromination (e.g., PPh₃/NBS) D Reductive Amination, Wittig Reactions, Aldol Condensations B->D E Nucleophilic Substitution (O, N, S, C-alkylation) C->E

Caption: Synthetic utility of this compound.

Experimental Protocols

The following protocols are presented with detailed, step-by-step instructions. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the chemistry.

Protocol 1: Oxidation to 3,5-Di-tert-butylbenzaldehyde

The selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a critical transformation in organic synthesis.[5] For sterically hindered alcohols, mild and efficient methods are required. The use of trichloroisocyanuric acid (TCCA) with a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) is a highly effective, metal-free method that proceeds under mild conditions.[6]

Reaction Scheme: (Image of the oxidation of this compound to the corresponding aldehyde)

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
This compound220.352.20 g10.0
Trichloroisocyanuric Acid (TCCA)232.410.85 g3.65
TEMPO156.2531 mg0.2
Dichloromethane (DCM)-50 mL-
Saturated NaHCO₃ solution-25 mL-
Saturated Na₂S₂O₃ solution-25 mL-
Brine-25 mL-
Anhydrous MgSO₄-As needed-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.20 g, 10.0 mmol) and TEMPO (31 mg, 0.2 mmol).

  • Dissolution: Add 50 mL of dichloromethane (DCM) and stir the mixture at room temperature until all solids are dissolved.

  • Initiation of Oxidation: Add trichloroisocyanuric acid (0.85 g, 3.65 mmol) portion-wise over 5 minutes. The reaction is mildly exothermic.

    • Expert Insight: Portion-wise addition of TCCA helps to control the reaction temperature and prevents potential side reactions. TEMPO acts as a catalyst, being oxidized by TCCA to the active oxoammonium ion, which is the primary oxidant for the alcohol.[6]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 30-60 minutes.

  • Work-up: Upon completion, quench the reaction by adding 25 mL of saturated sodium thiosulfate (Na₂S₂O₃) solution to neutralize any remaining oxidant, followed by 25 mL of saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography (95:5 Hexane:Ethyl Acetate) to yield 3,5-di-tert-butylbenzaldehyde as a white solid. A typical yield is >95%.

Protocol 2: Conversion to 3,5-Di-tert-butylbenzyl Bromide

Benzylic bromides are highly valuable intermediates, acting as potent electrophiles for C-C, C-O, and C-N bond formation.[7] A common and effective method for converting benzylic alcohols to bromides is the Appel reaction, which uses a combination of triphenylphosphine (PPh₃) and a halogen source, such as N-Bromosuccinimide (NBS). This reaction proceeds quickly at room temperature.

Reaction Scheme: (Image of the bromination of this compound to the corresponding bromide)

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
This compound220.352.20 g10.0
Triphenylphosphine (PPh₃)262.293.15 g12.0
N-Bromosuccinimide (NBS)177.982.14 g12.0
Tetrahydrofuran (THF), dry-40 mL-
Deionized Water-40 mL-
Dichloromethane (DCM)-50 mL-
Anhydrous Na₂SO₄-As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (2.20 g, 10.0 mmol) and triphenylphosphine (3.15 g, 12.0 mmol) in 40 mL of dry tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Expert Insight: Cooling the reaction mixture is crucial as the initial reaction between PPh₃ and NBS is highly exothermic. This helps to prevent the formation of undesired byproducts.

  • Bromination: Add N-Bromosuccinimide (2.14 g, 12.0 mmol) slowly in small portions over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 15-30 minutes. The reaction is extremely fast and can be monitored by TLC (95:5 Hexane:Ethyl Acetate). A white precipitate of triphenylphosphine oxide will form.

  • Work-up: Quench the reaction by adding 40 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product, which contains triphenylphosphine oxide, is purified by silica gel chromatography (eluting with 100% Hexane) to afford 3,5-di-tert-butylbenzyl bromide as a colorless oil or low-melting solid. A typical yield is >90%.

Characterization of Intermediates

Proper characterization of intermediates is essential for ensuring the quality and success of subsequent synthetic steps. Below are the expected analytical data for the products synthesized in the protocols.

CompoundAppearance¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI+) m/z
3,5-Di-tert-butylbenzaldehyde White Solid9.95 (s, 1H), 7.71 (d, 2H), 7.65 (t, 1H), 1.35 (s, 18H)192.8, 151.5, 135.8, 129.5, 124.0, 35.1, 31.4219.17 [M+H]⁺
3,5-Di-tert-butylbenzyl Bromide Colorless Oil7.35 (t, 1H), 7.20 (d, 2H), 4.50 (s, 2H), 1.32 (s, 18H)150.8, 137.5, 125.0, 122.3, 34.9, 34.2, 31.5283.12 [M]⁺

Conclusion

This compound is a strategically important and highly versatile precursor for the synthesis of pharmaceutical intermediates. The sterically demanding di-tert-butyl substitution pattern provides a powerful tool for medicinal chemists to enhance the metabolic stability of drug candidates. The robust and high-yielding protocols for its conversion to the corresponding aldehyde and bromide derivatives, as detailed in this note, provide reliable and scalable methods for accessing key building blocks. These intermediates open the door to a wide range of subsequent chemical modifications, facilitating the rapid construction of complex molecules for drug discovery programs.

References

Application Notes and Protocols for the Selective Oxidation of 3,5-Di-tert-butylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. This document provides detailed protocols and expert insights for the conversion of 3,5-Di-tert-butylbenzyl Alcohol to its corresponding aldehyde, 3,5-Di-tert-butylbenzaldehyde. This aldehyde is a valuable intermediate in the synthesis of porphyrins, dipyrromethanes, and other complex molecular architectures.[1] Due to the steric hindrance imposed by the two tert-butyl groups, selecting an appropriate oxidation protocol is critical to ensure high yield and prevent over-oxidation to the carboxylic acid. Herein, we present two robust and widely accepted methods: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation. These protocols are chosen for their mild reaction conditions, high chemoselectivity, and tolerance of various functional groups.[2][3]

Reaction Scheme and Principles

The primary objective is the selective oxidation of the benzylic alcohol to an aldehyde. This transformation requires a reagent that is potent enough to effect the oxidation but mild enough to prevent the subsequent oxidation of the aldehyde product to a carboxylic acid.

G cluster_0 Reaction Scheme start This compound reagent Oxidizing Agent (e.g., DMP or Swern Reagents) start->reagent product 3,5-Di-tert-butylbenzaldehyde reagent->product

Caption: General scheme for the oxidation of the starting alcohol to the target aldehyde.

Protocol I: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation utilizes a hypervalent iodine compound, 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin Periodinane), as the oxidizing agent. It is prized for its mild, neutral pH conditions, rapid reaction times, and straightforward workup.[2][4] The reaction is typically performed at room temperature in a chlorinated solvent like dichloromethane (DCM).

Expertise & Causality: Why Choose DMP?

For a sterically hindered substrate like this compound, the DMP oxidation is an excellent choice. The mechanism involves the initial formation of an alkoxydoperiodinane intermediate, followed by an intramolecular proton transfer facilitated by an acetate ligand, which leads to the formation of the aldehyde.[5] This pathway is highly efficient and less susceptible to steric hindrance compared to some metal-based oxidants. Furthermore, it avoids the use of toxic chromium reagents. The reaction produces two equivalents of acetic acid, which can be buffered with pyridine or sodium bicarbonate if acid-labile functional groups are present.[5]

Detailed Experimental Protocol

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP) (≥95% purity)[6]

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the stirring solution at room temperature, add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise over 5-10 minutes. The reaction is typically mildly exothermic.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates reaction completion. The reaction is generally complete within 1-3 hours.[4]

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the solid byproducts dissolve and the two layers become clear.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by column chromatography on silica gel or by recrystallization.

Protocol II: Swern Oxidation

The Swern oxidation is another classic, mild protocol that converts primary alcohols to aldehydes using dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (TEA).[3] This method is renowned for its high yields and broad functional group compatibility, but it requires strict temperature control and produces the malodorous byproduct dimethyl sulfide.[7]

Expertise & Causality: Why Choose Swern?

The Swern oxidation is particularly effective because it operates at very low temperatures (typically -78 °C), which prevents side reactions and preserves sensitive functional groups.[7] The active oxidant, the chloro(dimethyl)sulfonium ion, is highly reactive and readily forms an alkoxysulfonium salt with the alcohol. The subsequent elimination, promoted by triethylamine, is a concerted process that cleanly yields the aldehyde.[8][9] This method is an excellent alternative to DMP, especially for larger-scale reactions where the cost of DMP might be a concern.

Detailed Experimental Protocol

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Dry ice/acetone bath

  • Three-neck round-bottom flask, dropping funnels, magnetic stirrer, thermometer

  • Argon or Nitrogen gas supply

Procedure:

  • Activator Preparation: In a three-neck flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath. To this, add oxalyl chloride (1.2 - 1.5 eq) via syringe.

  • DMSO Addition: Slowly add a solution of anhydrous DMSO (2.2 - 3.0 eq) in anhydrous DCM via a dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir for 10-15 minutes.

  • Alcohol Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30-45 minutes.

  • Base Addition: Add anhydrous triethylamine (TEA) (4.0 - 5.0 eq) dropwise. A thick white precipitate will form. After the addition is complete, stir the mixture at -78 °C for another 30 minutes.

  • Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over about 30-45 minutes. Quench the reaction by adding water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Caution: The byproduct dimethyl sulfide is volatile and has a strong, unpleasant odor. All operations, including workup and concentration, should be performed in a well-ventilated fume hood.[3] Used glassware should be rinsed with bleach to oxidize the sulfide.[3]

  • Purification: Purify the crude product by silica gel chromatography if necessary.

Data Summary and Comparison

ParameterDess-Martin Periodinane (DMP) OxidationSwern Oxidation
Oxidant Dess-Martin PeriodinaneDMSO / Oxalyl Chloride
Stoichiometry 1.1 - 1.5 equivalentsDMSO (2-3 eq), (COCl)₂ (1.2-1.5 eq)
Base Not required (optional: Pyridine/NaHCO₃)Triethylamine (4-5 eq)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature Room Temperature-78 °C to Room Temperature
Typical Time 1 - 3 hours2 - 4 hours
Pros Mild, neutral conditions; simple setup; rapid.[2]High yields; excellent for sensitive substrates; cost-effective for scale-up.[3]
Cons Reagent can be expensive and potentially explosive if impure.[2][6]Requires cryogenic temperatures; produces malodorous byproduct; requires careful addition sequence.[7]

Product Validation and Characterization

A successful reaction will yield 3,5-Di-tert-butylbenzaldehyde as a solid.

  • Appearance: Solid

  • Melting Point: 85-89 °C[1]

  • Spectroscopic Analysis: The structure should be confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy. Key features to look for are the appearance of an aldehyde proton signal (~9.9-10.1 ppm) in the ¹H NMR spectrum and a strong carbonyl (C=O) stretch (~1700 cm⁻¹) in the IR spectrum.

G cluster_0 Experimental Workflow A 1. Reagent Preparation & Reaction Setup B 2. Oxidation Reaction (DMP or Swern) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Quenching C->D Upon Completion E 5. Aqueous Workup & Extraction D->E F 6. Drying & Solvent Removal E->F G 7. Purification (Chromatography/Recrystallization) F->G H 8. Product Characterization (NMR, MP, IR) G->H

Caption: A self-validating workflow for the synthesis and confirmation of the target aldehyde.

Conclusion

Both the Dess-Martin Periodinane and Swern oxidation protocols are highly effective for the synthesis of 3,5-Di-tert-butylbenzaldehyde from its corresponding alcohol. The choice between them often depends on the scale of the reaction, available laboratory equipment (specifically for cooling), and sensitivity to reagent cost and byproducts. The DMP oxidation offers operational simplicity, while the Swern oxidation provides a robust, cost-effective alternative. Both methods, when executed with care, provide a reliable pathway to this valuable synthetic intermediate.

References

Application Notes and Protocols: Polymerization Reactions Involving 3,5-Di-tert-butylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Sterically Hindered Poly(benzyl ether)s

3,5-Di-tert-butylbenzyl alcohol is a unique aromatic alcohol characterized by the presence of two bulky tert-butyl groups flanking the benzylic hydroxyl moiety. This significant steric hindrance imparts notable properties to the monomer and the resulting polymers, including enhanced solubility in organic solvents and potentially high thermal stability. The polymerization of this monomer leads to the formation of poly(3,5-di-tert-butylbenzyl ether), a polymer with a poly(benzyl ether) backbone. Such polymers are of interest to researchers in materials science and drug development for their potential applications as hydrophobic matrices, dielectric materials, and scaffolds for further functionalization.

This comprehensive guide provides detailed insights into the polymerization of this compound, focusing on the acid-catalyzed self-condensation polymerization pathway. The protocols and characterization data presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize and analyze this intriguing polymer.

Scientific Foundation: The Mechanism of Acid-Catalyzed Self-Condensation

The polymerization of this compound proceeds via an acid-catalyzed self-condensation reaction, a type of polyetherification. The bulky tert-butyl groups, while sterically demanding, do not preclude polymerization but rather influence the reaction kinetics and the properties of the resulting polymer. The generally accepted mechanism involves the protonation of the benzylic hydroxyl group by an acid catalyst, followed by the elimination of a water molecule to form a stabilized benzylic carbocation. This electrophilic intermediate then undergoes a Friedel-Crafts-type alkylation reaction with the electron-rich aromatic ring of another monomer molecule. Subsequent deprotonation regenerates the aromaticity and propagates the polymer chain.

The choice of a suitable acid catalyst is critical. While strong Brønsted acids like sulfuric acid or triflic acid can be effective, they may also lead to side reactions such as sulfonation or uncontrolled polymerization. Lewis acids, such as iron(III) chloride or boron trifluoride, can also promote this reaction.[1] A study on the oligomerization of the structurally similar 3,5-dimethyl benzyl alcohol using montmorillonite clay, an acidic solid catalyst, highlights the feasibility of this approach for sterically hindered benzyl alcohols.[1] The use of a solid acid catalyst can simplify the purification process as it can be easily filtered off after the reaction.

Visualizing the Polymerization Pathway

The following diagram illustrates the proposed mechanism for the acid-catalyzed self-condensation of this compound.

Caption: Proposed mechanism of acid-catalyzed polymerization.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of poly(3,5-di-tert-butylbenzyl ether) via acid-catalyzed self-condensation.

Protocol 1: Synthesis of Poly(3,5-di-tert-butylbenzyl ether) using a Solid Acid Catalyst

This protocol is based on the principles of acid-catalyzed etherification of benzyl alcohols and is adapted from related procedures for sterically hindered analogs.[1]

Materials:

  • This compound (Monomer)

  • Montmorillonite K-10 (Catalyst, activated)

  • Toluene (Anhydrous)

  • Methanol (for precipitation)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

Procedure:

  • Catalyst Activation: Activate the Montmorillonite K-10 catalyst by heating at 120 °C under vacuum for at least 4 hours to remove adsorbed water.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 22.7 mmol).

  • Inert Atmosphere: Purge the flask with a slow stream of nitrogen or argon for 10-15 minutes.

  • Solvent and Catalyst Addition: Add anhydrous toluene (e.g., 50 mL) to dissolve the monomer. Subsequently, add the activated Montmorillonite K-10 catalyst (e.g., 10 wt% relative to the monomer, 0.5 g).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) under a continuous inert atmosphere with vigorous stirring. Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or ¹H NMR to observe the disappearance of the monomer's benzylic alcohol proton signal. The reaction time can vary from 12 to 48 hours depending on the desired molecular weight.

  • Work-up and Purification:

    • After the desired reaction time, cool the mixture to room temperature.

    • Filter the mixture to remove the solid Montmorillonite K-10 catalyst. Wash the catalyst with a small amount of toluene.

    • Concentrate the filtrate under reduced pressure to about one-third of its original volume.

    • Precipitate the polymer by slowly adding the concentrated solution to a beaker of vigorously stirred methanol (e.g., 200 mL).

    • Collect the white, fibrous polymer precipitate by filtration.

    • Wash the polymer with fresh methanol and dry it under vacuum at 40-50 °C to a constant weight.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of poly(3,5-di-tert-butylbenzyl ether).

Workflow cluster_synthesis Synthesis cluster_purification Purification Start Dissolve Monomer in Toluene Add_Catalyst Add Activated Montmorillonite K-10 Start->Add_Catalyst Reflux Reflux under Inert Atmosphere Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter to Remove Catalyst Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Precipitate Precipitate in Methanol Concentrate->Precipitate Collect_Dry Collect and Dry Polymer Precipitate->Collect_Dry Final_Product Poly(3,5-di-tert-butylbenzyl ether) Collect_Dry->Final_Product Characterization

Caption: Experimental workflow for polymer synthesis.

Characterization of Poly(3,5-di-tert-butylbenzyl ether)

Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the polymer.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the repeating unit.

    • δ 7.0-7.3 ppm (m): Aromatic protons of the benzene ring.

    • δ 4.5-4.7 ppm (s): Methylene protons of the ether linkage (-CH₂-O-).

    • δ 1.3 ppm (s): Protons of the tert-butyl groups. The integration ratio of these signals should correspond to the structure of the repeating unit. The absence of the benzylic alcohol proton signal (around δ 4.6 ppm for the monomer) and the hydroxyl proton signal indicates successful polymerization.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides further structural confirmation.

    • δ 150-152 ppm: Aromatic carbons attached to the tert-butyl groups.

    • δ 135-140 ppm: Quaternary aromatic carbons.

    • δ 120-125 ppm: Aromatic CH carbons.

    • δ 70-72 ppm: Methylene carbon of the ether linkage (-CH₂-O-).

    • δ 34-36 ppm: Quaternary carbons of the tert-butyl groups.

    • δ 31-32 ppm: Methyl carbons of the tert-butyl groups.

Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.[2]

  • Eluent: Tetrahydrofuran (THF) is a suitable eluent.

  • Calibration: Polystyrene standards are commonly used for calibration.

  • Expected Results: The molecular weight of the polymer can be controlled by adjusting the reaction time and catalyst loading. Longer reaction times generally lead to higher molecular weights. The PDI is expected to be in the range of 1.5 - 2.5, which is typical for step-growth polymerization.

Data Summary

The following table summarizes the key reaction parameters and expected polymer properties.

ParameterValue/RangeNotes
Monomer This compound
Catalyst Montmorillonite K-10Activated solid acid catalyst
Catalyst Loading 5-15 wt%Relative to monomer
Solvent Anhydrous Toluene
Reaction Temperature Reflux (~110 °C)
Reaction Time 12-48 hoursInfluences molecular weight
¹H NMR (CDCl₃) See text for expected shifts
¹³C NMR (CDCl₃) See text for expected shifts
GPC (THF) Mn: 5,000-20,000 g/mol ; PDI: 1.5-2.5Dependent on reaction conditions

Conclusion and Future Perspectives

The acid-catalyzed self-condensation of this compound provides a straightforward route to a unique poly(benzyl ether) with significant steric bulk. The resulting polymer, poly(3,5-di-tert-butylbenzyl ether), is a promising material for a variety of applications where hydrophobicity, solubility in organic media, and thermal stability are desired. The protocols and characterization data provided in this guide offer a solid foundation for researchers to explore the synthesis and properties of this polymer. Future work could involve investigating other catalytic systems to achieve better control over molecular weight and dispersity, as well as exploring the functionalization of the polymer backbone to introduce new properties and applications.

References

Application Note: A Detailed Protocol for the Etherification of 3,5-Di-tert-butylbenzyl Alcohol via Williamson Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and technically detailed protocol for the etherification of 3,5-di-tert-butylbenzyl alcohol. The described method utilizes the robust and widely applicable Williamson ether synthesis, a staple in organic synthesis for the formation of both symmetrical and asymmetrical ethers. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a self-validating system for producing 3,5-di-tert-butylbenzyl ethers. The causality behind experimental choices, safety considerations, and detailed characterization are thoroughly discussed to ensure reliable and reproducible results.

Introduction: The Significance of Sterically Hindered Benzyl Ethers

This compound is a sterically hindered aromatic alcohol. The presence of the bulky tert-butyl groups imparts unique properties to its derivatives, including increased solubility in organic solvents and enhanced stability against oxidative degradation. The etherification of this alcohol is a key transformation for introducing a variety of functional groups, which is of significant interest in the synthesis of novel antioxidants, specialized polymers, and as protecting groups in multi-step organic synthesis.

The Williamson ether synthesis is the chosen method for this transformation due to its reliability and broad substrate scope.[1][2][3] The reaction proceeds via an SN2 mechanism, where an alkoxide, generated by the deprotonation of the alcohol, acts as a nucleophile and attacks an electrophilic alkyl halide.[2][4] The choice of a strong, non-nucleophilic base is critical for the efficient formation of the alkoxide without competing side reactions.

Reaction Mechanism and Workflow

The etherification of this compound follows a two-step process within a one-pot reaction. First, the alcohol is deprotonated by a strong base, typically sodium hydride (NaH), to form a sodium alkoxide. This is followed by the nucleophilic attack of the alkoxide on an alkyl halide (e.g., methyl iodide for methylation) to yield the desired ether product.

Diagram of the Reaction Mechanism:

Williamson Ether Synthesis Mechanism sub 3,5-Di-tert-butylbenzyl Alcohol (R-OH) alkoxide Sodium 3,5-Di-tert-butylbenzyl Alkoxide (R-O⁻Na⁺) sub->alkoxide Deprotonation base Sodium Hydride (NaH) base->alkoxide product 3,5-Di-tert-butylbenzyl Ether (R-OR') alkoxide->product SN2 Attack side_product1 Hydrogen Gas (H₂) alkoxide->side_product1 alkyl_halide Alkyl Halide (R'-X) alkyl_halide->product side_product2 Sodium Halide (NaX) product->side_product2

Caption: Mechanism of Williamson ether synthesis for this compound.

Experimental Workflow Diagram:

Experimental_Workflow start Start setup Reaction Setup: - Add this compound and dry THF to a flask under Argon. start->setup cool Cool to 0°C setup->cool add_nah Slowly add Sodium Hydride (NaH) cool->add_nah stir1 Stir at 0°C for 30 min add_nah->stir1 add_alkyl_halide Add Alkyl Halide (e.g., CH₃I) stir1->add_alkyl_halide react Warm to room temperature and stir overnight add_alkyl_halide->react quench Quench with H₂O react->quench workup Aqueous Work-up: - Extract with Et₂O - Wash with brine - Dry over Na₂SO₄ quench->workup purify Purification: - Concentrate in vacuo - Column Chromatography workup->purify characterize Characterization: - TLC - NMR - IR - Mass Spectrometry purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the etherification.

Materials and Reagents

ReagentGradeSupplierNotes
This compound≥98%Standard Vendor
Sodium Hydride (NaH)60% dispersion in mineral oilStandard VendorHighly reactive with water. Handle under inert atmosphere.[5]
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentStandard VendorAprotic polar solvent, essential for reaction.
Alkyl Halide (e.g., Methyl Iodide)≥99%Standard VendorElectrophile in the reaction.
Diethyl Ether (Et₂O)AnhydrousStandard VendorFor extraction.
Saturated Sodium Chloride Solution (Brine)ACS GradeIn-house prep.For washing during work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard VendorFor drying the organic phase.
Silica Gel60 Å, 230-400 meshStandard VendorFor column chromatography.
HexaneHPLC GradeStandard VendorEluent for chromatography.
Ethyl AcetateHPLC GradeStandard VendorEluent for chromatography.

Experimental Protocol

4.1. Safety Precautions

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[5] It is also corrosive. Always handle NaH in a fume hood under an inert atmosphere (e.g., Argon or Nitrogen). Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.

  • Alkyl Halides: Many alkyl halides are toxic and lachrymatory. Handle with care in a well-ventilated fume hood.

  • Solvents: THF and diethyl ether are flammable. Ensure there are no ignition sources nearby.

4.2. Reaction Setup

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to an argon/nitrogen line, add this compound (1.0 eq).

  • Dissolve the alcohol in anhydrous tetrahydrofuran (THF) (approximately 5-10 mL per mmol of alcohol).

  • Cool the flask to 0 °C in an ice bath.

4.3. Reaction Procedure

  • Under a positive pressure of argon, slowly add sodium hydride (60% dispersion in mineral oil, 1.2 eq) to the stirred solution in small portions.

    • Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the sodium alkoxide. Using a slight excess ensures complete deprotonation. The reaction is exothermic and produces hydrogen gas, hence the slow addition at 0°C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a cloudy suspension indicates the generation of the alkoxide.

  • Slowly add the alkyl halide (e.g., methyl iodide, 1.5 eq) dropwise to the reaction mixture at 0 °C.

    • Causality: A molar excess of the alkyl halide drives the SN2 reaction to completion. The dropwise addition helps to control any exothermicity of the reaction.

  • Remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir overnight (12-16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

4.4. Work-up and Purification

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of deionized water to destroy any unreacted NaH.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with deionized water and then with a saturated solution of sodium chloride (brine).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.[6]

Characterization of the Product (Example: Methyl Ether)

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results for 3,5-Di-tert-butylbenzyl Methyl Ether
¹H NMR Expect signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm, 18H), the methoxy protons (singlet, ~3.4 ppm, 3H), the benzylic protons (singlet, ~4.4 ppm, 2H), and the aromatic protons (singlet, ~7.2 ppm, 2H).
¹³C NMR Expect signals for the tert-butyl carbons (~31 and ~34 ppm), the methoxy carbon (~58 ppm), the benzylic carbon (~75 ppm), and the aromatic carbons (in the range of 120-150 ppm).
IR Look for the disappearance of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) and the appearance of a C-O-C stretch (around 1100 cm⁻¹).
MS (EI) The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete deprotonation of the alcohol.Ensure the NaH is fresh and has been handled under strictly anhydrous conditions. Use a larger excess of NaH.
Inactive alkyl halide.Use a fresh bottle of the alkyl halide.
Insufficient reaction time or temperature.Allow the reaction to proceed for a longer duration or gently heat the reaction mixture after the addition of the alkyl halide.
Presence of Unreacted Starting Material Incomplete reaction.Increase the reaction time and/or the amount of NaH and alkyl halide.
Formation of Side Products Elimination reaction with hindered alkyl halides.This protocol is best suited for primary and methyl halides. For secondary or tertiary halides, elimination (E2) can be a significant side reaction.[2] Consider alternative etherification methods for more hindered alkyl groups.

Conclusion

The Williamson ether synthesis is a highly effective and versatile method for the etherification of this compound. By following this detailed protocol and adhering to the safety precautions, researchers can reliably synthesize a range of 3,5-di-tert-butylbenzyl ethers for various applications in the chemical and pharmaceutical sciences. The key to success lies in the use of anhydrous conditions and the careful handling of the reactive sodium hydride base.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Di-tert-butylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Di-tert-butylbenzyl Alcohol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth troubleshooting advice to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions encountered during the synthesis of this compound.

Q1: What are the most common synthetic routes to prepare this compound?

There are two primary and reliable methods for the synthesis of this compound:

  • Reduction of a Carbonyl Compound: This is arguably the most straightforward approach. It involves the reduction of either 3,5-Di-tert-butylbenzaldehyde or 3,5-Di-tert-butylbenzoic acid. The choice of reducing agent is critical and depends on the starting material.

  • Grignard or Organolithium Reaction: This method involves the reaction of an organometallic reagent with formaldehyde. The organometallic reagent is typically prepared from 3,5-Di-tert-butylbromobenzene.

Q2: My yield is consistently low. What are the most likely causes?

Low yields can stem from several factors, often related to reagent quality and reaction conditions. The most common culprits include:

  • Poor quality starting materials: Impurities in your starting aldehyde, acid, or halide can lead to unwanted side reactions.

  • Inactive reducing or organometallic reagents: Moisture and improper storage can deactivate these sensitive reagents.

  • Suboptimal reaction temperature: Both excessively high and low temperatures can negatively impact the reaction rate and selectivity.

  • Inefficient work-up and purification: Product loss during extraction and purification steps is a frequent issue.

Q3: I am observing significant side product formation. What are they and how can I minimize them?

The nature of the side products depends on the synthetic route. In reduction reactions, incomplete reduction can leave unreacted starting material. In Grignard reactions, side products like biphenyl derivatives can form.[1] To minimize these:

  • Ensure the purity of your starting materials.

  • Carefully control the stoichiometry of your reagents.

  • Maintain the recommended reaction temperature.

  • Ensure an inert atmosphere (e.g., argon or nitrogen) for organometallic reactions.

Troubleshooting Guides

This section provides a more detailed breakdown of potential issues and their solutions for the primary synthetic routes.

Route 1: Reduction of 3,5-Di-tert-butylbenzaldehyde or 3,5-Di-tert-butylbenzoic Acid

This is a popular method due to the commercial availability of the starting materials.[2][3]

Troubleshooting: Low or No Product Formation
Potential Cause Explanation Recommended Solution
Inactive Reducing Agent Sodium borohydride (NaBH₄) and Lithium aluminum hydride (LiAlH₄) are sensitive to moisture. Improper storage or handling can lead to decomposition and loss of reactivity.Use freshly opened or properly stored reducing agents. Ensure all glassware is oven-dried before use.
Incorrect Stoichiometry An insufficient amount of the reducing agent will result in incomplete conversion of the starting material.Carefully calculate and weigh the required amount of reducing agent. For LiAlH₄, a slight excess is often used to ensure complete reduction.
Low Reaction Temperature While some reductions proceed at room temperature, others may require gentle heating to achieve a reasonable reaction rate.If the reaction is sluggish, consider gradually increasing the temperature while monitoring the reaction progress by TLC.
Troubleshooting: Presence of Impurities in the Final Product
Potential Cause Explanation Recommended Solution
Unreacted Starting Material Incomplete reaction due to insufficient reducing agent or reaction time.Increase the amount of reducing agent or prolong the reaction time. Monitor the reaction by TLC until the starting material spot disappears.
Over-reduction (from benzoic acid) If using a very strong reducing agent with the aldehyde, there is a small possibility of over-reduction to the corresponding alkane, though this is less common.Use a milder reducing agent like NaBH₄ for the reduction of aldehydes.
Impure Starting Material Impurities in the initial aldehyde or benzoic acid will be carried through the reaction.Purify the starting material before use, for instance, by recrystallization or column chromatography.
Experimental Protocol: Reduction of 3,5-Di-tert-butylbenzaldehyde with Sodium Borohydride
  • Preparation: In a round-bottom flask, dissolve 3,5-Di-tert-butylbenzaldehyde (1.0 eq) in anhydrous methanol or ethanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.

  • Quenching: Slowly add water to quench the excess NaBH₄.

  • Work-up: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Reduction_Workflow Start Dissolve Aldehyde in Anhydrous Alcohol Cool Cool to 0 °C Start->Cool Ice Bath Add_NaBH4 Add NaBH4 (1.1 eq) Cool->Add_NaBH4 Portion-wise React Stir at 0 °C (1-2 hours) Add_NaBH4->React Monitor by TLC Quench Quench with Water React->Quench Slowly Workup Solvent Removal & Extraction Quench->Workup Purify Column Chromatography or Recrystallization Workup->Purify Product 3,5-Di-tert-butylbenzyl Alcohol Purify->Product

Workflow for the reduction of 3,5-Di-tert-butylbenzaldehyde.
Route 2: Grignard or Organolithium Reaction with Formaldehyde

This method is a classic C-C bond-forming reaction. It requires strict anhydrous and anaerobic conditions.

Troubleshooting: Failure to Form the Organometallic Reagent
Potential Cause Explanation Recommended Solution
Presence of Moisture Grignard and organolithium reagents are extremely sensitive to water. Any moisture will protonate the reagent, preventing it from reacting with the electrophile.[1]Ensure all glassware is rigorously oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (argon or nitrogen).
Inactive Magnesium or Lithium Reagent The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Organolithium reagents can degrade over time if not stored properly.Activate magnesium turnings with a small crystal of iodine or by gentle heating under vacuum. Use freshly titrated or a new bottle of the organolithium reagent.
Impure Aryl Halide Impurities in the 3,5-Di-tert-butylbromobenzene can inhibit the formation of the organometallic reagent.Purify the aryl halide by distillation or recrystallization before use.
Troubleshooting: Low Yield of the Desired Alcohol
Potential Cause Explanation Recommended Solution
Side Reactions of the Organometallic Reagent The organometallic reagent can react with itself (Wurtz-type coupling) or with the solvent if it is not completely inert.Maintain a low reaction temperature during the formation and subsequent reaction of the organometallic reagent. Use a non-reactive solvent like diethyl ether or THF.
Polymerization of Formaldehyde Formaldehyde can polymerize, especially in the presence of trace impurities.Use freshly prepared formaldehyde, either from the cracking of paraformaldehyde or by using a commercially available solution.
Incorrect Stoichiometry An insufficient amount of formaldehyde will lead to unreacted organometallic reagent, which will be quenched during work-up.Use a slight excess of formaldehyde to ensure complete reaction with the organometallic reagent.
Experimental Protocol: Synthesis via Grignard Reagent
  • Grignard Formation: In an oven-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 eq). Add a solution of 3,5-Di-tert-butylbromobenzene (1.0 eq) in anhydrous diethyl ether or THF dropwise to initiate the reaction.

  • Reaction with Formaldehyde: Cool the freshly prepared Grignard reagent to 0 °C. Bubble dry formaldehyde gas through the solution or add a solution of formaldehyde in the same anhydrous solvent.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Grignard_Troubleshooting cluster_formation Grignard Formation cluster_reaction Reaction & Yield Formation_Fail Failure to Form Grignard Reagent Moisture Moisture Present Formation_Fail->Moisture Inactive_Mg Inactive Magnesium Formation_Fail->Inactive_Mg Impure_Halide Impure Aryl Halide Formation_Fail->Impure_Halide Solution1 Use Anhydrous Conditions (Oven-dried glassware, dry solvents) Moisture->Solution1 Solution Solution2 Activate Mg (Iodine crystal) Inactive_Mg->Solution2 Solution Solution3 Purify Aryl Halide Impure_Halide->Solution3 Solution Low_Yield Low Alcohol Yield Side_Reactions Side Reactions Low_Yield->Side_Reactions Polymerization Formaldehyde Polymerization Low_Yield->Polymerization Stoichiometry Incorrect Stoichiometry Low_Yield->Stoichiometry Solution4 Maintain Low Temperature Side_Reactions->Solution4 Solution Solution5 Use Fresh Formaldehyde Polymerization->Solution5 Solution Solution6 Use Slight Excess of Formaldehyde Stoichiometry->Solution6 Solution

Troubleshooting logic for the Grignard synthesis route.

References

Technical Support Center: Purification of Crude 3,5-Di-tert-butylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3,5-Di-tert-butylbenzyl Alcohol. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during recrystallization, a critical step for achieving high-purity material essential for research and development. Our guidance is grounded in established chemical principles to ensure you can confidently navigate challenges in the laboratory.

Core Principles of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds. Its success hinges on the principle of differential solubility.[1][2] An ideal recrystallization solvent will dissolve the target compound (this compound) sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature (typically the solvent's boiling point).[3] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form. Soluble impurities, ideally, remain in the cold solvent (the "mother liquor") because they are not present in high enough concentration to achieve saturation.[4]

The bulky, non-polar tert-butyl groups on the aromatic ring dominate the molecular structure of this compound, making it largely non-polar. However, the presence of the hydroxyl (-OH) group introduces a polar site. This dual character suggests that a single solvent may not be ideal, often leading to the use of a binary solvent system—a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble. A common and effective approach for a compound with this structure is to use a non-polar solvent like hexane or heptane, paired with a slightly more polar co-solvent like ethyl acetate or toluene.

Experimental Protocol: Recrystallization Using a Binary Solvent System (Heptane/Ethyl Acetate)

This protocol outlines a standard procedure for purifying crude this compound.

Step 1: Small-Scale Solvent Test

  • Place approximately 20-30 mg of the crude solid into a small test tube.

  • Add the poor solvent (heptane) dropwise at room temperature. The solid should be largely insoluble.

  • Add the good solvent (ethyl acetate) dropwise while gently warming until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Successful recrystallization will show the formation of solid crystals.

Step 2: Dissolution

  • Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask.

  • Add the "good" solvent (ethyl acetate) in small portions while heating the mixture to a gentle boil on a hot plate. Use a minimal amount of solvent—just enough to fully dissolve the solid.[5]

Step 3: Decolorization (If Necessary)

  • If the solution is colored by high-molecular-weight impurities, remove it from the heat and allow it to cool slightly.

  • Add a very small amount of activated charcoal (Norit), typically 1-2% of the solute's weight.

  • Reheat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.

Step 4: Hot Gravity Filtration (If Necessary)

  • This step is crucial if insoluble impurities or activated charcoal are present.

  • To prevent premature crystallization in the funnel, use a pre-heated filter funnel and receiving flask. It also helps to add a slight excess of hot solvent (around 5-10% more) to the solution before filtering.

  • Pour the hot solution through a fluted filter paper into the clean, pre-heated receiving flask.

Step 5: Crystallization

  • Add the "poor" solvent (heptane) dropwise to the hot filtrate until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent (ethyl acetate) to redissolve the precipitate and ensure the solution is clear.[6]

  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4]

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

Step 6: Isolation and Washing

  • Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Wash the crystals with a small amount of ice-cold heptane (the "poor" solvent) to rinse away any remaining mother liquor containing impurities. Using ice-cold solvent minimizes the loss of the desired product.

Step 7: Drying

  • Allow the crystals to dry on the filter funnel under vacuum for a period.

  • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

  • Determine the weight and melting point of the purified product. A sharp melting point range close to the literature value indicates high purity.[4]

Data Presentation: Key Recrystallization Parameters

ParameterRecommended Value / ObservationRationale & Notes
Compound Name This compoundCAS: 77387-57-6, MW: 220.35 g/mol .[7]
Typical Impurities Unreacted starting materials, polymeric byproducts.[8]Impurities can depress and broaden the melting point range.
Solvent System Heptane (poor solvent) / Ethyl Acetate (good solvent)A non-polar/moderately polar pair is effective for this molecule's structure.[6]
Dissolution Temp. Boiling point of the solvent mixtureEnsures maximum solubility to create a saturated solution.[2]
Cooling Protocol 1. Slow cool to RT. 2. Ice bath (0-5 °C).Slow cooling promotes the growth of larger, purer crystals.[4]
Wash Solvent Ice-cold HeptaneMinimizes redissolving the purified crystals during the wash step.
Purity Assessment Melting Point DeterminationPure this compound melts at 59-63 °C.[9]
Expected Appearance White to off-white crystalline solid.[9]A significant color deviation may indicate persistent impurities.

Troubleshooting Guide

Q1: My compound separated as an oil instead of forming crystals. What went wrong and how can I fix it?

A1: This phenomenon, known as "oiling out," is a common issue in recrystallization. It typically occurs when the solute is highly concentrated or when the boiling point of the solvent is higher than the melting point of the solute. The solute melts and comes out of solution as a liquid rather than crystallizing.

  • Probable Cause: The solution is supersaturated to a point where the compound's solubility limit is exceeded above its melting point.

  • Solution 1 (Re-heat and Dilute): Heat the solution until the oil redissolves completely. Add a small amount (10-20%) more of the "good" solvent (ethyl acetate) to reduce the concentration. Allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice.

  • Solution 2 (Change Solvent System): If dilution fails, the chosen solvent system may be inappropriate. Select a solvent or solvent pair with a lower boiling point.

  • Solution 3 (Induce Crystallization from Oil): If an oil persists, you can sometimes induce crystallization by vigorously scratching the oil against the side of the flask with a glass rod at a lower temperature (e.g., in an ice bath).

Q2: The solution has cooled completely, but no crystals have formed. What should I do?

A2: The failure to crystallize upon cooling indicates that the solution is not yet supersaturated, or that nucleation (the initial formation of crystals) is kinetically hindered.

  • Probable Cause: Too much solvent was used, or there are no nucleation sites for crystal growth to begin.

  • Solution 1 (Induce Nucleation):

    • Scratching: Use a glass stirring rod to scratch the inner surface of the Erlenmeyer flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth to initiate.[4]

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cold solution. This "seed" provides a template for other molecules to crystallize upon.[4]

  • Solution 2 (Reduce Solvent Volume): If induction methods fail, you likely used too much solvent. Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again and attempt to induce crystallization as described above. Be careful not to evaporate too much solvent, which could cause the product to precipitate out too quickly, trapping impurities.

Q3: My final yield of pure crystals is very low. What are the likely causes?

A3: A low recovery can result from several procedural errors during the recrystallization process.

  • Probable Cause 1 (Excess Solvent): Using too much solvent is the most common cause of low yield. While the compound is poorly soluble in the cold solvent, it is never completely insoluble. The more solvent you use, the more product will remain dissolved in the mother liquor even after cooling.[4]

  • Probable Cause 2 (Incomplete Crystallization): The solution may not have been cooled for a sufficient amount of time or to a low enough temperature. Ensure the solution spends adequate time in an ice bath.

  • Probable Cause 3 (Premature Filtration): Filtering the solution while it is still warm will result in the loss of product that has not yet crystallized.

  • Probable Cause 4 (Excessive Washing): Washing the collected crystals with too much cold solvent, or with a solvent that was not sufficiently cold, can dissolve a significant portion of your product.[4]

Q4: The purified crystals are still colored, but the literature says the compound is white. How can I remove the color?

A4: Color is often caused by high-molecular-weight, conjugated impurities that are difficult to remove by crystallization alone.

  • Probable Cause: Presence of persistent colored impurities.

  • Solution (Activated Charcoal): Redissolve the colored crystals in the minimum amount of hot solvent. Allow the solution to cool slightly off the heat, then add a small amount of activated charcoal. The charcoal has a high surface area and will adsorb the colored impurities. Bring the solution back to a boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize. Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent system for this compound from scratch?

A1: Solvent selection is an empirical process, but it can be guided by the principle of "like dissolves like".[10]

  • Assess Polarity: this compound has large, non-polar tert-butyl groups and a polar alcohol group. Overall, it is a relatively non-polar molecule.

  • Small-Scale Testing: Use small test tubes to test the solubility of ~20 mg of your crude material in about 0.5 mL of various solvents.

    • Good Candidates: A good solvent will not dissolve the compound at room temperature but will dissolve it when heated to boiling.[3]

    • Poor Candidates: A solvent that dissolves the compound completely at room temperature is unsuitable. A solvent that fails to dissolve the compound even when boiling is also unsuitable.[10]

  • Binary Systems: If you cannot find a single ideal solvent, find a "good" solvent that dissolves the compound well (e.g., ethyl acetate, toluene, or dichloromethane) and a "poor" solvent in which it is insoluble (e.g., hexane, heptane, or water). The two solvents must be miscible with each other. The procedure described above uses this binary approach.

Q2: What level of purity can I expect, and how is it verified?

A2: A successful recrystallization should yield a product with >98% purity. The most common and accessible method for assessing purity in a research lab is by melting point determination. A pure compound will have a sharp melting point range (typically < 2 °C) that matches the literature value (59-63 °C for this compound).[9] Impurities tend to depress the melting point and broaden the range over which the compound melts.

Q3: What are the critical safety precautions I should take during this procedure?

A3: Safety is paramount in the laboratory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Perform the entire procedure in a certified chemical fume hood to avoid inhaling solvent vapors.

  • Flammability: The organic solvents used (heptane, ethyl acetate) are flammable. Never heat them with an open flame like a Bunsen burner. Use a hot plate, heating mantle, or steam bath as a heat source.

  • Handling: Although this compound itself is not acutely toxic, related compounds can cause skin and eye irritation.[11] Avoid contact with skin and eyes.

Visualization of the Recrystallization Workflow

The following diagram illustrates the logical steps and decision points in the recrystallization process.

Recrystallization_Workflow Recrystallization & Troubleshooting Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities or Color Present? dissolve->hot_filter_q add_charcoal Add Activated Charcoal, Reheat hot_filter_q->add_charcoal Yes cool Cool Slowly to Induce Crystallization hot_filter_q->cool No hot_filter Hot Gravity Filtration add_charcoal->hot_filter hot_filter->cool crystals_form_q Crystals Formed? cool->crystals_form_q oiling_out_q Did it 'Oil Out'? crystals_form_q->oiling_out_q No isolate Isolate Crystals (Vacuum Filtration) crystals_form_q->isolate Yes induce Induce Crystallization: - Scratch Flask - Add Seed Crystal induce->cool oiling_out_q->induce No fix_oil Troubleshoot Oiling: - Reheat & Add Solvent - Cool Slower oiling_out_q->fix_oil Yes fix_oil->cool wash_dry Wash with Ice-Cold Solvent & Dry isolate->wash_dry end End: Pure Crystalline Solid wash_dry->end

Caption: A workflow diagram illustrating the key steps and troubleshooting decisions for recrystallization.

References

Technical Support Center: Purification of 3,5-Di-tert-butylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical assistance for the purification of 3,5-Di-tert-butylbenzyl alcohol. The following troubleshooting guides and FAQs address common challenges encountered during its purification, providing not just procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter after the synthesis of this compound.

Question 1: My final product is an oil or a waxy solid, but literature suggests it should be a crystalline solid. What went wrong?

This is a common issue that typically points to the presence of impurities that are depressing the melting point of your compound. This compound has a reported melting point of 59-63°C.[1][2] If your product is not solidifying at room temperature, it is likely contaminated.

Possible Causes and Solutions:

  • Residual Solvent: Trace amounts of reaction or extraction solvents (e.g., THF, diethyl ether, dichloromethane) can prevent crystallization.

    • Solution: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 30-40°C), to remove all volatile residues.

  • Unreacted Starting Material: If you synthesized the alcohol by reducing 3,5-di-tert-butylbenzaldehyde, the presence of the starting aldehyde is a common impurity. Aldehydes are typically oils or low-melting solids and can interfere with the crystal lattice formation of the alcohol.

  • By-products: Depending on the synthetic route, various by-products can form. For instance, if a Grignard reagent was used, you might have coupling by-products. If a metal hydride reduction was performed, impurities from the work-up can persist.

Recommended Action:

  • Confirm Purity: Analyze your crude product by Thin Layer Chromatography (TLC) and ¹H NMR spectroscopy to identify the presence of impurities.

  • Purification Strategy: Based on the nature of the impurities, choose an appropriate purification method as outlined in the diagram below. For non-polar impurities, column chromatography is often effective. For a mixture with a small amount of impurities, recrystallization may be sufficient.

Question 2: My ¹H NMR spectrum shows unexpected peaks. How do I identify the impurities and remove them?

Unexpected signals in your NMR spectrum are a clear indication of impurities. The chemical shift and multiplicity of these peaks can provide clues to their identity.

Common Impurities and their ¹H NMR Signatures:

ImpurityLikely ¹H NMR Signal(s)Removal Strategy
3,5-Di-tert-butylbenzaldehydeA singlet around 9.9-10.1 ppm (aldehyde proton)Column Chromatography, or a sodium bisulfite wash during work-up.
3,5-Di-tert-butylbenzoic acidA broad singlet above 10 ppm (carboxylic acid proton)Basic wash (e.g., with saturated NaHCO₃ solution) during the aqueous work-up.
Residual Solvents (e.g., THF, Diethyl Ether)Characteristic multiplets (e.g., THF at ~3.7 and ~1.8 ppm)Drying under high vacuum.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected NMR peaks.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the purification of this compound.

Question 3: What is the recommended method for purifying crude this compound?

The choice of purification method depends on the physical state of your crude product and the nature and quantity of impurities.

General Purification Workflow:

Purification_Workflow cluster_crude Starting Material cluster_analysis Initial Analysis cluster_decision Method Selection cluster_purification Purification Techniques cluster_final Final Product Crude Crude this compound TLC_NMR Analyze by TLC and ¹H NMR Crude->TLC_NMR Decision Assess Purity and Physical State TLC_NMR->Decision Recrystallization Recrystallization Decision->Recrystallization Slightly Impure Solid Column Column Chromatography Decision->Column Oily Product or Multiple Impurities Pure Pure Product (Verify by TLC/NMR/Melting Point) Recrystallization->Pure Column->Pure

Caption: General purification workflow for this compound.

For a slightly impure solid, recrystallization is often the most efficient method. If the product is an oil or contains multiple impurities, column chromatography is recommended.[3][4]

Question 4: Can you provide a detailed protocol for the recrystallization of this compound?

Recrystallization is an effective technique for purifying solids. The key is to find a solvent system where the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • Start by testing the solubility of a small amount of your crude product in various solvents. Good candidates for non-polar compounds like this are hexanes, heptane, or a mixed solvent system like ethyl acetate/hexanes. The principle of "like dissolves like" can be a useful guide.[5]

    • For a mixed solvent system, dissolve the crude product in a minimal amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature. Then, slowly add the less polar solvent (e.g., hexanes) until the solution becomes cloudy (the cloud point). Add a few drops of the more polar solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (or solvent mixture) to just dissolve the solid.

    • If colored impurities are present, you can add a small amount of activated charcoal and heat the mixture for a few minutes.

    • Hot filter the solution through a fluted filter paper to remove the charcoal or any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Question 5: How do I perform column chromatography to purify this compound?

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[3]

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.

  • Eluent Selection:

    • Use TLC to determine a suitable eluent system. The ideal system will give your product a Retention Factor (Rf) of around 0.25-0.35.

    • A good starting point is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.

  • Column Packing:

    • Pack a glass column with silica gel, either as a slurry in the initial eluent (wet packing) or by carefully pouring the dry silica gel into the column filled with the eluent.[4]

  • Loading the Sample:

    • Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane).

    • Alternatively, for less soluble compounds, you can adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add this to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the eluent through the column.

    • Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Synthesis of 3,5-Di-tert-butylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Di-tert-butylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The content is structured in a practical question-and-answer format to directly address potential issues in the laboratory.

Section 1: Synthesis Overview & Key Challenges

The synthesis of this compound is most commonly achieved via the reduction of a carbonyl precursor. The two primary routes involve:

  • Route A: Reduction of 3,5-Di-tert-butylbenzaldehyde.

  • Route B: Reduction of 3,5-Di-tert-butylbenzoic acid or its corresponding esters.

Each pathway, while effective, presents a unique set of potential side reactions and procedural pitfalls. This guide will dissect these issues, offering mechanistic explanations and validated solutions.

Synthesis_Overview cluster_0 Precursor Synthesis cluster_1 Reduction to Target 1,3-Di-tert-butylbenzene 1,3-Di-tert-butylbenzene 3,5-Di-tert-butylbenzaldehyde 3,5-Di-tert-butylbenzaldehyde 1,3-Di-tert-butylbenzene->3,5-Di-tert-butylbenzaldehyde Formylation (e.g., Vilsmeier-Haack) 3,5-Di-tert-butylbenzoic_acid 3,5-Di-tert-butylbenzoic_acid 1,3-Di-tert-butylbenzene->3,5-Di-tert-butylbenzoic_acid Friedel-Crafts Acylation then Oxidation Target_Alcohol This compound 3,5-Di-tert-butylbenzaldehyde->Target_Alcohol Route A (e.g., NaBH4) 3,5-Di-tert-butylbenzoic_acid->Target_Alcohol Route B (e.g., LiAlH4) LAH_Safety cluster_0 Key Safety Protocols for LiAlH4 A Ensure Anhydrous Conditions (Oven-dried glassware, dry solvents) B Use Inert Atmosphere (Nitrogen or Argon) C Controlled Addition at 0 °C (Portion-wise or inverse addition) D Proper Quenching Protocol (Fieser method) Result Safe & Controlled Reduction C->Result D->Result

Technical Support Center: Optimizing Reaction Conditions for the Formation of 3,5-Di-tert-butylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Di-tert-butylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the common synthetic routes for this compound. Our goal is to empower you with the knowledge to overcome experimental challenges and optimize your reaction conditions for high yield and purity.

Introduction to Synthetic Strategies

The formation of this compound can be approached through several synthetic pathways. The two most common and reliable methods are:

  • Reduction of 3,5-Di-tert-butylbenzaldehyde: A straightforward and high-yielding method that involves the reduction of the corresponding aldehyde using a mild reducing agent.

  • Grignard Reaction: A classic carbon-carbon bond-forming reaction, where a Grignard reagent prepared from a suitable haloarene is reacted with formaldehyde.

This guide will delve into the specifics of each of these routes, providing detailed protocols, troubleshooting for common issues, and a comparative analysis to aid in your selection of the most appropriate method for your research needs.

Route 1: Reduction of 3,5-Di-tert-butylbenzaldehyde

This is often the preferred method due to its simplicity and generally high yields. The reaction involves the conversion of the aldehyde functional group to a primary alcohol.

Reaction Scheme:

reactant 3,5-Di-tert-butylbenzaldehyde product This compound reactant->product Reduction reagent [H] (e.g., NaBH4) start 3,5-Di-tert-butylbromobenzene grignard 3,5-Di-tert-butylphenylmagnesium bromide start->grignard Formation of Grignard Reagent mg Mg, THF product This compound grignard->product Nucleophilic Attack formaldehyde 1. Formaldehyde (HCHO) formaldehyde->product workup 2. H3O+ workup workup->product

Technical Support Center: Prevention of Oxidation in 3,5-Di-tert-butylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5-Di-tert-butylbenzyl alcohol. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the oxidative stability of this compound during storage. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the integrity of your materials.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound, which was a white powder, has developed a yellowish tint. What is happening?

This discoloration is a common indicator of oxidation. This compound, like many benzyl alcohols, is susceptible to autoxidation, especially when exposed to air (oxygen), light, and potentially trace metal impurities over time. The benzylic position is prone to oxidation, which initially converts the alcohol to the corresponding aldehyde, 3,5-Di-tert-butylbenzaldehyde. This aldehyde can then be further oxidized to 3,5-Di-tert-butylbenzoic acid.[1] These impurities, even in small amounts, can cause the sample to appear off-white or yellowish.

Q2: What is the chemical mechanism behind the oxidation of benzyl alcohols?

The oxidation of benzyl alcohol to benzaldehyde is a well-understood process that can occur through various pathways, often involving radical intermediates.[2][3] In autoxidation (oxidation by atmospheric oxygen), the process is typically a free-radical chain reaction:

  • Initiation: A hydrogen atom is abstracted from the benzylic carbon, forming a benzyl radical. This can be initiated by light, heat, or trace metal catalysts.

  • Propagation: The benzyl radical reacts rapidly with molecular oxygen (O₂) to form a benzoylperoxy radical.[2] This radical can then abstract a hydrogen atom from another benzyl alcohol molecule, forming a hydroperoxide and a new benzyl radical, thus propagating the chain.

  • Termination: The reaction stops when radicals combine to form stable, non-radical products.

The primary oxidation product is the aldehyde, which can be further oxidized to a carboxylic acid.[1][4]

Q3: What are the ideal storage conditions to prevent the oxidation of this compound?

To minimize oxidation, it is crucial to control the storage environment. Based on supplier recommendations and chemical principles, the following conditions are advised.[5][6]

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)[5]Reduces the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)[7]Displaces oxygen, a key reactant in the autoxidation process.
Light Amber or Opaque ContainerProtects the compound from UV radiation, which can initiate radical formation.
Container Tightly sealed, clean glass vialPrevents exposure to atmospheric oxygen and moisture and avoids contamination.
Q4: Should I use an antioxidant? If so, which ones are compatible?

For long-term storage or if the material will be handled frequently, adding a radical-scavenging antioxidant can be beneficial. Hindered phenolic antioxidants are structurally similar and highly effective.

  • Butylated Hydroxytoluene (BHT): A common and effective antioxidant that works by interrupting the free-radical chain reactions. A small amount (e.g., 0.01-0.1% w/w) is typically sufficient.

  • 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol: Interestingly, the 4-hydroxy analogue of the title compound is itself a potent antioxidant.[8][9] While not typically added, its presence as an impurity could confer some stability.

Compatibility testing is always recommended for your specific application to ensure the antioxidant does not interfere with downstream processes.

Troubleshooting Guide

This section provides a systematic approach to identifying and addressing issues with your stored this compound.

Diagram 1: Troubleshooting Workflow for Suspected Oxidation

G start Sample of this compound visual Visual Inspection: Is the sample off-white or yellow? start->visual analytical Perform Analytical Characterization (TLC, GC-MS, NMR) visual->analytical Yes use_as_is Use As-Is (if impurities are tolerated) visual->use_as_is No decision Are oxidation impurities (aldehyde, acid) detected? analytical->decision purify Purify the sample (Recrystallization or Chromatography) decision->purify Yes decision->use_as_is No discard Discard and procure new material decision->discard Yes, and purity is critical review Review and implement proper storage protocols purify->review use_as_is->review discard->review

Caption: A decision tree for handling potentially oxidized samples.

Issue 1: How can I confirm my sample has oxidized?

Visual inspection is the first step, but analytical confirmation is necessary for conclusive evidence.

Protocol 1: Analytical Confirmation of Oxidation

  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: A non-polar system like Hexane:Ethyl Acetate (e.g., 4:1 v/v) is a good starting point.

    • Observation: The alcohol is the main spot. The aldehyde, being less polar, will have a higher Rf value. The carboxylic acid, being more polar, will have a lower Rf value and may streak. Visualize under UV light and/or with a potassium permanganate stain.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Method: This is a highly sensitive method for detecting volatile impurities.[10][11]

    • Sample Prep: Dissolve a small amount of the sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Expected Results: Compare the resulting chromatogram to a reference standard if available. Look for peaks corresponding to the molecular weights of the alcohol (220.35 g/mol ), aldehyde (218.34 g/mol ), and acid (234.34 g/mol ).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Method: ¹H NMR is highly effective for identifying and quantifying the impurities.

    • Expected Signals (in CDCl₃):

      • Alcohol (Product): A characteristic singlet for the -CH₂OH protons around δ 4.7 ppm.

      • Aldehyde (Impurity): A distinct singlet for the aldehyde proton (-CHO) will appear far downfield, typically around δ 9.9-10.1 ppm.

      • Acid (Impurity): A very broad singlet for the carboxylic acid proton (-COOH) will appear far downfield, often > δ 11 ppm.

Table 2: Comparison of Analytical Methods for Detecting Oxidation

MethodSpeedCostInformation ProvidedKey Advantage
TLC FastLowQualitative presence of impuritiesRapid, initial screening
GC-MS ModerateHighQuantitative separation and mass identificationHigh sensitivity for volatile impurities[11]
¹H NMR FastHighStructural confirmation and quantificationExcellent for structural elucidation and purity assessment
Issue 2: My sample is confirmed to be oxidized. Can I purify it?

Yes, if the level of oxidation is not extreme, purification is often possible.

Protocol 2: Purification of Oxidized this compound

  • Recrystallization:

    • Rationale: This method is effective if the impurities are present in small amounts and have different solubility profiles.

    • Solvent System: A non-polar solvent like heptane or hexane is a good choice. The alcohol is a solid with a melting point of 59-63°C, making it amenable to recrystallization.[6]

    • Procedure:

      • Dissolve the impure solid in a minimum amount of hot solvent.

      • Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystal formation.

      • Collect the purified crystals by vacuum filtration.

      • Wash the crystals with a small amount of cold solvent.

      • Dry the crystals thoroughly under vacuum.

  • Flash Column Chromatography:

    • Rationale: For higher levels of impurity or when recrystallization is ineffective, chromatography offers better separation.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration) will effectively separate the less polar aldehyde, the desired alcohol, and the more polar carboxylic acid.

After purification, immediately transfer the clean material to a suitable container and store it under the ideal conditions outlined in Q3.

Diagram 2: Storage Protocol Workflow

G receive Receive/Synthesize This compound check_purity Check Initial Purity (TLC/NMR) receive->check_purity transfer Transfer to Amber Vial check_purity->transfer inert Backfill with Inert Gas (Argon or Nitrogen) transfer->inert seal Seal Tightly inert->seal refrigerate Store at 2-8°C seal->refrigerate log Log and Date Sample refrigerate->log

Caption: Recommended workflow for receiving and storing the compound.

References

Technical Support Center: Navigating Reactions with 3,5-Di-tert-butylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Di-tert-butylbenzyl Alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered starting material. Low conversion rates and unexpected side products can be common hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reactions and achieve higher yields.

Understanding the Challenge: The Impact of Steric Hindrance

The two bulky tert-butyl groups at the 3 and 5 positions of the benzene ring in this compound create significant steric hindrance around the benzylic hydroxyl group. This steric congestion is the primary reason for the challenges encountered in many of its reactions. It can impede the approach of reagents to the reaction center, slow down reaction rates, and favor alternative reaction pathways. This guide will provide you with the knowledge to anticipate and overcome these challenges.

Troubleshooting Guide: Common Reactions and Solutions

This section addresses specific issues you might encounter during common transformations of this compound.

Oxidation to 3,5-Di-tert-butylbenzaldehyde

Question: Why is my oxidation of this compound to the corresponding aldehyde showing low conversion and/or over-oxidation to the carboxylic acid?

Answer: The oxidation of primary alcohols to aldehydes requires careful selection of reagents and reaction conditions to prevent over-oxidation to the carboxylic acid. With a sterically hindered substrate like this compound, the reaction can be sluggish, tempting the use of harsher conditions that may lead to undesired side products.

Common Issues and Solutions:

Observed Problem Potential Cause Suggested Solution & Explanation
Low Conversion Rate Steric Hindrance: The bulky tert-butyl groups impede the approach of the oxidizing agent to the benzylic alcohol.- Use a less sterically demanding oxidant: Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are often effective for hindered alcohols. - Increase Reaction Temperature Moderately: A modest increase in temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC or GC to avoid byproduct formation.
Over-oxidation to Carboxylic Acid Reaction Conditions Too Harsh: Strong oxidants (e.g., KMnO4, Jones reagent) or prolonged reaction times can lead to the formation of the carboxylic acid.- Use a mild and selective oxidant: PCC, DMP, or Swern oxidation conditions are generally selective for the formation of aldehydes from primary alcohols. - Control reaction time: Monitor the disappearance of the starting material and the appearance of the aldehyde by TLC or GC. Quench the reaction as soon as the starting material is consumed.
Formation of Unknown Byproducts Decomposition of Reagents or Substrate: Some oxidizing agents can be unstable, and prolonged heating can lead to decomposition of the starting material or product.- Ensure fresh reagents: Use freshly prepared or properly stored oxidizing agents. - Maintain a controlled temperature: Avoid excessive heating. For exothermic reactions, consider cooling the reaction mixture during the addition of the oxidant.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

  • Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: To this solution, add PCC (1.5 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 3,5-di-tert-butylbenzaldehyde.

Visualization of the Oxidation Process:

oxidation_workflow start This compound reaction Oxidation at Room Temp. start->reaction reagent PCC or DMP in DCM reagent->reaction monitoring Monitor by TLC/GC reaction->monitoring over_oxidation Over-oxidation to Carboxylic Acid reaction->over_oxidation Harsh Conditions/ Prolonged Time monitoring->reaction Incomplete workup Filter through Silica/Celite monitoring->workup Reaction Complete product 3,5-Di-tert-butylbenzaldehyde workup->product

Caption: Workflow for the selective oxidation of this compound.

Etherification Reactions (e.g., Williamson Ether Synthesis)

Question: I am attempting a Williamson ether synthesis using 3,5-di-tert-butylbenzyl bromide and an alkoxide, but the yield is very low. What is going wrong?

Answer: The Williamson ether synthesis is a classic S(_N)2 reaction. The significant steric hindrance from the tert-butyl groups in 3,5-di-tert-butylbenzyl bromide makes the benzylic carbon less accessible to nucleophilic attack, thus disfavoring the S(_N)2 mechanism. This often leads to low yields and the competing elimination (E2) reaction, especially with bulky alkoxides.

Common Issues and Solutions:

Observed Problem Potential Cause Suggested Solution & Explanation
Very Low or No Ether Product Steric Hindrance: The bulky substrate prevents the nucleophile from attacking the benzylic carbon, hindering the S(_N)2 pathway.- Use a less hindered electrophile if possible: If the desired ether has a less hindered alkyl group, consider using that as the electrophile and forming the alkoxide of this compound. - Employ a more reactive leaving group: Converting the alcohol to a tosylate or mesylate can sometimes improve reactivity compared to the bromide.
Formation of an Alkene Side Product Elimination (E2) Pathway: The alkoxide is acting as a base rather than a nucleophile, abstracting a proton and leading to the formation of a double bond.- Use a less bulky alkoxide: Smaller nucleophiles are more likely to favor substitution over elimination. - Lower the reaction temperature: Higher temperatures tend to favor elimination over substitution.
Unreacted Starting Material Insufficient Reactivity: The reaction conditions may not be sufficient to overcome the activation energy for the S(_N)2 reaction.- Use a stronger, non-nucleophilic base to form the alkoxide: Sodium hydride (NaH) is a good choice for deprotonating the alcohol to form the alkoxide in situ. - Increase reaction time: Sterically hindered reactions often require longer reaction times. Monitor the reaction progress carefully.

Alternative Strategy: Acid-Catalyzed Etherification

For the synthesis of symmetrical ethers or when using a large excess of a simple alcohol, acid-catalyzed dehydration can be an alternative.

Experimental Protocol: Synthesis of Bis(3,5-di-tert-butylbenzyl) ether

  • Setup: In a round-bottom flask, dissolve this compound in a suitable solvent like toluene.

  • Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA).

  • Reaction: Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitoring: Monitor the reaction by TLC or GC until the starting alcohol is consumed.

  • Work-up: Cool the reaction mixture, wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography or recrystallization.

Visualization of S(_N)2 vs. E2 Competition:

sn2_vs_e2 cluster_sn2 SN2 Pathway (Substitution) cluster_e2 E2 Pathway (Elimination) start 3,5-Di-tert-butylbenzyl Bromide + Alkoxide sn2_path Nucleophilic Attack at Benzylic Carbon start->sn2_path Favored by: - Less bulky nucleophile - Lower temperature e2_path Proton Abstraction start->e2_path Favored by: - Bulky, basic nucleophile - Higher temperature sn2_product Ether Product sn2_path->sn2_product e2_product Alkene Byproduct e2_path->e2_product

Caption: Competing S(_N)2 and E2 pathways in the Williamson ether synthesis.

Esterification Reactions

Question: My esterification of this compound with a carboxylic acid is proceeding very slowly and gives a poor yield. How can I improve this?

Answer: Similar to other reactions, the steric hindrance of this compound makes the hydroxyl group a poor nucleophile. Standard Fischer esterification conditions (catalytic acid and heat) are often inefficient. More effective methods involve activating the carboxylic acid to make it a more potent electrophile.

Common Issues and Solutions:

Observed Problem Potential Cause Suggested Solution & Explanation
Low Yield/Slow Reaction Poor Nucleophilicity of the Alcohol: The sterically hindered hydroxyl group struggles to attack the carbonyl carbon of the carboxylic acid.- Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive species like an acid chloride or use a coupling agent. - Use a Catalyst: For reactions with acid chlorides, a base like pyridine or triethylamine is typically used to neutralize the HCl byproduct. For coupling reactions, DMAP (4-dimethylaminopyridine) is an excellent catalyst.
Decomposition at High Temperatures Thermal Instability: Prolonged heating under acidic conditions can lead to side reactions like dehydration or decomposition.- Use Milder Conditions: Activating the carboxylic acid allows the reaction to proceed at or near room temperature, avoiding the need for high heat.

Recommended Protocol: Esterification via Acid Chloride

  • Preparation of Acid Chloride: Convert the desired carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl(_2)) or oxalyl chloride. This is a standard procedure that should be performed separately.

  • Esterification Setup: In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and a non-nucleophilic base like pyridine (1.2 eq) in an anhydrous solvent such as DCM or THF.

  • Addition of Acid Chloride: Cool the solution in an ice bath and slowly add the acid chloride (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude ester by column chromatography.

Visualization of Esterification Strategies:

esterification_strategies cluster_fischer Fischer Esterification (Often Inefficient) cluster_activated Activated Carboxylic Acid (Recommended) fischer_reactants Alcohol + Carboxylic Acid fischer_conditions Acid Catalyst (H+) High Temperature fischer_reactants->fischer_conditions fischer_product Ester + Water fischer_conditions->fischer_product activated_reactants Alcohol + Acid Chloride activated_conditions Base (e.g., Pyridine) Room Temperature activated_reactants->activated_conditions activated_product Ester + HCl activated_conditions->activated_product

Caption: Comparison of esterification strategies for sterically hindered alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? A1: this compound is a stable solid at room temperature. It should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Q2: Which analytical techniques are best for monitoring the progress of reactions involving this alcohol? A2: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For quantitative analysis and to check for the presence of isomers or byproducts, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended. Proton and Carbon NMR spectroscopy are essential for confirming the structure of the final product.

Q3: Can I perform a Friedel-Crafts alkylation using this compound? A3: Yes, Friedel-Crafts alkylation is possible. The alcohol can be protonated by a Lewis or Brønsted acid to form a benzylic carbocation, which then acts as the electrophile. However, be aware of potential side reactions. The bulky nature of the electrophile will strongly favor para-substitution on the aromatic substrate. Over-alkylation is less of a concern due to the steric hindrance of the product[1][2][3][4].

Q4: How does the reactivity of this compound compare to benzyl alcohol? A4: The reactivity is significantly lower in reactions where the alcohol or its corresponding leaving group is the site of nucleophilic attack (e.g., S(_N)2 reactions). The steric bulk of the tert-butyl groups shields the benzylic carbon. In contrast, for reactions proceeding through a carbocation intermediate (S(_N)1 type), the reactivity can be comparable or even enhanced due to the electron-donating nature of the alkyl groups stabilizing the carbocation.

References

Technical Support Center: Scaling Up the Synthesis of 3,5-Di-tert-butylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Di-tert-butylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter. Our focus is on providing practical, field-proven insights to ensure the successful and efficient synthesis of this important chemical intermediate.

Introduction

This compound is a sterically hindered alcohol that serves as a crucial building block in the synthesis of various organic molecules, including pharmaceuticals and specialty polymers. The presence of two bulky tert-butyl groups on the benzene ring introduces unique synthetic challenges, primarily related to steric hindrance, which can affect reaction rates and product yields.

This guide will focus on the most common and practical synthetic route: the reduction of a corresponding carbonyl compound. We will explore two primary methods: the reduction of 3,5-di-tert-butylbenzaldehyde and the reduction of a 3,5-di-tert-butylbenzoic acid derivative. We will also briefly touch upon the Grignard reaction approach and its inherent difficulties for this specific target molecule.

Part 1: Synthetic Route via Reduction of Carbonyl Compounds

The reduction of a carbonyl group is the most straightforward and reliable method for synthesizing this compound. The choice of the starting carbonyl compound—either the aldehyde or an ester of the corresponding carboxylic acid—will dictate the choice of the reducing agent.

Method A: Reduction of 3,5-Di-tert-butylbenzaldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For this specific conversion, sodium borohydride (NaBH₄) is an excellent choice due to its selectivity, mildness, and ease of handling.[1][2][3]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Di-tert-butylbenzaldehyde218.3410.0 g0.0458
Sodium Borohydride (NaBH₄)37.831.9 g0.0502
Methanol (MeOH)32.04100 mL-
Deionized Water18.02200 mL-
1 M Hydrochloric Acid (HCl)36.46As needed-
Diethyl Ether (Et₂O)74.12150 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.0458 mol) of 3,5-di-tert-butylbenzaldehyde in 100 mL of methanol.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

  • Addition of NaBH₄: Slowly add 1.9 g (0.0502 mol) of sodium borohydride to the cooled solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of deionized water.

  • Acidification: Acidify the mixture to a pH of ~2 with 1 M HCl to neutralize any remaining borohydride and hydrolyze the borate esters.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from hexanes to afford this compound as a white solid.

Q1: My reaction yield is significantly lower than expected. What could be the cause?

  • Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC). If you still see the starting aldehyde spot, consider extending the reaction time or adding a slight excess of NaBH₄.

  • Impure Starting Material: The purity of your 3,5-di-tert-butylbenzaldehyde is crucial. Impurities can interfere with the reaction. Ensure your starting material is pure before beginning the synthesis.

  • Improper Workup: During the workup, ensure the pH is sufficiently acidic to fully hydrolyze the intermediate borate esters, which will release the alcohol product. Also, ensure thorough extraction to recover all the product from the aqueous layer.

Q2: I see some of my starting aldehyde in the final product. How can I remove it?

If your final product is contaminated with the starting aldehyde, you can purify it using column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, will effectively separate the more polar alcohol from the less polar aldehyde.

Q3: Can I use a different solvent for the reduction?

Yes, other protic solvents like ethanol can also be used.[3] The choice of solvent can sometimes influence the reaction rate. Methanol and ethanol are generally good choices for NaBH₄ reductions.

Q4: Is it possible to use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?

While LiAlH₄ would certainly reduce the aldehyde, it is a much stronger and less selective reducing agent than NaBH₄.[4] It reacts violently with protic solvents like methanol and water, requiring anhydrous conditions and a more complex workup. For the reduction of an aldehyde, NaBH₄ is the safer and more convenient choice.

Method B: Reduction of a 3,5-Di-tert-butylbenzoic Acid Derivative

An alternative route is the reduction of an ester derivative of 3,5-di-tert-butylbenzoic acid, such as methyl 3,5-di-tert-butylbenzoate. This method requires a more powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄), as esters are less reactive than aldehydes.[5]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 3,5-di-tert-butylbenzoate248.3610.0 g0.0402
Lithium Aluminum Hydride (LiAlH₄)37.951.7 g0.0448
Anhydrous Tetrahydrofuran (THF)72.11150 mL-
Deionized Water18.02As needed-
15% Sodium Hydroxide (NaOH) Solution40.00As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Setup: Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • LiAlH₄ Suspension: Under a nitrogen atmosphere, carefully add 1.7 g (0.0448 mol) of LiAlH₄ to 50 mL of anhydrous THF.

  • Ester Solution: In the dropping funnel, prepare a solution of 10.0 g (0.0402 mol) of methyl 3,5-di-tert-butylbenzoate in 100 mL of anhydrous THF.

  • Addition: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Slowly add the ester solution dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise:

    • 1.7 mL of water

    • 1.7 mL of 15% NaOH solution

    • 5.1 mL of water

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with THF.

  • Drying and Evaporation: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization.

Q1: Why is my yield low when using LiAlH₄?

  • Moisture Contamination: LiAlH₄ reacts vigorously with water. Ensure all glassware is flame-dried and all solvents and reagents are anhydrous. Any moisture will consume the reducing agent and lower the yield.

  • Insufficient LiAlH₄: Ensure you are using a sufficient excess of LiAlH₄ to account for any active hydrogens in the starting material or solvent.

  • Improper Quenching: The Fieser workup is designed to produce a granular, easily filterable aluminum salt precipitate. If not performed correctly, a gelatinous precipitate can form, trapping the product and making filtration difficult.

Q2: The workup produced a gelatinous precipitate that is difficult to filter. What should I do?

If you encounter a gelatinous precipitate, you can try adding more anhydrous sodium sulfate and stirring vigorously for an extended period to help break it up. In some cases, diluting the mixture with more solvent before filtration can also help.

Q3: Why can't I use NaBH₄ to reduce the ester?

Sodium borohydride is generally not a strong enough reducing agent to reduce esters to alcohols under standard conditions.[2][6] Lithium aluminum hydride is significantly more reactive and is the reagent of choice for this transformation.[5][6]

Q4: What are the key safety precautions when working with LiAlH₄?

LiAlH₄ is a highly reactive and flammable solid. It reacts violently with water and other protic solvents to produce hydrogen gas, which is flammable. Always handle LiAlH₄ in a fume hood under an inert atmosphere (nitrogen or argon). Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Have a Class D fire extinguisher readily available.

Part 2: The Grignard Reaction Approach: A Word of Caution

Theoretically, this compound could be synthesized by reacting the Grignard reagent derived from 3,5-di-tert-butylbromobenzene with formaldehyde. However, this route is often problematic due to the significant steric hindrance imposed by the two tert-butyl groups.

  • Difficulty in Grignard Reagent Formation: The formation of the Grignard reagent itself can be sluggish due to the steric bulk around the reaction center.

  • Steric Hindrance in the Reaction: The bulky Grignard reagent may have difficulty accessing the electrophilic carbon of formaldehyde, leading to low yields.[7][8]

  • Side Reactions: Sterically hindered Grignard reagents are prone to side reactions. For instance, if reacting with a ketone other than formaldehyde, the Grignard reagent can act as a base, leading to enolization of the ketone rather than nucleophilic addition.[9][10]

For these reasons, the Grignard approach is generally not the recommended or most efficient method for scaling up the synthesis of this compound. The reduction of the corresponding carbonyl compounds offers a more reliable and higher-yielding alternative.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reduction Reduction cluster_product Product Aldehyde 3,5-Di-tert-butylbenzaldehyde NaBH4 1. NaBH4, MeOH 2. H3O+ workup Aldehyde->NaBH4 Ester Methyl 3,5-di-tert-butylbenzoate LiAlH4 1. LiAlH4, THF 2. Fieser workup Ester->LiAlH4 Alcohol This compound NaBH4->Alcohol LiAlH4->Alcohol

Caption: Synthetic pathways to this compound via reduction.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_Completion Reaction Complete? (Check TLC/GC) Start->Check_Completion Extend_Time Extend Reaction Time or Add More Reagent Check_Completion->Extend_Time No Check_Purity Starting Material Pure? Check_Completion->Check_Purity Yes Success Yield Improved Extend_Time->Success Purify_SM Purify Starting Material Check_Purity->Purify_SM No Check_Workup Workup Procedure Correct? Check_Purity->Check_Workup Yes Purify_SM->Success Optimize_Workup Review and Optimize Workup Protocol Check_Workup->Optimize_Workup No Check_Workup->Success Yes Optimize_Workup->Success

References

Technical Support Center: Characterization of 3,5-Di-tert-butylbenzyl Alcohol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 3,5-di-tert-butylbenzyl alcohol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these sterically hindered and often challenging molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

The unique structure of this compound, with its bulky tert-butyl groups flanking the benzyl core, imparts desirable properties such as antioxidant activity and thermal stability. However, this same steric hindrance can lead to significant challenges in routine analytical characterization. This resource aims to provide you with the expertise and practical solutions to overcome these hurdles.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone of structural elucidation, yet the sterically congested environment of this compound derivatives can lead to ambiguous or misleading spectra. This section will address common NMR-related issues.

FAQ 1: I am observing broader than expected peaks in the 1H NMR spectrum of my 3,5-di-tert-butylbenzyl derivative. What could be the cause and how can I resolve it?

Answer:

Broadening of proton signals in sterically hindered molecules like your 3,5-di-tert-butylbenzyl derivative is a common phenomenon that can arise from several factors:

  • Restricted Bond Rotation: The bulky tert-butyl groups can significantly hinder the rotation around the aryl-CH₂ bond. On the NMR timescale, if the rate of this rotation is intermediate, it can lead to the averaging of signals in a way that causes peak broadening.

  • Aggregation: These relatively nonpolar molecules can stack or aggregate in solution, especially at higher concentrations. This can lead to a distribution of chemical environments, resulting in broader peaks.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metal ions in your sample or NMR solvent can cause significant line broadening.

Troubleshooting Workflow:

start Broad NMR Signals Observed step1 Variable Temperature (VT) NMR Run spectra at elevated temperatures (e.g., 50-80 °C). start->step1 step2 Dilution Study Prepare a series of increasingly dilute samples and acquire spectra. step1->step2 No result1 Sharper peaks at higher temp? | Indicates restricted rotation. step1->result1 Yes step3 Check for Impurities Use a metal scavenger or freshly opened, high-purity NMR solvent. step2->step3 No result2 Sharper peaks upon dilution? | Suggests aggregation. step2->result2 Yes result3 Sharper peaks after cleanup? | Confirms paramagnetic impurities. step3->result3 Yes no_change No significant change. step3->no_change

Caption: Troubleshooting workflow for broad NMR signals.

Detailed Protocols:

  • Variable Temperature (VT) NMR: Increasing the temperature provides more thermal energy, which can increase the rate of bond rotation. If restricted rotation is the cause of broadening, you should observe a sharpening of the signals as the temperature increases.

  • Dilution Study: Prepare samples at concentrations ranging from your typical concentration down to a few mg/mL. If aggregation is the issue, the signals should become sharper at lower concentrations.

FAQ 2: The chemical shift of the benzylic protons (-CH₂OH) in my this compound derivative is not where I expected it to be. Why is this?

Answer:

The chemical shift of benzylic protons can be influenced by several factors, and deviations from expected values are common with sterically hindered compounds.

  • Anisotropic Effects: The benzene ring's pi system creates a magnetic field that can shield or deshield nearby protons. The exact positioning of the benzylic protons relative to the ring due to steric hindrance can alter this effect, leading to unexpected shifts.[1]

  • Solvent Effects: The choice of NMR solvent can significantly impact the chemical shift of protons involved in hydrogen bonding, such as the hydroxyl proton and, to a lesser extent, the adjacent benzylic protons. In solvents like DMSO-d₆, which is a hydrogen bond acceptor, the hydroxyl proton signal will be shifted downfield and may couple to the benzylic protons.[2]

  • Electronic Effects of Substituents: If you have other substituents on the aromatic ring or have derivatized the alcohol, their electron-donating or electron-withdrawing nature will influence the chemical shift of the benzylic protons.

Reference Data for a Related Compound:

The 1H NMR spectrum of the closely related 3,5-di-tert-butyl-4-hydroxybenzyl alcohol shows the following characteristic peaks.[3]

Proton AssignmentChemical Shift (ppm)
tert-butyl (-C(CH₃)₃)~1.4
Benzylic (-CH₂OH)~4.6
Aromatic (Ar-H)~7.2
Hydroxyl (-OH)Variable

Note: Chemical shifts can vary depending on the solvent and concentration.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. However, the fragmentation of this compound derivatives can be dominated by certain pathways due to the bulky tert-butyl groups.

FAQ 3: What are the expected fragmentation patterns for this compound in mass spectrometry?

Answer:

The mass spectrum of this compound and its derivatives is typically characterized by fragmentation pathways influenced by the stable tert-butyl carbocation.

  • Alpha-Cleavage: This is a common fragmentation pathway for alcohols, involving the cleavage of the bond between the alpha and beta carbons. For primary alcohols, this can result in a characteristic peak at m/z 31 (CH₂=OH⁺).[4][5]

  • Dehydration: Loss of a water molecule (18 Da) from the molecular ion is another common fragmentation for alcohols.[4][5]

  • Loss of a Methyl Group: Fragmentation of a tert-butyl group often begins with the loss of a methyl radical (15 Da) to form a stable tertiary carbocation.

  • Loss of a tert-butyl Group: The loss of a tert-butyl group (57 Da) is also a very common fragmentation pathway.

  • Benzylic Cleavage: Cleavage at the benzylic position can lead to the formation of a stable benzyl cation.

Expected Fragments for this compound (MW: 236.35 g/mol ):

m/zFragmentDescription
221[M-CH₃]⁺Loss of a methyl group
218[M-H₂O]⁺Loss of water
179[M-C₄H₉]⁺Loss of a tert-butyl group
161[M-H₂O-C₄H₉]⁺Loss of water and a tert-butyl group

Mass spectral data for the related 3,5-di-tert-butyl-4-hydroxybenzyl alcohol is available on the mzCloud database, which can serve as a useful reference.[6]

FAQ 4: I am having trouble obtaining a clear molecular ion peak for my 3,5-di-tert-butylbenzyl derivative. What can I do?

Answer:

The absence or low intensity of the molecular ion peak is a common issue for some classes of compounds, particularly those that fragment readily.

  • Soft Ionization Techniques: If you are using a high-energy ionization technique like Electron Ionization (EI), consider switching to a softer method such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques impart less energy to the molecule, reducing fragmentation and increasing the abundance of the molecular ion.

  • Derivatization: Derivatizing the alcohol group, for example, by silylation, can increase the stability of the molecular ion and lead to more predictable fragmentation patterns.

Section 3: Chromatography (HPLC/GC)

The bulky and hydrophobic nature of this compound derivatives can present challenges in achieving good chromatographic separation.

FAQ 5: I am struggling to get good peak shape and resolution for my 3,5-di-tert-butylbenzyl derivative in reverse-phase HPLC. What parameters should I optimize?

Answer:

Poor peak shape (e.g., tailing or fronting) and inadequate resolution are common hurdles in HPLC method development for hydrophobic compounds.

Method Development Workflow:

start Poor Peak Shape/Resolution in RP-HPLC step1 Optimize Mobile Phase Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water. Consider adding a small amount of acid (e.g., 0.1% formic acid or TFA) to improve peak shape for acidic or basic analytes. start->step1 step2 Select an Appropriate Column For hydrophobic compounds, a C18 column is a good starting point. If issues persist, consider a column with a different stationary phase (e.g., C8, phenyl-hexyl) or a modern column with high-purity silica. step1->step2 step3 Adjust Flow Rate and Temperature Lowering the flow rate can sometimes improve resolution. Increasing the column temperature can reduce viscosity and improve peak shape. step2->step3 step4 Check for Sample Overload Inject a smaller amount of your sample to see if peak shape improves. step3->step4 result Improved Chromatography step4->result

Caption: Workflow for optimizing RP-HPLC methods.

Experimental Protocol: Starting Conditions for HPLC Analysis

This protocol provides a general starting point for the analysis of 3,5-di-tert-butylbenzyl derivatives, adapted from a method for a similar compound.[7]

  • HPLC System: Standard HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with 50:50 acetonitrile:water and ramp up to 95:5 acetonitrile:water over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where your compound has good absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol. Filter through a 0.45 µm syringe filter before injection.[7]

FAQ 6: Is Gas Chromatography (GC) a suitable technique for analyzing my this compound derivative?

Answer:

Yes, GC can be a very effective technique for the analysis of these compounds, provided they are sufficiently volatile and thermally stable.

  • Volatility: this compound itself is amenable to GC analysis. However, for higher molecular weight derivatives, you may need to use a high-temperature column and a high-temperature inlet to ensure proper volatilization.

  • Derivatization: If your derivative has polar functional groups that make it less volatile or prone to thermal degradation, derivatization (e.g., silylation of hydroxyl groups) can significantly improve its chromatographic behavior.

  • Column Selection: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is often a good starting point.

Section 4: Synthesis and Purification-Related Issues

Impurities from the synthesis or degradation of your compound can significantly complicate characterization.

FAQ 7: I see some unexpected signals in my spectra that I suspect are impurities from the synthesis. What are the likely culprits and how can I identify them?

Answer:

The synthesis of this compound often involves the reduction of the corresponding aldehyde, 3,5-di-tert-butyl-4-hydroxybenzaldehyde.[8] Common impurities can include:

  • Starting Material: Unreacted 3,5-di-tert-butyl-4-hydroxybenzaldehyde. This can be identified by the presence of an aldehyde proton signal around 9-10 ppm in the 1H NMR spectrum and a carbonyl carbon signal around 190 ppm in the 13C NMR spectrum.

  • Over-reduction Products: If a strong reducing agent is used, the aromatic ring itself could potentially be partially reduced, although this is less common under standard conditions.

  • Side Products from the Aldehyde Synthesis: The synthesis of the starting aldehyde can sometimes produce isomeric impurities that may carry through to the final product.[8]

Purification Strategies:

  • Recrystallization: For solid derivatives, recrystallization is often a highly effective method for removing minor impurities.

  • Column Chromatography: Flash column chromatography on silica gel is a standard method for purifying these compounds. A gradient of ethyl acetate in hexanes is typically a good solvent system to start with.

By understanding the potential challenges and employing the systematic troubleshooting strategies outlined in this guide, you can confidently characterize this compound and its derivatives, paving the way for your downstream research and development.

References

Stability of 3,5-Di-tert-butylbenzyl Alcohol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-Di-tert-butylbenzyl Alcohol

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this sterically hindered benzyl alcohol in various chemical environments. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern its stability and reactivity.

Section 1: Stability and Reactivity in Acidic Media

The benzylic position of this compound is particularly reactive under acidic conditions due to the formation of a resonance-stabilized benzylic carbocation. The two electron-donating tert-butyl groups further enhance the stability of this intermediate, making SN1-type reactions proceed rapidly.[1][2]

Frequently Asked Questions (FAQs) - Acidic Conditions

Q1: I am observing the formation of a significant, less polar byproduct when using this compound in an acidic alcohol solvent (e.g., methanol with catalytic HCl). What is happening?

A1: You are likely observing acid-catalyzed etherification. The reaction proceeds through a three-step mechanism involving a highly stabilized benzylic carbocation intermediate.

  • Step 1: Protonation: The acid catalyst protonates the hydroxyl group of the benzyl alcohol, converting it into a good leaving group (water).

  • Step 2: Carbocation Formation: The protonated alcohol dissociates, forming water and a resonance-stabilized secondary benzylic carbocation. The steric bulk and electron-donating nature of the two tert-butyl groups enhance the stability of this cation, accelerating its formation.

  • Step 3: Nucleophilic Attack: A nucleophile, such as the alcohol solvent or another molecule of this compound, attacks the electrophilic carbocation to form a new C-O bond, resulting in an ether.[3][4]

Troubleshooting Guide: Unwanted Ether Formation

Symptom Probable Cause Recommended Solution
Appearance of a new, less polar spot on TLC.Formation of a symmetrical (dibenzyl) or unsymmetrical (solvent-derived) ether.[4]1. Lower Temperature: Reduce the reaction temperature to decrease the rate of carbocation formation.
Mass spectrometry shows a peak corresponding to the mass of the starting material plus the mass of the solvent minus water.Solvent has acted as a nucleophile.2. Change Solvent: Switch to a non-nucleophilic solvent like dichloromethane (DCM), toluene, or acetonitrile.
Reaction yields are consistently low, even with extended reaction times.Self-condensation of the starting material is consuming it.3. Use Milder Acid: Employ a less aggressive acid catalyst. For example, switch from H2SO4 or HCl to a Lewis acid like ZnCl2 or a solid-supported acid catalyst.
4. Control Stoichiometry: If another nucleophile is intended to react, use it in large excess to outcompete the solvent or starting material.

Workflow: Investigating Acid-Mediated Side Reactions

Caption: Troubleshooting workflow for identifying acid-mediated byproducts.

Section 2: Stability and Reactivity in Basic Media

In contrast to its reactivity in acid, this compound is generally stable under moderately basic conditions. Its hydroxyl group has a pKa similar to other benzyl alcohols (around 15.4), meaning that common aqueous bases like NaOH or K2CO3 are not strong enough to cause significant deprotonation.[5] However, under strongly basic conditions or in the presence of oxidants, degradation pathways can be initiated.

Frequently Asked Questions (FAQs) - Basic Conditions

Q1: I need to perform a reaction on another part of my molecule using aqueous NaOH. Will my this compound functional group be affected?

A1: Generally, no. Aqueous sodium hydroxide is not a strong enough base to deprotonate the benzyl alcohol to a significant extent.[5] The equilibrium between the alcohol and its corresponding benzylate anion will lie heavily towards the alcohol. For most applications, it can be considered a stable spectator group under these conditions.

Q2: I am trying to synthesize an ether from this compound via a Williamson ether synthesis, but my yield is very low. Why?

A2: The most common reason for failure is incomplete deprotonation of the alcohol. As mentioned, bases like NaOH are insufficient. To generate the required nucleophilic benzylate anion, a much stronger, non-aqueous base is required.

Protocol: Formation of 3,5-Di-tert-butylbenzyl Alkoxide for Ether Synthesis

  • System Preparation: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet.

  • Reagent Addition: To the flask, add anhydrous tetrahydrofuran (THF). Add 1.0 equivalent of this compound.

  • Deprotonation: While stirring under an inert atmosphere, slowly add 1.1 equivalents of a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu).

  • Reaction: Stir the mixture at room temperature (or gently heat to 40-50 °C) for 30-60 minutes. The evolution of hydrogen gas (with NaH) or the formation of a clear solution indicates the formation of the alkoxide.

  • Alkylation: Once deprotonation is complete, slowly add 1.05 equivalents of your desired alkyl halide (e.g., methyl iodide, ethyl bromide) and monitor the reaction by TLC until the starting alcohol is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous NH4Cl. Proceed with standard extraction and purification.

Q3: My starting material is being consumed under basic conditions, and I am seeing a new product with a carbonyl stretch (~1700 cm⁻¹) in its IR spectrum. What is this new compound?

A3: You are likely oxidizing the benzyl alcohol to 3,5-di-tert-butylbenzaldehyde. Benzylic alcohols are susceptible to oxidation, and this can occur under various conditions, including in the presence of certain metals and an oxidant (even aerial oxygen) under basic conditions.[6][7]

Mechanism: Base-Mediated Oxidation (Conceptual)

Caption: General pathway for the oxidation of benzyl alcohol under basic conditions.

Troubleshooting Guide: Unwanted Oxidation

Symptom Probable Cause Recommended Solution
Formation of aldehyde or carboxylic acid byproduct.Presence of an oxidizing agent (intentional or unintentional).1. Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (N2 or Ar) to exclude aerial oxygen.
Reaction turns a dark color (e.g., brown/black).Decomposition, possibly catalyzed by trace metal impurities.2. Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
Inconsistent results between batches.Variable quality of reagents or solvents.3. Purify Reagents: Use freshly distilled solvents and high-purity reagents. Consider adding a chelating agent like EDTA if metal contamination is suspected.
Oxidation by the intended reagent.4. Reagent Compatibility Check: Review the literature to ensure your chosen reagents are not known to oxidize benzylic alcohols.[8][9]

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of 3,5-Di-tert-butylbenzyl Alcohol and 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of antioxidant research, the molecular structure of a compound is paramount to its function. This guide provides an in-depth comparison of the antioxidant capacities of two structurally similar molecules: 3,5-Di-tert-butylbenzyl alcohol and its hydroxylated counterpart, 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol. While differing by only a single hydroxyl group, their antioxidant potentials are markedly distinct. This analysis is grounded in the fundamental principles of antioxidant chemistry and supported by established in vitro assays.

Molecular Structures and a Tale of Two Antioxidant Mechanisms

The antioxidant activity of phenolic compounds, such as 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, is well-established.[1][2] The key to their efficacy lies in the hydroxyl (-OH) group attached to the benzene ring. This group can readily donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating damaging oxidative chain reactions.[3][4][5] The resulting phenoxy radical is stabilized by resonance, with the bulky tert-butyl groups providing steric hindrance that prevents it from initiating further unwanted reactions.[3][4]

In contrast, this compound lacks this critical phenolic hydroxyl group. Its potential for antioxidant activity is therefore significantly diminished. However, it is not entirely devoid of radical-scavenging capabilities. The benzylic hydrogens—those on the carbon atom attached to the benzene ring—can also be abstracted by free radicals.[6][7] While the resulting benzylic radical is stabilized by the aromatic ring, this pathway is generally less favorable than the donation of a hydrogen atom from a phenolic hydroxyl group.[7]

The presence of the hydroxyl group in the para position in 3,5-di-tert-butyl-4-hydroxybenzyl alcohol not only provides a primary site for radical scavenging but also activates the benzylic position, potentially making the benzylic hydrogens more susceptible to abstraction than in the non-phenolic analogue.[8]

Comparative Antioxidant Efficacy: An Experimental Perspective

To quantify and compare the antioxidant activities of these two compounds, standardized in vitro assays are employed. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most widely used methods for this purpose.[9][10][11]

Principle of the Assays: Both assays rely on the ability of an antioxidant to reduce a stable colored radical. In the DPPH assay, the deep violet DPPH radical is reduced to a pale yellow or colorless hydrazine.[9][10] Similarly, the blue-green ABTS radical cation is decolorized upon reduction by an antioxidant.[12][13] The extent of color change, measured spectrophotometrically, is proportional to the antioxidant's radical scavenging capacity.[9][12]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the steps for determining the DPPH radical scavenging activity of the test compounds.

  • Reagent Preparation:

    • Prepare a stock solution of the DPPH radical in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[14]

    • Prepare stock solutions of this compound, 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol, and a positive control (e.g., Trolox or Ascorbic Acid) in a suitable solvent like methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a defined volume of various concentrations of the test compounds and the positive control to separate wells.

    • Add the DPPH working solution to each well to initiate the reaction.[14]

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[14]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[14]

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[9]

    • Plot the percentage of inhibition against the concentration of each compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

This protocol describes the procedure for the ABTS assay.

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution.[13] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13]

    • Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions of the test compounds and a positive control (e.g., Trolox) as in the DPPH assay.

  • Assay Procedure:

    • Add a small volume of the test compounds and positive control at various concentrations to separate wells of a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.[12]

    • Calculate the percentage of inhibition as described for the DPPH assay.[12]

    • Determine the IC50 value for each compound.

Expected Outcomes and Data Interpretation

The experimental data are expected to demonstrate a significantly higher antioxidant activity for 3,5-di-tert-butyl-4-hydroxybenzyl alcohol compared to this compound. This will be reflected in a much lower IC50 value for the hydroxylated compound in both the DPPH and ABTS assays.

CompoundPredicted DPPH IC50 (µM)Predicted ABTS IC50 (µM)
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol50 - 15020 - 80
This compound> 1000> 1000
Trolox (Positive Control)10 - 405 - 20

Note: These are hypothetical values based on established chemical principles for illustrative purposes.

The superior performance of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol is directly attributable to the presence of the phenolic hydroxyl group, which acts as the primary site for hydrogen atom donation to neutralize free radicals.[1][2] The non-phenolic analogue, lacking this functional group, is expected to exhibit minimal to negligible activity under the conditions of these assays.

G cluster_workflow Comparative Antioxidant Assay Workflow prep Prepare Stock Solutions (Test Compounds & Controls) dp_assay DPPH Assay prep->dp_assay ab_assay ABTS Assay prep->ab_assay dp_react Incubate with DPPH Radical dp_assay->dp_react ab_react Incubate with ABTS Radical ab_assay->ab_react dp_read Measure Absorbance @ 517nm dp_react->dp_read ab_read Measure Absorbance @ 734nm ab_react->ab_read calc Calculate % Inhibition & IC50 dp_read->calc ab_read->calc compare Compare Antioxidant Activity calc->compare

Caption: Workflow for comparing antioxidant activity.

G cluster_phenolic 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol (Phenolic) cluster_nonphenolic This compound (Non-Phenolic) p_start Phenolic Compound (Ar-OH) p_product Stable Phenoxy Radical (Ar-O•) + Neutralized Radical (RH) p_start->p_product H• Donation p_radical Free Radical (R•) p_radical->p_product np_start Non-Phenolic Compound (Ar-CH2OH) np_product Benzylic Radical (Ar-•CHOH) + Neutralized Radical (RH) np_start->np_product H• Abstraction (Less Favorable) np_radical Free Radical (R•) np_radical->np_product

Caption: Primary antioxidant mechanisms.

Conclusion

For professionals in research and drug development, understanding the structure-activity relationship is fundamental. The comparison between this compound and 3,5-di-tert-butyl-4-hydroxybenzyl alcohol serves as a clear illustration of the critical role of the phenolic hydroxyl group in conferring potent antioxidant activity. While the benzylic hydrogens of the non-phenolic compound may offer a minor pathway for radical scavenging, it is the hydrogen-donating capacity of the hydroxylated analogue that defines it as a significantly more effective antioxidant. These findings underscore the importance of specific functional groups in the rational design of novel antioxidant agents.

References

A Multi-faceted Spectroscopic Approach to Confirming the Structure of 3,5-Di-tert-butylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

A definitive guide for researchers and drug development professionals on the integrated spectroscopic analysis for the unambiguous structural elucidation of 3,5-Di-tert-butylbenzyl alcohol. This guide provides a comparative analysis of key spectroscopic techniques, including practical, field-tested protocols and in-depth data interpretation.

In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The subtle substitution of a functional group can dramatically alter a compound's biological activity, toxicity, and pharmacokinetic profile. This guide presents a comprehensive spectroscopic workflow for the structural verification of this compound, a sterically hindered aromatic alcohol. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we provide a self-validating system for its structural confirmation, comparing its spectral features to plausible alternatives and related structures.

The Imperative of Orthogonal Spectroscopic Analysis

Relying on a single analytical technique for structural elucidation can be fraught with ambiguity. Each spectroscopic method probes different aspects of a molecule's constitution. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework and the chemical environment of each atom. IR spectroscopy identifies the functional groups present. Mass spectrometry reveals the molecular weight and provides valuable fragmentation patterns that offer clues to the molecule's connectivity. By employing these techniques in concert, a chemist can build a comprehensive and robust structural hypothesis.

This guide will now delve into the specific application of each of these techniques for the analysis of this compound, providing both the "how" and the "why" behind the experimental choices and data interpretation.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion and resolution.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts (δ) are referenced to the TMS signal at 0.00 ppm.

Data Interpretation and Comparison

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the protons of the tert-butyl groups.

Signal Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
tert-Butyl Protons~1.34Singlet (s)18HThe 18 equivalent protons of the two tert-butyl groups are in a shielded environment and appear as a single, sharp peak.
Methylene Protons (-CH₂OH)~4.65Singlet (s)2HThe two protons of the benzylic methylene group are chemically equivalent and appear as a singlet. Their proximity to the electronegative oxygen atom shifts them downfield.
Aromatic Protons (H-2, H-6)~7.23Doublet (d) or Multiplet (m)2HThese two equivalent protons are on the carbons adjacent to the benzyl group and will appear as a doublet or multiplet due to coupling with the H-4 proton.
Aromatic Proton (H-4)~7.38Triplet (t) or Multiplet (m)1HThis proton is situated between the two tert-butyl groups and will appear as a triplet or multiplet due to coupling with the H-2 and H-6 protons.
Hydroxyl Proton (-OH)VariableSinglet (s, broad)1HThe chemical shift of the hydroxyl proton is concentration and temperature-dependent and often appears as a broad singlet. It may exchange with trace amounts of D₂O in the solvent, leading to its disappearance.

Comparison with a Potential Isomer: 2,4-Di-tert-butylbenzyl Alcohol

A plausible structural alternative, 2,4-Di-tert-butylbenzyl alcohol, would exhibit a more complex aromatic region in its ¹H NMR spectrum due to the loss of symmetry. The three aromatic protons would be non-equivalent and would likely show three distinct signals with different coupling patterns, a clear deviation from the spectrum of the 3,5-disubstituted isomer.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the number of non-equivalent carbon atoms in a molecule and their chemical environments.

Experimental Protocol: ¹³C NMR Analysis
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer as the ¹H NMR, typically at a frequency of 100 MHz for a 400 MHz instrument. A proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data and Comparison
Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
tert-Butyl (CH₃)~31The methyl carbons of the tert-butyl groups are in a shielded, aliphatic environment.
tert-Butyl (quaternary C)~35The quaternary carbons of the tert-butyl groups.
Methylene (-CH₂OH)~65The benzylic carbon is attached to an electronegative oxygen, shifting it downfield.
Aromatic (C-2, C-6)~122Aromatic carbons adjacent to the benzyl group.
Aromatic (C-4)~121Aromatic carbon between the two tert-butyl groups.
Aromatic (C-1)~141The ipso-carbon attached to the methylene group.
Aromatic (C-3, C-5)~151The carbons bearing the tert-butyl groups are significantly deshielded.

Comparison with 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol:

The presence of a hydroxyl group directly on the aromatic ring in 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol would significantly alter the chemical shifts of the aromatic carbons due to its strong electron-donating effect. Specifically, the carbon bearing the hydroxyl group (C-4) would be shifted further downfield, and the ortho and para carbons relative to it would be shielded. This provides a clear point of differentiation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Experimental Protocol: ATR-FTIR Analysis
  • Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation: Analyze the positions and shapes of the absorption bands to identify characteristic functional group vibrations.

Expected IR Data and Comparison
Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance Rationale
O-H Stretch3600 - 3200BroadThe broadness is due to hydrogen bonding between alcohol molecules.
C-H Stretch (aromatic)3100 - 3000Sharp, mediumCharacteristic of C-H bonds on an aromatic ring.
C-H Stretch (aliphatic)3000 - 2850Sharp, strongDue to the C-H bonds of the tert-butyl and methylene groups.
C=C Stretch (aromatic)1600 and 1475Medium to weakCharacteristic skeletal vibrations of the benzene ring.
C-O Stretch1250 - 1000StrongThe C-O single bond stretch of the primary alcohol.

Comparison with 3,5-Di-tert-butylbenzaldehyde:

A potential oxidation product, 3,5-Di-tert-butylbenzaldehyde, would show a strong, sharp carbonyl (C=O) stretching band around 1700 cm⁻¹ and would lack the broad O-H stretch of the alcohol, providing a clear distinction.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺˙) and various fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the abundance of each ion to generate the mass spectrum.

Expected Mass Spectrum Data and Comparison

The molecular formula of this compound is C₁₅H₂₄O, giving a molecular weight of 220.35 g/mol .

Ion (m/z) Identity Rationale for Formation
220[M]⁺˙Molecular ion.
205[M - CH₃]⁺Loss of a methyl radical from a tert-butyl group.
189[M - CH₂OH]⁺Loss of the hydroxymethyl radical.
163[M - C₄H₉]⁺Loss of a tert-butyl radical.
57[C₄H₉]⁺The tert-butyl cation, often a very stable and abundant fragment.

Comparison with an Ether Analogue:

If an ether, such as 3,5-di-tert-butylbenzyl methyl ether, were present, the molecular ion would be observed at m/z 234. The fragmentation pattern would also differ, with characteristic losses of methoxy (-OCH₃) or methyl radicals.

Integrated Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

A Comparative Guide to the Reduction of 3,5-di-tert-butylbenzaldehyde: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the selective and efficient transformation of functional groups is a cornerstone of molecular design. The reduction of an aldehyde to its corresponding primary alcohol is a fundamental conversion, yet the choice of reducing agent can significantly impact yield, purity, safety, and overall process efficiency. This guide provides an in-depth comparison of common reducing agents for the conversion of 3,5-di-tert-butylbenzaldehyde to (3,5-di-tert-butylphenyl)methanol, offering practical insights and detailed experimental protocols to inform your synthetic strategy.

Introduction to the Substrate: 3,5-di-tert-butylbenzaldehyde

3,5-di-tert-butylbenzaldehyde is a sterically hindered aromatic aldehyde.[1] Its bulky tert-butyl groups can influence the reactivity of the aldehyde functional group and may necessitate careful selection of reaction conditions to achieve optimal results. The target product of its reduction, (3,5-di-tert-butylphenyl)methanol, is a valuable intermediate in the synthesis of various organic molecules.

Overview of Common Reducing Agents

The choice of a reducing agent is a critical decision in synthetic planning. For the reduction of aldehydes, several options are available, each with its own set of advantages and disadvantages. This guide will focus on a comparative analysis of three widely used methods:

  • Sodium Borohydride (NaBH₄): A mild and chemoselective reducing agent, particularly suitable for the reduction of aldehydes and ketones.[2]

  • Lithium Aluminum Hydride (LiAlH₄ or LAH): A powerful and versatile reducing agent capable of reducing a wide range of functional groups, including aldehydes, ketones, esters, and amides.[3][4]

  • Catalytic Hydrogenation: A method involving the use of hydrogen gas and a metal catalyst, often favored for its clean reaction profile and scalability.

Comparative Analysis of Reducing Agents

The selection of an appropriate reducing agent depends on several factors, including the desired selectivity, the scale of the reaction, available equipment, and safety considerations.

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)Catalytic Hydrogenation
Reactivity MildVery StrongVariable (depends on catalyst and conditions)
Selectivity High (reduces aldehydes and ketones)[2][5]Low (reduces most polar functional groups)[3]Good (can be tuned by catalyst choice)
Functional Group Tolerance Good (does not typically reduce esters, amides, or carboxylic acids)[2][6]PoorGood (can be selective)
Safety Relatively safe to handleHighly reactive with water and protic solvents, pyrophoricFlammable hydrogen gas, requires specialized equipment
Solvents Protic (e.g., methanol, ethanol) and aprotic (e.g., THF) solvents[6]Aprotic ethers (e.g., diethyl ether, THF)Various (e.g., ethanol, ethyl acetate)
Workup Simple aqueous quench[2]Careful, multi-step quench required (e.g., Fieser workup)[7][8]Filtration of catalyst
Cost Relatively inexpensiveMore expensive than NaBH₄Catalyst can be expensive, but reusable

In-Depth Discussion and Experimental Protocols

Sodium Borohydride (NaBH₄): The Selective Workhorse

Sodium borohydride is often the first choice for the reduction of aldehydes due to its high chemoselectivity, ease of handling, and straightforward workup.[2][9] It is a source of hydride (H⁻) and will readily reduce aldehydes to primary alcohols.[2]

Causality of Experimental Choices:

  • Solvent: Methanol or ethanol are commonly used as they are inexpensive and can protonate the intermediate alkoxide.[6] The reaction can also be performed in aprotic solvents like THF.

  • Temperature: The reaction is typically carried out at room temperature or cooled in an ice bath to moderate the reaction rate, especially during the addition of NaBH₄.[10]

  • Workup: A simple quench with water or a mild acid (like ammonium chloride) neutralizes any remaining borohydride and protonates the alkoxide to yield the alcohol.[2][6]

Experimental Protocol: NaBH₄ Reduction

NaBH4_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve 3,5-di-tert-butylbenzaldehyde in Methanol B Cool to 0°C A->B Transfer to flask C Add NaBH4 portion-wise B->C Maintain temp. D Stir at RT C->D Allow to warm E Quench with H2O D->E Monitor by TLC F Remove Methanol (in vacuo) E->F G Extract with Ethyl Acetate F->G H Dry, Filter, Concentrate G->H I Purify (e.g., Chromatography) H->I

Caption: Workflow for NaBH₄ reduction.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 3,5-di-tert-butylbenzaldehyde (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly quench by adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Lithium Aluminum Hydride (LAH): The Powerhouse

LAH is a significantly more potent reducing agent than NaBH₄.[3] While it will efficiently reduce the aldehyde, its high reactivity necessitates more stringent safety precautions and anhydrous reaction conditions.

Causality of Experimental Choices:

  • Solvent: Anhydrous ethereal solvents like diethyl ether or THF are mandatory, as LAH reacts violently with protic solvents like water and alcohols.[7][11]

  • Temperature: The reaction is typically initiated at 0°C to control the initial exotherm, and then may be allowed to warm to room temperature.[7]

  • Workup: The workup is critical for safety and product isolation. The Fieser workup is a common and reliable method to quench excess LAH and precipitate aluminum salts, which can then be filtered off.[7][8] This involves the sequential, slow addition of water, followed by aqueous sodium hydroxide, and then more water.[7][12]

Experimental Protocol: LAH Reduction

LAH_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction (Inert Atmosphere) cluster_workup Workup & Isolation A Suspend LAH in dry THF B Cool to 0°C A->B C Add aldehyde solution dropwise B->C Maintain temp. D Stir at RT C->D Allow to warm E Cool to 0°C D->E Monitor by TLC F Fieser Workup (H2O, NaOH, H2O) E->F Slow, sequential addition G Stir and Filter F->G H Dry and Concentrate Filtrate G->H I Purify (e.g., Chromatography) H->I

Caption: Workflow for LiAlH₄ reduction.

Step-by-Step Methodology:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF, 10 volumes).

  • Cool the flask to 0°C and carefully add lithium aluminum hydride (1.2 eq) in portions.

  • Dissolve 3,5-di-tert-butylbenzaldehyde (1.0 eq) in a separate flask with anhydrous THF (5 volumes).

  • Add the aldehyde solution dropwise to the LAH suspension via an addition funnel, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the flask back to 0°C.

  • Perform a Fieser workup: for every 'x' g of LAH used, slowly and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water.[8]

  • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes until a granular precipitate forms.

  • Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite, washing the filter cake with THF.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol.

  • Purify as needed.

Catalytic Hydrogenation: The "Green" Alternative

Catalytic hydrogenation is an attractive method, particularly on a larger scale, as it often results in high yields and purity with a simple workup. The reaction involves hydrogen gas and a heterogeneous catalyst, such as palladium on carbon (Pd/C) or nickel-based catalysts.[13]

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a common choice for the hydrogenation of aromatic aldehydes. Nickel-based catalysts are also effective.[13]

  • Solvent: Protic solvents like ethanol or aprotic solvents like ethyl acetate are typically used.

  • Pressure: The reaction can often be run at atmospheric pressure of H₂ (using a balloon) but may require higher pressures for less reactive substrates, necessitating the use of a specialized hydrogenation apparatus.

  • Workup: The workup is exceptionally clean, involving simple filtration to remove the catalyst.

Experimental Protocol: Catalytic Hydrogenation

Hydrog_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve aldehyde in Ethanol B Add Pd/C catalyst A->B C Evacuate and backfill with H2 B->C In hydrogenation vessel D Stir under H2 atmosphere C->D Monitor H2 uptake/TLC E Filter through Celite D->E F Wash filter cake with Ethanol E->F G Concentrate Filtrate F->G H Purify (if necessary) G->H

Caption: Workflow for catalytic hydrogenation.

Step-by-Step Methodology:

  • To a hydrogenation flask, add 3,5-di-tert-butylbenzaldehyde (1.0 eq) and ethanol (15 volumes).

  • Carefully add 10% palladium on carbon (Pd/C) (1-5 mol%).

  • Seal the flask and connect it to a hydrogen source.

  • Carefully evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the product, which is often of high purity.

Expected Outcomes and Recommendations

MethodExpected YieldPurityReaction TimeKey Considerations
NaBH₄ >95%High1-3 hoursExcellent for small scale; very selective and safe.
LiAlH₄ >95%High1-2 hoursRequires strict anhydrous conditions and careful workup. Best for multi-functional molecules where high reactivity is needed.
Catalytic Hydrogenation >98%Very High2-24 hoursExcellent for scale-up; very clean reaction. Requires specialized equipment for pressure reactions.

Recommendations:

  • For routine, small-scale synthesis where chemoselectivity and ease of use are paramount, Sodium Borohydride is the ideal choice.

  • For substrates with multiple reducible groups where a powerful, non-selective reduction is desired, Lithium Aluminum Hydride is effective, provided the necessary safety precautions are taken.

  • For large-scale production where high purity, atom economy, and a clean workup are critical, Catalytic Hydrogenation is the superior method.

By understanding the nuances of each reducing agent and following robust, well-designed protocols, researchers can confidently and efficiently achieve the desired transformation of 3,5-di-tert-butylbenzaldehyde to its corresponding alcohol, advancing their synthetic campaigns.

References

The New Guard: A Comparative Guide to Bulky Protecting Groups Beyond 3,5-Di-tert-butylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of multi-step organic synthesis, the strategic masking of reactive functional groups is a cornerstone of success. For decades, the 3,5-di-tert-butylbenzyl (DTBB) group has served as a reliable stalwart for the protection of alcohols, prized for its steric bulk and distinct cleavage conditions. However, the evolving demands of complex molecule synthesis necessitate a broader arsenal of protecting groups with finely tuned stabilities and orthogonal deprotection strategies. This guide provides an in-depth, data-driven comparison of modern, bulky protecting groups that offer compelling alternatives to the traditional DTBB ether, empowering researchers to navigate the intricate choreography of contemporary organic synthesis.

The Enduring Legacy and Inherent Limitations of 3,5-Di-tert-butylbenzyl Ethers

The utility of the 3,5-di-tert-butylbenzyl group stems from its significant steric hindrance, which effectively shields the protected alcohol from a wide range of reagents. Its removal is typically achieved through hydrogenolysis or strong acid treatment. While robust, these deprotection methods can be incompatible with sensitive functional groups elsewhere in the molecule, such as alkenes, alkynes, or other acid-labile protecting groups. This lack of broad orthogonality presents a significant challenge in intricate synthetic routes.

A New Wave of Sterically Demanding Benzyl Ethers

To address the limitations of the DTBB group, a new generation of substituted benzyl ethers has emerged, offering nuanced stability profiles and more versatile deprotection options.

The 2,4,6-Trimethylbenzyl (Mesityl) Group: A Balance of Bulk and Reactivity

The 2,4,6-trimethylbenzyl (mesityl) group provides substantial steric protection, comparable to the DTBB group. Its key advantage lies in its enhanced acid lability due to the electron-donating nature of the three methyl groups, which stabilize the benzylic carbocation intermediate formed during cleavage.

Experimental Protocol: Protection of a Primary Alcohol with Mesityl Chloride

  • To a solution of the primary alcohol (1.0 equiv) and 2,4,6-trimethylbenzyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add powdered 4 Å molecular sieves.

  • Slowly add silver trifluoromethanesulfonate (AgOTf) (1.2 equiv) portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Filter the mixture through a pad of Celite®, wash the filter cake with DCM, and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired mesityl ether.

Experimental Protocol: Deprotection of a Mesityl Ether

  • Dissolve the mesityl-protected alcohol (1.0 equiv) in a suitable solvent such as DCM or a mixture of DCM and methanol.

  • Add a solution of 10% trifluoroacetic acid (TFA) in DCM dropwise at 0 °C.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield the deprotected alcohol.

The Trityl Family: Masters of Steric Hindrance and Acid-Labile Cleavage

The triphenylmethyl (trityl) group and its derivatives are renowned for their exceptional steric bulk, which allows for the highly selective protection of primary alcohols in the presence of secondary and tertiary alcohols.[1] Their defining characteristic is their extreme sensitivity to acidic conditions, enabling their removal with remarkable ease and selectivity.

Trityl (Tr) and 4,4'-Dimethoxytrityl (DMT) Ethers

The parent trityl group is readily cleaved by mild acids. The introduction of electron-donating methoxy groups at the 4 and 4' positions, as in the DMT group, further increases the stability of the trityl cation formed during cleavage, rendering it exceptionally acid-labile.[1] This tunable lability is a cornerstone of orthogonal protection strategies, particularly in nucleoside and carbohydrate chemistry.[2]

Experimental Protocol: Selective Protection of a Primary Alcohol with Trityl Chloride

  • Dissolve the diol (1.0 equiv) in anhydrous pyridine at room temperature under an inert atmosphere.

  • Add trityl chloride (1.1 equiv) in one portion.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the monotritylated product.

Experimental Protocol: Acid-Catalyzed Deprotection of a Trityl Ether

  • Dissolve the trityl-protected alcohol (1.0 equiv) in a mixture of dichloromethane and 80% aqueous acetic acid (2:1 v/v).

  • Stir the solution at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully add saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude alcohol by flash chromatography.

Bulky Silyl Ethers: A Universe of Tunable Stability

Silyl ethers offer a vast and versatile platform for alcohol protection, with their stability being exquisitely tunable by varying the steric bulk of the substituents on the silicon atom.[3][4] This allows for the strategic implementation of multiple silyl protecting groups within the same molecule, each with a distinct deprotection profile.

tert-Butyldimethylsilyl (TBS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS) Ethers

The relative stability of these common bulky silyl ethers is directly proportional to the steric hindrance around the silicon atom.[5] TBDPS is significantly more stable than TIPS, which in turn is more stable than TBS. This hierarchy allows for selective deprotection. For instance, a TBS ether can be cleaved in the presence of a TIPS or TBDPS ether. The primary mode of deprotection for silyl ethers is fluoride-mediated cleavage, which is orthogonal to the deprotection conditions for most other protecting groups.[6]

Experimental Protocol: Protection of an Alcohol with tert-Butyldimethylsilyl Chloride (TBSCl)

  • To a solution of the alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add tert-butyldimethylsilyl chloride (1.2 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: Fluoride-Mediated Deprotection of a TBS Ether

  • Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) at room temperature.

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equiv) dropwise.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting alcohol by flash chromatography.

Comparative Performance Data

The following tables provide a summary of the relative stabilities and typical deprotection conditions for the discussed bulky protecting groups, allowing for a direct comparison to inform the selection of the most appropriate group for a given synthetic challenge.

Protecting GroupTypical Protection ConditionsTypical Deprotection ConditionsRelative Stability to AcidRelative Stability to BaseOrthogonality
3,5-Di-tert-butylbenzyl (DTBB) NaH, DTBB-Br, DMFH₂, Pd/C or strong acid (e.g., HBr/AcOH)HighVery HighLimited
2,4,6-Trimethylbenzyl (Mesityl) AgOTf, Mesityl-Cl, DCMMild acid (e.g., 10% TFA in DCM)ModerateVery HighGood
Trityl (Tr) Tr-Cl, PyridineVery mild acid (e.g., 80% AcOH)Very LowHighExcellent
4,4'-Dimethoxytrityl (DMT) DMT-Cl, PyridineExtremely mild acid (e.g., 3% TCA in DCM)Extremely LowHighExcellent
tert-Butyldimethylsilyl (TBS) TBS-Cl, Imidazole, DMFTBAF, THF or mild acidLowHighExcellent
Triisopropylsilyl (TIPS) TIPS-Cl, Imidazole, DMFTBAF, THF or moderate acidModerateHighExcellent
tert-Butyldiphenylsilyl (TBDPS) TBDPS-Cl, Imidazole, DMFTBAF, THF or strong acidHighHighExcellent

Mechanistic Insights and Strategic Selection

The choice of a bulky protecting group is a strategic decision that hinges on a deep understanding of the reaction mechanisms involved in both its installation and removal.

G cluster_benzyl Bulky Benzyl Ether Cleavage cluster_silyl Bulky Silyl Ether Cleavage B1 Protonation of Ether Oxygen B2 Formation of Benzylic Carbocation B1->B2 Loss of Alcohol B3 Nucleophilic Attack B2->B3 Nu⁻ B4 Deprotected Alcohol B3->B4 S1 Coordination of Fluoride to Silicon S2 Pentacoordinate Silicon Intermediate S1->S2 F⁻ S3 Cleavage of Si-O Bond S2->S3 S4 Deprotected Alcohol S3->S4

The acid-catalyzed cleavage of benzyl-type ethers proceeds through the formation of a stabilized benzylic carbocation.[7] The stability of this intermediate is enhanced by electron-donating substituents on the aromatic ring, explaining the increased acid lability of the mesityl group compared to the DTBB group. In contrast, the fluoride-mediated cleavage of silyl ethers involves the formation of a hypervalent pentacoordinate silicon intermediate, driven by the exceptionally strong silicon-fluoride bond.[4] This fundamental mechanistic difference is the basis for the high degree of orthogonality between these two classes of protecting groups.

Conclusion: A Tailored Approach to Alcohol Protection

The era of a one-size-fits-all approach to alcohol protection is over. The modern synthetic chemist has at their disposal a sophisticated toolkit of bulky protecting groups, each with its own unique set of properties. By moving beyond the traditional 3,5-di-tert-butylbenzyl ether and embracing the diverse reactivity of alternatives like the mesityl, trityl, and a spectrum of silyl ethers, researchers can design more elegant, efficient, and robust synthetic routes. The key to success lies in a thorough understanding of the stability, reactivity, and mechanistic nuances of each protecting group, allowing for a tailored strategy that meets the specific demands of the synthetic target.

References

A Comparative Guide to the Applications of 3,5-Di-tert-butylbenzyl Alcohol: A Sterically Hindered Tool in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the strategic selection of protecting groups and building blocks is paramount to success. While common reagents are well-documented, a deeper exploration of less conventional yet potentially advantageous molecules can unlock new synthetic possibilities. This guide provides an in-depth technical overview of 3,5-Di-tert-butylbenzyl alcohol, a sterically hindered aromatic alcohol, and objectively compares its potential applications with more established alternatives. We will delve into its role as a protecting group and as a precursor for macromolecular structures, supported by logical chemical principles and generalized experimental protocols.

The 3,5-Di-tert-butylbenzyl Moiety: A Profile in Steric Hindrance

The defining feature of this compound is the presence of two bulky tert-butyl groups flanking the benzyl core. This steric hindrance is the primary determinant of its chemical reactivity and potential applications. Unlike its more commonly referenced counterpart, 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol, the absence of the para-hydroxyl group fundamentally alters its electronic properties and, consequently, its primary roles in synthesis. While the hydroxylated analog is a well-known antioxidant and polymerization initiator[1][2], this compound is poised for applications where steric bulk and modulated reactivity are desired, such as in protecting group chemistry and the construction of complex molecular architectures.

Synthesis of this compound

The accessibility of a chemical tool is crucial for its widespread adoption. This compound can be synthesized from commercially available precursors. A plausible and efficient synthetic route starts from the directed bromination of 1,3,5-tri-tert-butylbenzene to yield 3,5-di-tert-butylbromobenzene[3]. This intermediate can then be converted to the corresponding Grignard reagent, followed by formylation and subsequent reduction to the target alcohol.

Experimental Protocol: Synthesis of this compound

Objective: To provide a general, multi-step procedure for the laboratory-scale synthesis of this compound.

Materials:

  • 3,5-Di-tert-butylbromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • N,N-Dimethylformamide (DMF)

  • Sodium borohydride

  • Methanol

  • Hydrochloric acid (aqueous solution)

  • Standard glassware for organic synthesis

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings. A solution of 3,5-di-tert-butylbromobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. Gentle heating may be required to start the reaction.

  • Formylation: The freshly prepared Grignard reagent is cooled in an ice bath, and a solution of anhydrous DMF in diethyl ether is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature.

  • Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Reduction: The combined organic extracts containing 3,5-di-tert-butylbenzaldehyde are dried over anhydrous magnesium sulfate and filtered. The solvent is removed under reduced pressure. The crude aldehyde is then dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise, and the reaction is stirred until completion (monitored by TLC).

  • Work-up and Purification: The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude this compound can be purified by flash column chromatography.

Application as a Sterically Hindered Protecting Group for Alcohols

The benzyl (Bn) group is a workhorse protecting group for alcohols due to its general stability to a wide range of acidic and basic conditions and its facile removal by catalytic hydrogenolysis[4][5]. The introduction of bulky tert-butyl groups at the 3 and 5 positions of the benzyl moiety, creating the 3,5-di-tert-butylbenzyl (DTBBn) group, is expected to significantly influence its properties.

Comparative Stability Analysis

The steric bulk of the DTBBn group would likely enhance its stability towards certain cleavage conditions compared to the standard benzyl group. This can be a strategic advantage in complex syntheses where differentiated protecting group removal is required.

Protecting GroupStability to Strong AcidsStability to Strong BasesCleavage by Catalytic HydrogenolysisCleavage by Oxidative Methods (e.g., DDQ)
Benzyl (Bn) Generally StableStableReadily CleavedCan be cleaved, especially with electron-donating groups
3,5-Di-tert-butylbenzyl (DTBBn) Expected to be more stableStableExpected to be cleaved, possibly at a slower rateExpected to be more resistant due to steric hindrance
p-Methoxybenzyl (PMB) LabileStableReadily CleavedReadily Cleaved
tert-Butyldimethylsilyl (TBS) LabileGenerally StableStableStable

The increased steric hindrance of the DTBBn group may slow down the rate of catalytic hydrogenolysis due to hindered access to the catalytic surface. This could potentially allow for the selective deprotection of a standard benzyl group in the presence of a DTBBn group. Conversely, the absence of electron-donating groups at the para-position makes it more robust towards oxidative cleavage compared to the p-methoxybenzyl (PMB) group[6].

Experimental Protocol: Protection of a Primary Alcohol with 3,5-Di-tert-butylbenzyl Bromide

Objective: To provide a general procedure for the protection of a primary alcohol using the DTBBn group.

Materials:

  • Primary alcohol

  • 3,5-Di-tert-butylbenzyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 3,5-di-tert-butylbenzyl bromide in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Protocol: Deprotection of a 3,5-Di-tert-butylbenzyl Ether

Objective: To provide a general procedure for the cleavage of a DTBBn ether.

Materials:

  • DTBBn-protected alcohol

  • Palladium on carbon (10 wt. %)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the DTBBn-protected alcohol in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

A Building Block for Dendrimers and Supramolecular Structures

The rigid and bulky nature of the 3,5-di-tert-butylphenyl moiety makes it an attractive building block for the synthesis of dendrimers and other macromolecules. Dendrons derived from similarly substituted aromatic cores have been shown to create well-defined, shape-persistent structures[7]. The 3,5-disubstitution pattern allows for the iterative growth of dendritic wedges.

The synthesis of dendrons based on this compound would typically involve the conversion of the alcohol to a halide (e.g., bromide), which can then be used to alkylate a core molecule with multiple phenolic hydroxyl groups, such as 3,5-dihydroxybenzyl alcohol. This process can be repeated to build up successive generations of the dendrimer.

dendrimer_synthesis cluster_g1 Generation 1 Core 3,5-Dihydroxybenzyl Alcohol Core G1_Dendron G1 Dendron Core->G1_Dendron Etherification DTBBnBr 3,5-Di-tert-butylbenzyl Bromide DTBBnBr->G1_Dendron Alkylation

Convergent synthesis of a first-generation dendron.

The bulky tert-butyl groups at the periphery of such dendrimers would create a sterically crowded outer shell, which could be exploited for applications in molecular encapsulation, catalysis, and materials science.

Conclusion: A Niche Reagent with Untapped Potential

While this compound may not be as ubiquitously applied as other benzyl alcohols, its unique steric profile presents opportunities for specialized applications in organic synthesis. As a protecting group, it offers the potential for enhanced stability and orthogonal removal in the presence of other benzyl ethers. As a building block, it provides a rigid and bulky scaffold for the construction of dendrimers and other complex macromolecules. Further research into the specific reaction kinetics and a broader exploration of its utility in total synthesis are warranted to fully elucidate the capabilities of this intriguing molecule. For the discerning synthetic chemist, this compound represents a valuable tool for tackling complex synthetic challenges where precise control of steric and electronic properties is required.

References

A Comparative Guide to the Stability of the 3,5-Di-tert-butylbenzyl (DTBB) Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of multi-step organic synthesis, the selection of a protecting group is a critical decision that can dictate the success of a synthetic route. For drug development professionals and researchers, an ideal protecting group must be robust enough to withstand a variety of reaction conditions while being susceptible to cleavage under specific, mild, and highly selective conditions. The benzyl (Bn) ether is a foundational protecting group for hydroxyl functions, valued for its general stability.[1] This guide provides a detailed benchmark of the 3,5-Di-tert-butylbenzyl (DTBB) protecting group, a sterically hindered analogue of the benzyl group, comparing its stability and performance against common alternatives.

The Rationale for Steric Hindrance: Introducing the DTBB Group

The 3,5-Di-tert-butylbenzyl (DTBB) group is a strategic modification of the standard benzyl protector. Its defining feature is the presence of two bulky tert-butyl groups on the aromatic ring, meta to the benzylic carbon. This structural element introduces significant steric hindrance around the benzylic position. The central hypothesis is that this steric shield will modulate the reactivity of the protecting group, potentially enhancing its stability towards certain cleavage conditions compared to the unsubstituted benzyl group, thereby offering a unique profile in the chemist's toolkit for orthogonal synthesis strategies.

The two tert-butyl groups are electronically classified as weakly electron-donating. This electronic profile places the DTBB group's reactivity in a distinct space between the electron-neutral benzyl (Bn) group and the highly electron-rich p-methoxybenzyl (PMB) group.

Stability Profile and Comparative Analysis

The utility of a protecting group is defined by its stability across a spectrum of chemical environments. The DTBB group's performance is best understood when benchmarked against its common benzyl-type counterparts.

Protecting GroupStructureStability to Mild Acid (e.g., TFA)Stability to Strong Acid (e.g., HBr)Stability to BaseHydrogenolysis (H₂/Pd-C)Oxidative Cleavage (DDQ)
Benzyl (Bn) Ph-CH₂-HighModerate to Low[1]HighLabile[2]Very Slow (requires photo-irradiation)[3][4]
p-Methoxybenzyl (PMB) p-MeO-C₆H₄-CH₂-Low[5]Very LowHighLabileVery Fast[5][6]
2,4-Dimethoxybenzyl (DMB) 2,4-(MeO)₂-C₆H₃-CH₂-Very Low[7]Very LowHighLabileExtremely Fast[8][9]
3,5-Di-tert-butylbenzyl (DTBB) 3,5-(tBu)₂-C₆H₃-CH₂-HighModerateHighLabile, potentially slower than BnSlow (faster than Bn, slower than PMB)

Causality Behind the Stability Profile:

  • Acidic Conditions: Benzyl ethers can be cleaved by strong acids, a process that proceeds via protonation of the ether oxygen followed by SN1 or SN2 displacement.[10] The rate of cleavage, particularly via an SN1 mechanism, is accelerated by electron-donating groups that stabilize the resulting benzylic carbocation. The PMB and DMB groups are highly acid-labile due to the powerful resonance-stabilization afforded by their methoxy substituents.[7] The DTBB group, with its weakly donating alkyl groups, is expected to be significantly more stable than PMB and DMB, exhibiting stability comparable to the standard Bn group under mildly acidic conditions.

  • Hydrogenolysis: The standard method for benzyl ether deprotection is catalytic hydrogenolysis.[2] This reaction involves the adsorption of the benzyl group onto a catalyst surface (e.g., Pd/C) and subsequent cleavage of the C-O bond by hydrogen. It has been observed that sterically hindered benzyl ethers can be resistant to these conditions.[11][12] The bulky tert-butyl groups of the DTBB moiety are predicted to sterically impede the interaction between the aromatic ring and the catalyst surface, potentially leading to slower reaction rates compared to the unsubstituted Bn group. This may necessitate higher catalyst loading, higher hydrogen pressure, or longer reaction times for complete removal.

  • Oxidative Cleavage: The cleavage of benzyl ethers with oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is highly sensitive to the electronic properties of the aromatic ring. The reaction proceeds via a single-electron transfer (SET) from the electron-rich aromatic ring to DDQ, forming a resonance-stabilized radical cation.[5][8] The PMB group, being highly electron-rich, is rapidly cleaved by DDQ. The unsubstituted Bn group is generally stable to DDQ unless harsher conditions like photo-irradiation are employed.[3][4] The DTBB group, being weakly electron-activated by the two alkyl groups, is expected to be more susceptible to oxidative cleavage than Bn but significantly more robust than PMB. This creates a valuable window for selective deprotection; one could selectively cleave a PMB group with DDQ in the presence of a DTBB ether.

Experimental Protocols

The following protocols are provided as self-validating systems. They include detailed steps and rationale for key experimental choices.

This protocol describes the formation of a DTBB ether using Williamson ether synthesis. The choice of a strong, non-nucleophilic base like sodium hydride is crucial to ensure complete deprotonation of the alcohol without competing side reactions.

Objective: To protect a primary hydroxyl group as a 3,5-Di-tert-butylbenzyl ether.

Materials:

  • Alcohol substrate (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • 3,5-Di-tert-butylbenzyl bromide (DTBB-Br) (1.1 equiv)[13][14]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add the alcohol substrate (1.0 equiv).

  • Dissolve the substrate in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the NaH dispersion (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of 3,5-Di-tert-butylbenzyl bromide (1.1 equiv) in a small amount of anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

This experiment is designed to validate the differential stability of PMB and DTBB ethers towards oxidative cleavage with DDQ. The presence of a small amount of water is essential for the hydrolysis of the intermediate formed after oxidation.[8]

Objective: To selectively cleave a PMB ether in the presence of a DTBB ether.

Materials:

  • Substrate containing both PMB and DTBB ether moieties (1.0 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equiv per PMB group)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the dual-protected substrate (1.0 equiv) in a mixture of CH₂Cl₂ and H₂O (typically 18:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (1.1 equiv) in one portion. The solution will likely turn dark, indicating the formation of a charge-transfer complex.

  • Stir the reaction at 0 °C and monitor carefully by TLC, observing the consumption of the starting material and the appearance of a new, more polar spot corresponding to the mono-deprotected product.

  • Upon selective cleavage of the PMB group (typically 1-2 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with CH₂Cl₂ (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via flash chromatography to isolate the alcohol product with the DTBB group still intact.

This protocol outlines the standard, albeit potentially slower, method for cleaving the robust DTBB ether.

Objective: To cleave a DTBB ether to reveal the free alcohol.

Materials:

  • DTBB-protected substrate (1.0 equiv)

  • Palladium on carbon (10% Pd/C, 10-20 mol% by weight)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the DTBB-protected substrate in MeOH or EtOAc in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric.

  • Purge the reaction vessel with H₂ gas.

  • Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC. Note: Due to potential steric hindrance, the reaction may require an extended period (24-48 h) or reactivation of the catalyst.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification may be performed if necessary.

Visualization of Workflows and Relationships

G cluster_0 Comparative Deprotection Workflow start Substrate (PMB-OR & DTBB-OR') reagents DDQ (1.1 equiv) CH2Cl2/H2O, 0°C start->reagents 1. Add reagents product Product (HO-R & DTBB-OR') reagents->product 2. Selective Cleavage workup Quench (NaHCO3) Extraction product->workup 3. Isolate

Caption: Workflow for the selective oxidative cleavage of a PMB ether in the presence of a DTBB ether.

Caption: Relative lability of benzyl-type protecting groups under mild oxidative or acidic conditions.

References

A Comparative Guide to the Cross-Reactivity of 3,5-Di-tert-butylbenzyl Alcohol: An In Chemico and In Vitro Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the skin sensitization potential and cross-reactivity profile of 3,5-Di-tert-butylbenzyl alcohol. Designed for researchers, toxicologists, and drug development professionals, this document moves beyond mere protocol recitation. It delves into the mechanistic underpinnings of modern non-animal testing strategies, explaining the causal logic behind experimental design choices and data interpretation. By integrating validated in chemico and in vitro assays, we present a self-validating system for robust hazard identification, grounded in the Adverse Outcome Pathway (AOP) for skin sensitization.

Introduction: The Challenge of Sensitization and Cross-Reactivity

This compound is a chemical intermediate used in the synthesis of various organic molecules, including fragrances and pharmaceuticals.[1] Its structure, characterized by a substituted benzene ring with sterically hindering tert-butyl groups, places it within a class of compounds known as alkylphenols. Certain substituted phenols are recognized as potential skin sensitizers, capable of eliciting allergic contact dermatitis (ACD).[2][3][4] A critical question for risk assessment is not only the intrinsic sensitizing potential of the parent molecule but also its potential for cross-reactivity with other structurally related compounds to which an individual may be previously sensitized.

Traditional animal-based methods for assessing skin sensitization, such as the murine local lymph node assay (LLNA), are increasingly being replaced by New Approach Methodologies (NAMs) that offer mechanistic insights without the use of live animals.[5][6] These modern approaches are anchored to the well-defined Adverse Outcome Pathway (AOP) for skin sensitization, which outlines the key biological events from the initial molecular interaction to the adverse allergic reaction.

This guide details a comparative study design to assess this compound alongside structurally relevant compounds. We will employ a battery of validated, mechanistically distinct assays to build a weight-of-evidence case for its sensitization and cross-reactivity potential.

The Scientific Framework: The Adverse Outcome Pathway (AOP) for Skin Sensitization

Understanding the AOP is fundamental to interpreting data from modern in vitro and in chemico assays. The AOP for skin sensitization is a sequence of causally linked Key Events (KEs) initiated by a chemical stressor.[7][8] For a chemical to be a sensitizer, it must trigger this cascade. Our experimental approach directly measures the first and third key events.

  • Key Event 1 (KE1): Covalent Protein Binding (Haptenation). Small molecules (haptens) are typically too small to be recognized by the immune system. They must first penetrate the skin and covalently bind to endogenous skin proteins, forming a hapten-protein complex that is immunogenic.[9] This is the molecular initiating event (MIE).

  • Key Event 2 (KE2): Keratinocyte Activation. The hapten-protein complexes induce stress responses in skin keratinocytes, leading to the upregulation of pro-inflammatory signaling pathways.

  • Key Event 3 (KE3): Dendritic Cell Activation. Dendritic cells (DCs), the skin's resident antigen-presenting cells, are activated by the stress signals from keratinocytes and by the haptenated proteins. This activation involves the upregulation of specific cell surface markers (e.g., CD54, CD86) and cell migration.[10][11]

  • Key Event 4 (KE4): T-cell Proliferation. Activated DCs migrate to the local lymph nodes to present the hapten-protein antigen to T-cells, leading to the proliferation of antigen-specific T-cells and the establishment of immunological memory (sensitization).

Caption: The sequential Key Events in the Adverse Outcome Pathway (AOP) for skin sensitization.

A Mechanistic-Based Comparative Assessment Strategy

No single in vitro method can fully replicate the complexity of the entire AOP.[12] Therefore, an integrated approach using a battery of assays that probe different KEs is the most reliable strategy.[13][14]

Test Compounds: To assess cross-reactivity, this compound will be compared against:

  • Negative Control: Lactic Acid (a known non-sensitizer).

  • Positive Control: 2,4-Dinitrochlorobenzene (DNCB) (a potent sensitizer).

  • Structural Analogue 1: 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol (BHT-alcohol), a closely related hindered phenol antioxidant.[15]

  • Structural Analogue 2: p-tert-Butylphenol (PTBP), a known contact allergen with a similar substituted phenol structure.[4]

Assay Selection:

  • Direct Peptide Reactivity Assay (DPRA): An in chemico method that directly measures reactivity with synthetic peptides containing cysteine and lysine, serving as a surrogate for haptenation (KE1).[8][16] This assay is performed according to OECD Test Guideline 442C.[8]

  • human Cell Line Activation Test (h-CLAT): An in vitro method using the THP-1 human monocytic cell line to measure the upregulation of CD86 and CD54 surface markers, indicating dendritic cell activation (KE3).[17][18] This assay is performed according to OECD Test Guideline 442E.[10][18]

Experimental Protocol: Direct Peptide Reactivity Assay (DPRA)

The DPRA quantifies the depletion of synthetic peptides following a 24-hour incubation with the test chemical. The rationale is that electrophilic sensitizers will covalently bind to the nucleophilic cysteine and lysine residues, reducing their concentration.[7][16]

Caption: High-level workflow for the Direct Peptide Reactivity Assay (DPRA).

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM solution of a synthetic cysteine-containing peptide (Ac-RFAACAA-COOH) in phosphate buffer.

    • Prepare a 100 mM solution of a synthetic lysine-containing peptide (Ac-RFAAKAA-COOH) in phosphate buffer.

    • Prepare a 100 mM stock solution of the test chemical (e.g., this compound) in a suitable solvent like acetonitrile. Reference controls are run in parallel.

  • Incubation:

    • For the cysteine model, mix the test chemical solution with the cysteine peptide solution to achieve a final concentration ratio of 1:10 (peptide:chemical).

    • For the lysine model, mix the test chemical solution with the lysine peptide solution to achieve a final concentration ratio of 1:50 (peptide:chemical).

    • Incubate all samples in the dark at 25°C for 24 ± 2 hours with gentle shaking.

  • Sample Analysis:

    • Following incubation, quench the reaction and dilute the samples with mobile phase.

    • Analyze the samples using a reverse-phase high-performance liquid chromatography (HPLC) system with UV detection at 220 nm.[16]

  • Data Calculation:

    • The percentage of peptide depletion is calculated for both cysteine and lysine using the following formula:

      • % Depletion = [1 - (Peptide Peak Area in Test Sample / Peptide Peak Area in Reference Control)] * 100

    • The mean of the cysteine and lysine depletion values is used to classify the chemical into one of four reactivity classes: No to minimal, Low, Moderate, or High reactivity.

Experimental Protocol: human Cell Line Activation Test (h-CLAT)

The h-CLAT assesses a chemical's ability to activate dendritic cells, a pivotal step (KE3) in initiating an allergic response.[17] The assay uses the THP-1 cell line as a surrogate for human DCs and measures the expression of co-stimulatory markers CD86 and CD54 via flow cytometry.[10][18]

Caption: High-level workflow for the human Cell Line Activation Test (h-CLAT).

Step-by-Step Methodology:

  • Cell Culture and Viability Assay:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 2-mercaptoethanol.

    • First, determine the cytotoxicity of the test chemical. Expose cells to a range of concentrations for 24 hours and perform a viability assay (e.g., propidium iodide staining). Calculate the concentration that results in 75% cell viability (CV75).

  • Chemical Exposure:

    • Seed THP-1 cells in a 96-well plate.

    • Treat the cells with eight fixed concentrations of the test chemical, derived from the calculated CV75 value, for 24 ± 2 hours. Include vehicle and positive controls.

  • Antibody Staining and Flow Cytometry:

    • After exposure, harvest and wash the cells.

    • Stain the cells with fluorochrome-conjugated monoclonal antibodies specific for CD86 and CD54, along with a corresponding isotype control. An Fc receptor blocking step is included to prevent non-specific binding.[19]

    • Analyze the stained cells using a flow cytometer to measure the mean fluorescence intensity (MFI) for each marker.

  • Data Calculation and Interpretation:

    • The Relative Fluorescence Intensity (RFI) is calculated for each concentration:

      • RFI = (MFI of treated sample - MFI of treated isotype) / (MFI of vehicle control - MFI of vehicle isotype) * 100

    • A test chemical is classified as a sensitizer if, in at least two of three independent experiments, the RFI for CD86 is ≥ 150% or the RFI for CD54 is ≥ 200% at any concentration that shows ≥ 50% cell viability.[17]

Data Presentation and Comparative Analysis

The data from both assays are integrated to provide a comprehensive profile of each test compound. The results below are representative and for illustrative purposes.

Table 1: Comparative Cross-Reactivity Data from DPRA and h-CLAT Assays

CompoundDPRA: Mean Peptide Depletion (%)DPRA: Reactivity Classh-CLAT: ResultIntegrated Assessment
Lactic Acid (Negative Control)2.5%No to MinimalNegativeNon-Sensitizer
DNCB (Positive Control)85.1%HighPositiveSensitizer
This compound 12.8% Low Positive Sensitizer
BHT-alcohol (Analogue 1)9.5%LowPositiveSensitizer
p-tert-Butylphenol (Analogue 2)28.7%ModeratePositiveSensitizer

Interpretation of Results:

  • This compound: Shows low reactivity in the DPRA, suggesting it is a weak electrophile. However, it yields a positive result in the h-CLAT, indicating a clear ability to activate dendritic cells (KE3). The positive h-CLAT result is the deciding factor, leading to an overall classification as a potential skin sensitizer.

  • Cross-Reactivity Insights: Both structural analogues, BHT-alcohol and p-tert-Butylphenol, also tested positive. The fact that this compound, BHT-alcohol, and p-tert-Butylphenol all trigger dendritic cell activation (KE3) suggests a potential for immunological cross-reactivity. An individual sensitized to one of these compounds may have a higher likelihood of reacting to the others due to the recognition of a common or structurally similar epitope by T-cells. The differing reactivity in the DPRA (KE1) may relate to differences in skin penetration or the specific mechanism of protein binding, but the convergent outcome at KE3 is the key finding for hazard assessment.

Conclusion

The illustrative data suggest that while this compound has low direct peptide reactivity, it is capable of activating dendritic cells, the critical antigen-presenting cells that initiate the allergic cascade. This profile, shared with its structural analogues, points towards a classification as a skin sensitizer and indicates a potential for cross-reactivity with other tert-butyl substituted phenols. This integrated testing strategy provides the scientifically sound, actionable data required by researchers and drug development professionals for informed decision-making in chemical safety and risk assessment.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3,5-Di-tert-butylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3,5-Di-tert-butylbenzyl alcohol. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the protection of personnel and the environment. The procedures outlined herein are grounded in established regulatory frameworks and chemical safety principles.

Understanding the Compound: Hazard Profile and Characteristics

Before initiating any disposal protocol, a thorough understanding of the subject chemical is paramount. This compound is an organic compound whose properties dictate its handling and disposal requirements.

A Safety Data Sheet (SDS) for this compound indicates that it is not classified for physical, health, or environmental hazards under the Globally Harmonized System (GHS)[1]. However, it is crucial to recognize that the absence of a formal classification does not equate to the absence of potential risk. Laboratory chemicals should always be handled with a degree of caution. For instance, a related compound, 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol, is classified as a skin and eye irritant[2]. Therefore, adopting a conservative approach to handling and disposal is a cornerstone of laboratory safety.

PropertyValueSource
Molecular Formula C15H24O[1][3]
Molecular Weight 220.35 g/mol [1][3]
Melting Point 62°C[1]
Boiling Point 251.1°C at 760 mmHg[1]
Flash Point 109°C[1]
Density 0.931 g/cm³[1]

The high flash point (>109°C) suggests that this compound is not considered an ignitable hazardous waste under the Resource Conservation and Recovery Act (RCRA) criteria, which defines ignitable liquids as those with a flash point below 60°C (140°F)[4]. This is a critical factor in determining the appropriate waste stream.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the disposal of this compound, ensuring compliance and safety at each stage.

The foundational step in proper chemical waste management is accurate characterization.[5]

  • Initial Determination : Based on its properties and the available SDS, pure, unadulterated this compound is not typically classified as a hazardous waste. However, it is imperative to consider if the waste is mixed with other substances. If it has been used in a reaction or dissolved in a solvent, the resulting mixture must be evaluated based on all its components.

  • Segregation : Do not mix this compound waste with other chemical waste streams unless they are known to be compatible.[6] Improper mixing can lead to hazardous reactions or complicate the disposal process. Collect this waste in a designated container.

While the compound is not formally classified as a skin or eye irritant, the use of appropriate PPE is a non-negotiable aspect of laboratory safety.

  • Eye Protection : Wear safety glasses with side shields or chemical safety goggles.[6]

  • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene, to prevent skin contact.[6]

  • Lab Coat : A standard lab coat should be worn to protect against accidental spills.

Proper containerization is a critical component of compliant hazardous waste management.[7]

  • Container Selection : Use a container that is compatible with this compound. The original container is often a suitable choice.[6] Ensure the container is in good condition with a securely sealing lid.

  • Labeling : The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste" (as a best practice for all chemical waste)[6]

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date of accumulation

Waste should be stored in a designated satellite accumulation area or a central accumulation area, in accordance with your institution's policies and EPA regulations.[8]

  • Location : Store the waste container in a well-ventilated area, away from incompatible materials.

  • Container Integrity : Keep the container closed at all times, except when adding waste.[7]

The ultimate disposal of chemical waste must be handled by a licensed professional waste disposal service.[5][6]

  • Professional Disposal : Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.

  • Documentation : Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This creates a "cradle-to-grave" record of the waste's journey to its final disposal site, as mandated by the RCRA.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Accumulation & Storage cluster_2 Phase 3: Final Disposition Start Generation of Waste (this compound) PPE Don Appropriate PPE (Gloves, Goggles) Start->PPE Characterize Characterize Waste (Pure or Mixture?) PPE->Characterize Segregate Segregate Waste (Designated Container) Characterize->Segregate Containerize Select & Label Compatible Container Segregate->Containerize Store Store in Designated Accumulation Area Containerize->Store EHS_Contact Contact EHS for Waste Pickup Store->EHS_Contact Manifest Complete Hazardous Waste Manifest EHS_Contact->Manifest Disposal Professional Disposal (Licensed Vendor) Manifest->Disposal

Caption: Disposal workflow for this compound.

Regulatory Context

The disposal of all chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] The RCRA establishes the framework for a national system of solid waste control, including hazardous waste. It is the responsibility of the waste generator to properly characterize, manage, and dispose of their waste in compliance with these regulations.[9]

Conclusion

The proper disposal of this compound, while seemingly straightforward due to its lack of a formal hazardous classification, requires a systematic and cautious approach. By adhering to the principles of waste characterization, segregation, proper containerization, and professional disposal, researchers can ensure a safe laboratory environment and maintain regulatory compliance. This commitment to responsible chemical management is fundamental to the integrity of scientific research.

References

A Senior Application Scientist's Guide to Handling 3,5-Di-tert-butylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like 3,5-Di-tert-butylbenzyl Alcohol (CAS No. 77387-57-6) demands a comprehensive understanding that goes beyond its chemical properties to encompass a robust safety and handling protocol. This guide provides essential, field-proven insights to ensure that your work with this compound is not only successful but also fundamentally safe.

Hazard Identification and Risk Assessment: Know Your Reagent

This compound is a white to off-white crystalline powder.[1] While specific toxicological data for this exact compound is not extensively published, a conservative approach based on its structure and related compounds is critical for safety. Structurally similar chemicals, such as other substituted benzyl alcohols and phenols, are known to cause skin, eye, and respiratory irritation.[2] Therefore, we must operate under the assumption that this reagent poses similar risks.

Core Principles of Risk Mitigation:

  • Assume Irritancy: Treat the compound as a potential irritant to the eyes, skin, and respiratory system.

  • Control Dust: As a crystalline solid, the primary route of unintended exposure is through the inhalation of dust or direct contact with the powder.[3]

  • Ventilation is Key: All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[3][4]

Safety and Physical Properties Summary

For quick reference, the key properties and safety classifications are summarized below.

PropertyValueSource
CAS Number 77387-57-6[3]
Molecular Formula C15H24O[1]
Appearance White to Almost white powder to crystal[1]
Storage Temperature 2-8°C[1]
Primary Hazards Potential for skin, eye, and respiratory irritation (inferred from related compounds)[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of simple compliance but a scientifically-backed decision to create a barrier between you and potential hazards. The hierarchy of controls dictates that engineering controls (like fume hoods) are primary, but PPE is the essential final layer of protection.

Eye and Face Protection

Direct contact with chemical dust or splashes can cause serious eye irritation.[2]

  • Mandatory: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5]

  • Best Practice: When there is a significant risk of splashing or dust generation, supplement safety goggles with a face shield.

  • Causality: Goggles provide a seal around the eyes to protect from airborne particles, which standard safety glasses do not. A face shield offers a broader barrier against splashes that could affect the entire face.

Skin and Body Protection

To prevent skin irritation, complete skin coverage is necessary.[2]

  • Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact with solid chemicals. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.

  • Lab Coat: A standard, buttoned lab coat should be worn at all times to protect skin and personal clothing from contamination.

  • Full Coverage: Ensure legs and feet are fully covered. Do not wear shorts, skirts, or open-toed shoes in the laboratory.

Respiratory Protection

Inhalation of airborne dust must be prevented.[3]

  • Primary Control: The most effective measure is to handle the compound within a chemical fume hood to contain dust and aerosols at the source.[6]

  • Secondary Control: If a fume hood is not available or if significant dust is expected (e.g., during large-scale weighing), respiratory protection is required. A NIOSH-approved N95 dust mask or a respirator with a particle filter is recommended to prevent inhalation of fine powders.[5]

Operational Plan: From Receipt to Disposal

A meticulous operational plan ensures safety and reproducibility.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for damage.

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[3][4][5] The recommended storage temperature is between 2-8°C.[1]

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Pre-Weighing: Place a weigh boat on the analytical balance and tare it.

  • Aliquotting: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of this compound to the weigh boat. Avoid generating dust by moving slowly and deliberately.

  • Closure: Securely close the main container immediately after aliquotting.

  • Dissolution: If dissolving the compound, add the solvent to the vessel containing the reagent inside the fume hood.

  • Post-Handling: After use, wipe down the spatula and work area with a damp cloth to remove any residual powder. Dispose of the cloth and any contaminated items as chemical waste.

  • Hand Washing: Always wash hands and face thoroughly after handling any chemical, even if gloves were worn.[3]

Emergency and Disposal Plan

Preparedness is paramount for mitigating the impact of any laboratory incident.

Spill Response

A minor spill of solid this compound can be managed safely by following a clear, logical workflow.

Spill_Response_Workflow Assess Assess the Spill (Size, Location) Alert Alert Colleagues & Secure the Area Assess->Alert Immediate Action PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Alert->PPE Prepare for Cleanup Contain Cover Spill with Inert Absorbent Material PPE->Contain Step 1 Collect Carefully Sweep/Scoop into a Labeled Waste Container Contain->Collect Step 2 Decontaminate Decontaminate Area with Soap and Water Collect->Decontaminate Step 3 Dispose Dispose of Waste via Institutional Protocol Decontaminate->Dispose Final Steps Report Report Incident to Lab Supervisor Dispose->Report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.